Product packaging for 3,4-Dimethylbenzyl alcohol(Cat. No.:CAS No. 6966-10-5)

3,4-Dimethylbenzyl alcohol

Cat. No.: B151403
CAS No.: 6966-10-5
M. Wt: 136.19 g/mol
InChI Key: OKGZCXPDJKKZAP-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzyl alcohol serves as a versatile organic building block in professional research and industrial manufacturing contexts. Its primary documented application is as a key precursor in the synthesis of 3,4-dimethylbenzylidene sorbyl alcohol, which functions as a nucleating agent for polymers including polypropylene and polyethylene . In biochemical research, related enzymes such as xylene monooxygenase have been studied for their ability to catalyze the oxidation of methyl groups on analogous compounds, providing insights into multi-step oxygenation pathways . Furthermore, studies on structurally similar compounds like 3,5-dimethyl benzyl alcohol have shown that acid-catalyzed oligomerization can yield complex polycyclic aromatic structures such as tetramethylanthracene derivatives, which are of interest in material science for their electrochemical properties and potential use in optical devices . This chemical is intended for use by qualified professionals in a controlled setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B151403 3,4-Dimethylbenzyl alcohol CAS No. 6966-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dimethylphenyl)methanol
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InChI

InChI=1S/C9H12O/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OKGZCXPDJKKZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60219954
Record name 3,4-Dimethylbenzyl alcohol
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Molecular Weight

136.19 g/mol
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CAS No.

6966-10-5
Record name 3,4-Dimethylbenzyl alcohol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4-dimethylbenzyl alcohol (CAS No. 6966-10-5). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors. This document includes a summary of its physical and chemical characteristics, detailed experimental protocols for its synthesis and common reactions, and spectral data for its characterization. Additionally, potential, though not fully elucidated, biological activities are discussed.

Introduction

This compound is an aromatic organic compound with the chemical formula C₉H₁₂O.[1] Structurally, it is a benzyl alcohol molecule substituted with two methyl groups at the 3 and 4 positions of the benzene ring.[1] This compound serves as a versatile intermediate in organic synthesis and has applications in the fragrance industry.[2][3] Emerging research suggests potential biological activities, including the inhibition of certain neurotransmitters, making it a molecule of interest for further investigation in medicinal chemistry and pharmacology.[2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1][4]
Appearance White to pale brown solid (crystals or powder)[4]
Melting Point 62-65 °C[4]
Boiling Point 218-221 °C[4]
Density 1.002 g/cm³[5]
Solubility Soluble in organic solvents such as ethanol and ether; limited solubility in water.
Flash Point Not applicable[4]
CAS Number 6966-10-5[1][4]
InChI Key OKGZCXPDJKKZAP-UHFFFAOYSA-N[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and common reactions of this compound. These protocols are based on established organic chemistry techniques and procedures reported for analogous compounds.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 3,4-dimethylbenzaldehyde using sodium borohydride.

3.1.1. Reduction of 3,4-Dimethylbenzaldehyde

  • Materials:

    • 3,4-Dimethylbenzaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Dichloromethane (CH₂Cl₂)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1 equivalent) in methanol or ethanol (10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

    • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[7][8]

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid.

  • Materials:

    • Crude this compound

    • Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes, or toluene)

    • Erlenmeyer flask

    • Hot plate

    • Büchner funnel and filter flask

    • Filter paper

  • Procedure:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.[9]

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration to remove the charcoal.

    • Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[10]

    • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals with a small amount of cold solvent.[10]

    • Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

    • Determine the melting point of the purified product to assess its purity.[9]

Oxidation to 3,4-Dimethylbenzaldehyde

This compound can be oxidized back to the corresponding aldehyde using various oxidizing agents. A mild and selective method involves the use of manganese dioxide (MnO₂).

  • Materials:

    • This compound

    • Activated Manganese Dioxide (MnO₂)

    • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

    • Celite® or other filter aid

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask, suspend this compound (1 equivalent) and activated MnO₂ (5-10 equivalents by weight) in dichloromethane or chloroform.

    • Stir the mixture vigorously at room temperature or under reflux. The reaction progress can be monitored by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and its byproducts.

    • Wash the filter cake thoroughly with the solvent.

    • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3,4-dimethylbenzaldehyde.

Spectral Data for Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data

TechniqueKey FeaturesReference(s)
¹H NMR Expected signals include those for the two methyl groups, the benzylic CH₂ group, the hydroxyl proton, and the aromatic protons.[1]
¹³C NMR Expected signals for the nine distinct carbon atoms, including two methyl carbons, one benzylic carbon, and six aromatic carbons.[1]
FTIR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching bands for aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring are also expected.[1][11]
Mass Spec. The molecular ion peak (M⁺) at m/z = 136 is expected.[1][12]

Logical and Signaling Pathways

While the biological role of this compound is not extensively studied, some preliminary research suggests potential interactions with neurotransmitter systems.

Synthetic Pathway

The synthesis of this compound is a straightforward process that can be achieved through the reduction of either the corresponding carboxylic acid or aldehyde. The reduction of the aldehyde is often preferred in a laboratory setting due to the milder conditions required.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reduction Reaction cluster_product Product 3_4_Dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde Reduction Reduction (e.g., NaBH4, MeOH) 3_4_Dimethylbenzaldehyde->Reduction 3_4_Dimethylbenzyl_alcohol This compound Reduction->3_4_Dimethylbenzyl_alcohol

A simplified workflow for the synthesis of this compound.
Hypothetical Signaling Pathway

Preliminary research suggests that this compound may act as an inhibitor of serotonin and nitrous oxide.[2] The precise mechanism of this inhibition has not been elucidated. The following diagram illustrates a hypothetical interaction where this compound could potentially interfere with neurotransmitter signaling. It is crucial to note that this pathway is speculative and requires experimental validation.

Hypothetical_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Vesicle Neurotransmitter Vesicles (Serotonin/Nitrous Oxide Precursors) Release Neurotransmitter Release Neurotransmitter_Vesicle->Release Neurotransmitter Serotonin/ Nitrous Oxide Release->Neurotransmitter Receptor Receptor Binding Neurotransmitter->Receptor Reuptake_Transporter Reuptake Transporter Neurotransmitter->Reuptake_Transporter Reuptake Signal_Transduction Signal Transduction Receptor->Signal_Transduction 3_4_DMBA 3,4-Dimethylbenzyl Alcohol 3_4_DMBA->Reuptake_Transporter Inhibition (Hypothesized)

A hypothetical mechanism of action for this compound.

Safety and Handling

This compound is considered to be an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[4] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable compound with well-defined chemical and physical properties. The experimental protocols provided in this guide offer a foundation for its synthesis, purification, and further chemical transformations. While its biological activities are still under investigation, the preliminary findings suggest that it may be a useful tool for probing neurological pathways. This technical guide serves as a comprehensive starting point for researchers and professionals working with this versatile molecule.

References

A Comprehensive Technical Guide to 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 3,4-Dimethylbenzyl alcohol, a key organic intermediate. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and a visualization of a relevant metabolic pathway.

Core Physicochemical Data

This compound, also known as (3,4-dimethylphenyl)methanol, is a substituted aromatic alcohol. Its core quantitative data are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 136.19 g/mol [1][2][3]
Molecular Formula C₉H₁₂O[1][2]
CAS Number 6966-10-5[1][2][3]
Melting Point 62-65 °C[4]
Boiling Point 218-221 °C (at 760 mm Hg)[4]
Vapor Pressure 0.069 mmHg at 25 °C (estimated)
Water Solubility 3939 mg/L at 25 °C (estimated)
logP (Octanol/Water) 2.049 (estimated)
Appearance Needles (from petrol or EtOH)[5]

Experimental Protocols

Detailed methodologies for the synthesis of substituted benzyl alcohols and their subsequent reactions are crucial for their application in research and development. Below are representative protocols.

Synthesis of Substituted Benzyl Alcohols via Hydrolysis

A common route to substituted benzyl alcohols, such as the analogous 2,3-dimethylbenzyl alcohol, involves the hydrolysis of the corresponding acetate. This two-step procedure is adaptable for the synthesis of this compound from the appropriate starting materials.

Step A: Preparation of the Benzyl Acetate Intermediate

  • A mixture of the appropriate quaternary ammonium bromide (e.g., 2,3-dimethylbenzylethyldimethylammonium bromide, 0.15 mole), fused sodium acetate (0.3 mole), and 100 ml of glacial acetic acid is prepared in a suitable flask.[6]

  • The mixture is boiled under reflux for 24 hours.[6]

  • After cooling, the reaction mixture is transferred to a beaker and diluted with 250 ml of water.[6]

  • The acid is partially neutralized by the addition of solid sodium bicarbonate (84 g).[6]

  • The product is extracted with three 75-ml portions of ether.[6]

  • The combined ether extracts are washed with a saturated sodium bicarbonate solution until all acetic acid is removed.[6]

Step B: Hydrolysis to this compound

  • A solution of the benzyl acetate (0.1 mole) in 50 ml of methanol is placed in a 250-ml round-bottomed flask fitted with a reflux condenser.[6]

  • A solution of sodium hydroxide (5 g, 0.12 mole) in 50 ml of water is added.[6]

  • The mixture is boiled under reflux for 2 hours.[6]

  • After cooling, the mixture is diluted with 50 ml of water and extracted with three 75-ml portions of ether.[6]

  • The combined ether solutions are washed with 50 ml of water and 50 ml of saturated sodium chloride solution, then dried over anhydrous sodium sulfate.[6]

  • The solvent is removed by distillation, and the residue is purified by crystallization from a suitable solvent like petroleum ether to yield the final alcohol product.[6]

Oxidation of this compound to 3,4-Dimethylbenzaldehyde

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. This compound can be efficiently oxidized to the corresponding aldehyde, a valuable intermediate.

Protocol using Manganese Dioxide (MnO₂)

This method is widely used for the oxidation of benzylic alcohols due to its mild conditions and high selectivity.

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add activated manganese dioxide (MnO₂) to the solution (typically 5-10 equivalents by weight).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of a filter aid (e.g., Celatom®) to remove the manganese dioxide solids.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3,4-dimethylbenzaldehyde, which can be further purified by distillation or column chromatography.

Metabolic Pathway Context

While specific metabolic pathways for this compound are not extensively documented, the metabolism of the parent compound, benzyl alcohol, in microorganisms like Pseudomonas putida provides a relevant model. This metabolism typically proceeds through oxidation to the corresponding aldehyde and carboxylic acid, followed by ring cleavage.

Metabolic_Pathway cluster_upper Upper Pathway cluster_lower Lower Pathway This compound This compound 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde This compound->3,4-Dimethylbenzaldehyde Aromatic Alcohol Dehydrogenase 3,4-Dimethylbenzoic Acid 3,4-Dimethylbenzoic Acid 3,4-Dimethylbenzaldehyde->3,4-Dimethylbenzoic Acid Aromatic Aldehyde Dehydrogenase Catechol Intermediate Catechol Intermediate 3,4-Dimethylbenzoic Acid->Catechol Intermediate Dioxygenase 3,4-Dimethylbenzoic Acid->Catechol Intermediate Ring Cleavage Products Ring Cleavage Products Catechol Intermediate->Ring Cleavage Products ortho-cleavage Synthesis_Workflow Start 3,4-Dimethyl- benzyl Acetate Alcohol 3,4-Dimethylbenzyl Alcohol Start->Alcohol Hydrolysis (e.g., NaOH, H₂O/MeOH) Aldehyde 3,4-Dimethyl- benzaldehyde Alcohol->Aldehyde Oxidation (e.g., MnO₂) FinalProduct Downstream Products Aldehyde->FinalProduct Further Synthesis (e.g., Wittig, Grignard)

References

A Comprehensive Technical Guide to 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Topic: 3,4-Dimethylbenzyl Alcohol (CAS No: 6966-10-5)

This technical guide provides an in-depth overview of this compound, a key organic intermediate. The document details its physicochemical properties, outlines a standard synthesis protocol, and describes its application in biocatalysis research. Furthermore, a hypothetical signaling pathway is presented to inspire future research into its potential pharmacological activities.

Physicochemical and Quantitative Data

This compound is a solid aromatic alcohol.[1] Its key properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 6966-10-5[1][2][3][4][5][6][7]
Molecular Formula C₉H₁₂O[1][2][3][4][5][6][7]
Molecular Weight 136.19 g/mol [1][2][3][4][5][6][7]
Melting Point 62-65 °C[1][7]
Boiling Point 218-221 °C[1]
Density 1.0 ± 0.1 g/cm³[7]
Flash Point 101.7 ± 8.9 °C[7]
Water Solubility log₁₀(S in mol/L) = -2.57
Octanol/Water Partition Coefficient (LogP) 1.96[7]

Experimental Protocols

Synthesis of this compound via Reduction of Methyl 3,4-Dimethylbenzoate

This protocol describes the reduction of the corresponding methyl ester to this compound using sodium borohydride and methanol. This method is adapted from established procedures for the reduction of aromatic esters.

Materials:

  • Methyl 3,4-dimethylbenzoate

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • 1.5 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine methyl 3,4-dimethylbenzoate (1 equivalent) and sodium borohydride (6 equivalents) with anhydrous tetrahydrofuran (THF) to form a suspension.

  • Heating: Begin stirring and gently heat the mixture to reflux (approximately 70°C) using a heating mantle or oil bath.

  • Methanol Addition: Slowly add anhydrous methanol (e.g., 10 mL for a ~4g scale reaction) dropwise over a period of 1 hour. Gas evolution will be observed.

  • Reaction Monitoring: Continue refluxing for 12 hours or until the reaction is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing to the starting material.

  • Quenching: Cool the reaction mixture to room temperature. Carefully and slowly neutralize the mixture to pH 7 with 1.5 M HCl. This step should be done in a well-ventilated fume hood as hydrogen gas will be evolved.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

G Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Methyl 3,4-dimethylbenzoate, NaBH4, and THF in a flask heat Heat to reflux (~70°C) start->heat add_meoh Slowly add Methanol over 1 hour heat->add_meoh reflux Reflux for 12 hours add_meoh->reflux cool Cool to room temperature reflux->cool quench Neutralize with 1.5M HCl cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify (optional) dry->purify end end purify->end This compound

Caption: Workflow for the synthesis of this compound.

Biocatalytic Oxidation of this compound

This protocol is based on the methodology for studying the activity of xylene monooxygenase from Pseudomonas putida mt-2 expressed in a recombinant E. coli strain.[2][3][4][5] this compound is used as a substrate to investigate the multi-step oxidation capabilities of this enzyme.

Materials:

  • Recombinant E. coli JM101 cells expressing xylene monooxygenase (e.g., from plasmid pSPZ3).

  • 50 mM Potassium phosphate buffer (pH 7.4).

  • Glucose solution (e.g., 1% w/v).

  • This compound stock solution in a suitable solvent.

  • Shaking incubator.

  • Centrifuge.

  • HPLC or GC-MS for analysis.

Procedure:

  • Cell Preparation: Grow the recombinant E. coli strain under appropriate conditions to induce the expression of xylene monooxygenase. Harvest the cells by centrifugation and wash them with potassium phosphate buffer.

  • Resting Cell Suspension: Resuspend the washed cells in 50 mM potassium phosphate buffer (pH 7.4) containing 1% (w/v) glucose to a specific cell density (e.g., 0.9 g/L cell dry weight). Glucose is added to ensure the regeneration of the NADH cofactor required for the monooxygenase reaction.

  • Reaction Initiation: Pre-incubate the resting cell suspension in a shaking incubator at a controlled temperature (e.g., 30°C). Initiate the biotransformation by adding this compound to a final concentration of, for example, 0.46 mM.

  • Sampling: At various time points, withdraw aliquots of the reaction mixture.

  • Sample Preparation: Immediately stop the enzymatic reaction in the aliquots, for instance, by adding acid to lower the pH to 2, followed by centrifugation to pellet the cells.

  • Analysis: Analyze the supernatant for the consumption of this compound and the formation of oxidation products (e.g., 3,4-dimethylbenzaldehyde and 3,4-dimethylbenzoic acid) using HPLC or GC-MS.

G Biocatalytic Oxidation Workflow cluster_prep Preparation cluster_reaction Biotransformation cluster_analysis Analysis culture Culture and induce recombinant E. coli harvest Harvest and wash cells culture->harvest resuspend Create resting cell suspension in buffer with glucose harvest->resuspend incubate Incubate cell suspension at 30°C resuspend->incubate add_substrate Add this compound incubate->add_substrate sampling Take samples at time intervals add_substrate->sampling quench Quench reaction in samples sampling->quench centrifuge Centrifuge to remove cells quench->centrifuge analyze Analyze supernatant via HPLC/GC-MS centrifuge->analyze end end analyze->end Quantify substrate and products

Caption: Experimental workflow for biocatalytic oxidation.

Potential Signaling Pathway Involvement

While no specific signaling pathways involving this compound have been elucidated in the literature, its structural similarity to other biologically active benzyl alcohol derivatives suggests that it could interact with key cellular signaling cascades. For instance, other substituted benzyl alcohols have been investigated for their effects on pathways like the PI3K/Akt pathway, which is crucial for regulating cell survival, proliferation, and apoptosis.[1][8][9][10][11]

The diagram below illustrates a simplified, hypothetical model where a compound like this compound could potentially inhibit the PI3K/Akt signaling pathway, a common target in drug discovery.

G Hypothetical Inhibition of PI3K/Akt Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates Downstream Downstream Effectors Akt->Downstream phosphorylates Proliferation Cell Survival & Proliferation Downstream->Proliferation regulates GF Growth Factor GF->RTK Compound 3,4-Dimethylbenzyl Alcohol (Hypothetical) Compound->PI3K inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, providing essential data and methodologies for the effective utilization of this compound in research settings.

References

An In-depth Technical Guide to the Synthesis of 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the primary synthetic pathways for 3,4-dimethylbenzyl alcohol, a key intermediate in the synthesis of various fine chemicals and pharmacologically active molecules. This document outlines common synthetic strategies, presenting quantitative data and detailed experimental protocols to support research and development efforts.

Core Synthesis Pathways

The synthesis of this compound can be efficiently achieved through several well-established methods in organic chemistry. The most common and practical approaches involve the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid derivative. The primary pathways explored in this guide are:

  • Reduction of 3,4-Dimethylbenzaldehyde: This is a highly efficient and straightforward method that utilizes common reducing agents to convert the aldehyde functional group to a primary alcohol.

  • Reduction of 3,4-Dimethylbenzoic Acid and its Esters: A more powerful reducing agent is required for this transformation, which converts the carboxylic acid or ester directly to the primary alcohol.

  • Catalytic Hydrogenation of 3,4-Dimethylbenzaldehyde: This method employs a metal catalyst and hydrogen gas for the reduction, offering a clean and scalable alternative to metal hydride reagents.

Data Presentation: A Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route depends on factors such as starting material availability, desired yield and purity, scalability, and safety considerations. The following table summarizes the quantitative data associated with the key synthesis pathways for this compound.

Synthesis PathwayStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield (%)
Aldehyde Reduction 3,4-DimethylbenzaldehydeSodium borohydride (NaBH₄)Ethanol12 hoursRoom TemperatureHigh (General procedure)
Carboxylic Acid Reduction 3,4-Dimethylbenzoic AcidLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)Not specifiedNot specifiedHigh (General procedure)
Catalytic Hydrogenation 3,4-DimethylbenzaldehydeAu/Al₂O₃, H₂Not specifiedNot specified353 KUp to 100% (for benzaldehyde)[1]

Experimental Protocols

Pathway 1: Reduction of 3,4-Dimethylbenzaldehyde with Sodium Borohydride

This protocol outlines a general and reliable method for the reduction of an aromatic aldehyde to a primary alcohol using sodium borohydride.

Materials:

  • 3,4-Dimethylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (C₂H₅OH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4-dimethylbenzaldehyde (10.0 mmol) in ethanol (10.0 mL), add sodium borohydride (25.0 mmol) at room temperature.[1]

  • Stir the reaction mixture for 12 hours.[1]

  • After completion of the reaction (monitored by TLC), dilute the mixture with water (20.0 mL).[1]

  • Partition the mixture with ethyl acetate (20.0 mL).[1]

  • Separate the aqueous layer and extract with ethyl acetate (3 x 15.0 mL).[1]

  • Combine the organic layers and wash with brine (20.0 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the residue by silica gel column chromatography to obtain this compound.[1]

Mandatory Visualization: Synthesis Pathways

The following diagrams illustrate the primary synthetic routes to this compound.

G cluster_0 Pathway 1: Aldehyde Reduction cluster_1 Pathway 2: Carboxylic Acid Reduction cluster_2 Pathway 3: Catalytic Hydrogenation 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzyl_alcohol_1 This compound 3,4-Dimethylbenzaldehyde->3,4-Dimethylbenzyl_alcohol_1 NaBH4, Ethanol 3,4-Dimethylbenzoic_Acid 3,4-Dimethylbenzoic Acid 3,4-Dimethylbenzyl_alcohol_2 This compound 3,4-Dimethylbenzoic_Acid->3,4-Dimethylbenzyl_alcohol_2 1. LiAlH4, THF 2. H2O 3,4-Dimethylbenzaldehyde_2 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzyl_alcohol_3 This compound 3,4-Dimethylbenzaldehyde_2->3,4-Dimethylbenzyl_alcohol_3 H2, Catalyst (e.g., Au/Al2O3)

Caption: Primary synthesis pathways to this compound.

Experimental Workflow: Aldehyde Reduction

The following diagram outlines the typical laboratory workflow for the synthesis of this compound via the reduction of 3,4-dimethylbenzaldehyde.

G start Dissolve 3,4-Dimethylbenzaldehyde in Ethanol add_nabh4 Add NaBH4 start->add_nabh4 stir Stir at RT for 12h add_nabh4->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end This compound purify->end

References

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4-Dimethylbenzyl alcohol (CAS No: 6966-10-5).[1][2][3][4][5] It is an aromatic alcohol characterized by a benzyl alcohol structure with methyl groups at the 3 and 4 positions of the benzene ring.[6] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its physical characteristics, relevant experimental methodologies for their determination, and logical workflows for its characterization. All quantitative data is presented in structured tables for ease of reference and comparison.

Physical and Chemical Properties

The physical properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. These properties have been compiled from various sources and are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₂O[1][2][3][6][4][5]
Molecular Weight 136.19 g/mol [1][2][4][5]
Appearance White to pale brown or light yellow crystals/powder.[4][3][4]
Melting Point 54.0-65.0 °C[1][2][3]
Boiling Point 218-221 °C at 760 mmHg[1][2][4]
Density 1.0 ± 0.1 g/cm³[1][4]
Flash Point 101.7 ± 8.9 °C[1]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and ether.
Refractive Index 1.536[4]
Polar Surface Area (PSA) 20.23 Ų[4]
LogP (Octanol/Water Partition Coefficient) 1.796 - 2.049 (estimated)[7][8]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

Spectroscopic TechniqueData Reference
¹H NMR Data available from suppliers like Sigma-Aldrich.[6]
¹³C NMR Data available.
Mass Spectrometry (GC-MS) NIST Number: 237869; Molecular Ion Peak (m/z): 136.[6]
Infrared (IR) Spectroscopy FTIR spectra available (e.g., KBr pellet technique).
Raman Spectroscopy FT-Raman spectra available.[6]

Experimental Protocols & Methodologies

The determination of the physical properties of this compound follows standard organic chemistry laboratory procedures.

3.1. Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

  • Apparatus: A melting point apparatus, such as a Vernier Melt Station or a traditional oil bath with a thermometer, is used.[9]

  • Procedure:

    • A small, dry sample of this compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point. A narrow range typically indicates a high degree of purity.

3.2. Boiling Point Determination via Simple Distillation

Simple distillation can be used to both purify this compound and determine its boiling point.[9]

  • Apparatus: A simple distillation setup is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[9]

  • Procedure:

    • The this compound sample is placed in the round-bottom flask with a few boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[9]

    • The flask is heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

    • The constant temperature at which the liquid-vapor equilibrium is maintained and the liquid condenses into the receiving flask is recorded as the boiling point.[9]

3.3. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the resulting spectrum provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). This technique provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[10]

  • Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a KBr pellet or a thin film. The spectrum reveals the presence of functional groups, such as the characteristic O-H stretch of the alcohol group.[6]

Visualizations

4.1. Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an organic compound like this compound.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Final Product Synthesis Chemical Synthesis (e.g., Reduction of 3,4-Dimethylbenzaldehyde) Purification Purification (e.g., Recrystallization, Distillation) Synthesis->Purification Structural Structural Elucidation (NMR, MS, IR) Purification->Structural Purity Check Physical Physical Property Measurement (MP, BP, Density) Purification->Physical Confirmed Confirmed this compound Structural->Confirmed Physical->Confirmed

Caption: Workflow for Synthesis and Characterization.

4.2. Interrelation of Physical Properties

This diagram shows the logical relationship between the molecular structure of this compound and its macroscopic physical properties.

G Structure Molecular Structure (C9H12O, Aromatic Ring, -CH2OH, Methyl Groups) Intermolecular Intermolecular Forces (Van der Waals, Dipole-Dipole, Hydrogen Bonding) Structure->Intermolecular MW Molecular Weight (136.19 g/mol) Structure->MW MP Melting Point (Crystal Lattice Energy) Intermolecular->MP BP Boiling Point (Vapor Pressure) Intermolecular->BP Solubility Solubility (Polarity, H-Bonding with Solvent) Intermolecular->Solubility MW->BP Density Density (Packing Efficiency) MW->Density

Caption: Structure-Property Relationships.

Summary

This technical guide has detailed the essential physical properties of this compound, providing a valuable resource for scientists and researchers. The tabulated data offers quick access to key quantitative metrics, while the outlined experimental protocols provide a basis for the verification and determination of these properties in a laboratory setting. The provided diagrams illustrate the logical flow of compound characterization and the fundamental relationships between molecular structure and physical behavior, aiding in a deeper understanding of this compound for its application in research and development.

References

A Technical Guide to the Solubility of 3,4-Dimethylbenzyl Alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Dimethylbenzyl alcohol in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility and presents detailed experimental protocols for determining thermodynamic solubility. These methodologies provide a framework for researchers to generate precise quantitative data in a laboratory setting.

Introduction to this compound

This compound (CAS No: 6966-10-5) is an aromatic alcohol with a molecular formula of C₉H₁₂O.[1][2] It is characterized by a benzene ring substituted with two methyl groups at the 3 and 4 positions and a hydroxymethyl group.[3] Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, fragrance formulation, and as an intermediate in the development of pharmaceutical compounds. Solubility is a critical parameter that influences reaction kinetics, purification processes, and formulation stability.

Solubility Profile

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilitySource(s)
EthanolSoluble[3]
EtherSoluble[3]
General Organic SolventsSoluble[4]

Note: The term "soluble" indicates that the solute and solvent form a homogeneous solution to a visually observable extent. For precise applications, quantitative determination is recommended.

Experimental Protocols for Solubility Determination

The following protocols describe the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound, followed by quantification using UV-Vis spectrophotometry, a suitable technique for aromatic compounds like this compound.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the most reliable for determining the equilibrium solubility of a compound.[5]

3.1.1. Materials and Equipment

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, acetone, ethyl acetate)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or agitator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

3.1.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure that the solution reaches saturation.[5]

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker with a controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[6] It is advisable to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to sediment. To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To prevent any particulate matter from being transferred, it is recommended to pass the supernatant through a syringe filter.[7]

  • Dilution: Accurately dilute the collected saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common method for determining the concentration of solutes that absorb ultraviolet or visible light.

3.2.1. Materials and Equipment

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Saturated solution of this compound (from the shake-flask experiment)

  • Pure solvent (for blank)

  • Volumetric flasks and pipettes

3.2.2. Procedure

  • Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution across the UV wavelength range (typically 200-400 nm for aromatic compounds) to identify the wavelength of maximum absorbance (λmax).[8]

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear, following the Beer-Lambert law.

  • Analysis of Saturated Solution:

    • Take the diluted aliquot of the saturated solution obtained from the shake-flask method.

    • Measure its absorbance at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualized Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add known volume of organic solvent A->B C Seal vial and agitate at constant temperature (24-72 hours) B->C D Centrifuge to sediment excess solid C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Prepare dilutions of saturated solution E->F G Quantify concentration (e.g., UV-Vis Spectroscopy) F->G H Calculate Solubility (e.g., g/L, mol/L) G->H

Caption: Workflow for experimental solubility determination.

Conclusion

This technical guide has summarized the available qualitative solubility information for this compound and provided detailed, standardized protocols for its quantitative determination. For drug development and other precise applications, the experimental determination of solubility using the shake-flask method is strongly recommended to obtain accurate and reliable data. The provided workflow and methodologies offer a robust foundation for researchers to establish the solubility profile of this compound in various organic solvent systems.

References

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3,4-Dimethylbenzyl alcohol (CAS No. 6966-10-5), a key aromatic primary alcohol. The document outlines its physical characteristics, presents detailed experimental protocols for the determination of its melting and boiling points, and includes a logical workflow for these analytical procedures. This guide is intended to be a valuable resource for professionals in research, scientific analysis, and drug development.

Quantitative Data on Physical Properties

The melting and boiling points of this compound have been reported across various scientific literature and chemical supplier databases. A summary of these values is presented below for easy comparison. The slight variations in reported values can be attributed to differences in experimental conditions and sample purity.

Physical PropertyReported Value Range (°C)Pressure (for Boiling Point)
Melting Point54.0 - 65 °CNot Applicable
Boiling Point218 - 221 °C760 mmHg

Note: The reported melting point range of 62-65 °C is frequently cited.[1][2] Other sources report ranges such as 54.0-64.0 °C[3] and 61-62 °C.[4] The boiling point is consistently reported in the range of 218-221 °C at atmospheric pressure.[1][2][4]

Experimental Protocols

The following are detailed methodologies for determining the melting and boiling points of solid organic compounds like this compound. These are generalized standard procedures and can be adapted for this specific compound.

2.1. Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[5] This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube with heating oil[6]

  • Capillary tubes (sealed at one end)[3]

  • Thermometer

  • Mortar and pestle

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.[2] The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[3]

  • Apparatus Setup:

    • Melting Point Apparatus: The capillary tube is inserted into the sample holder of the apparatus.[7]

    • Thiele Tube: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. The assembly is then inserted into the Thiele tube containing heating oil, making sure the rubber band is above the oil level.

  • Determination:

    • A preliminary, rapid heating is often performed to get an approximate melting point.[2][8]

    • For an accurate measurement, the apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[3][7]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting).[2][3] This range is reported as the melting point.

2.2. Boiling Point Determination (Thiele Tube Method)

For small quantities of a liquid or a melted solid, the Thiele tube method provides an accurate determination of the boiling point.[1] The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[9]

Apparatus:

  • Thiele tube with heating oil[10]

  • Small test tube (e.g., 6 x 50 mm)[4]

  • Capillary tube (sealed at one end)

  • Thermometer

  • Rubber band

  • Heat source (e.g., Bunsen burner)

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the small test tube to a depth of about 1.5-2.0 cm.[4] A capillary tube is placed inside the test tube with its sealed end pointing upwards.[9]

  • Apparatus Setup: The test tube is attached to a thermometer with a rubber band so that the sample is level with the thermometer bulb. This assembly is then clamped and lowered into a Thiele tube filled with heating oil.[10]

  • Determination: The side arm of the Thiele tube is heated gently.[4] Initially, air trapped in the capillary tube will bubble out. As the temperature rises, the sample's vapor will replace the air. Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1][11]

  • Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[1][9]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

Caption: Workflow for Determining Melting and Boiling Points.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available information regarding the mechanism of action of 3,4-Dimethylbenzyl alcohol. Extensive literature searches have revealed limited specific data on its precise biological interactions and signaling pathways. Therefore, this document highlights preliminary findings and identifies areas requiring further investigation.

Introduction

This compound is an aromatic organic compound with the chemical formula (CH₃)₂C₆H₃CH₂OH. While it has applications as a fragrance ingredient and a chemical intermediate, its biological mechanism of action is not well-documented in publicly available scientific literature. Preliminary information suggests potential interactions with neurotransmitter systems and other biological targets, but these require substantial further investigation to be confirmed. This guide aims to consolidate the existing, albeit limited, information and provide a framework for future research.

Putative Mechanisms of Action

Initial research suggests a few potential, yet unverified, mechanisms of action for this compound. It is crucial to note that these are based on preliminary findings and lack in-depth experimental validation.

Inhibition of Serotonin and Nitrous Oxide Reuptake

There are suggestions that this compound may act as an inhibitor of serotonin and nitrous oxide reuptake. However, the specific mechanism of this inhibition remains to be elucidated.[1] Further research is necessary to confirm these inhibitory properties and to determine the potency and selectivity of this compound for the respective transporters and synthases.

Interaction with Acetaminophen Binding Sites

Some sources indicate that this compound may have a high affinity for the ethylene binding site of acetaminophen.[1] This suggests a potential for drug-drug interactions, which could alter the efficacy or metabolism of acetaminophen. The toxicological and pharmacological implications of this potential interaction are currently unknown and warrant further investigation.

Quantitative Data

A thorough search of scientific databases and literature has not yielded specific quantitative data regarding the biological activity of this compound. To fulfill the request for data presentation, the following table has been structured to highlight the key parameters that require experimental determination.

Table 1: Quantitative Bioactivity Data for this compound (Data Not Available)

TargetAssay TypeParameterValueReference
Serotonin Transporter (SERT)Radioligand Binding AssayKᵢNot Available
Serotonin Reuptake AssayIC₅₀Not Available
Nitric Oxide Synthase (NOS)Enzyme Inhibition AssayIC₅₀Not Available
Acetaminophen Binding SiteCompetitive Binding AssayKᵢ / KₐNot Available

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's mechanism of action are not available. However, based on the putative mechanisms, the following standard experimental workflows could be adapted.

Serotonin Transporter (SERT) Inhibition Assay

A standard method to assess the inhibition of serotonin reuptake involves using synaptosomes or cells expressing the human serotonin transporter (hSERT).

Experimental Workflow: SERT Inhibition Assay

SERT_Inhibition_Workflow prep Prepare synaptosomes or hSERT-expressing cells incubation Incubate with varying concentrations of this compound and ³H-serotonin prep->incubation termination Terminate uptake by rapid filtration incubation->termination measurement Measure radioactivity using scintillation counting termination->measurement analysis Calculate IC₅₀ value measurement->analysis

Caption: Workflow for determining SERT inhibition.

Nitric Oxide Synthase (NOS) Inhibition Assay

The inhibitory activity against nitric oxide synthase can be determined by measuring the conversion of L-arginine to L-citrulline or by detecting the production of nitric oxide.

Experimental Workflow: NOS Inhibition Assay

NOS_Inhibition_Workflow enzyme_prep Prepare purified NOS or cell lysates containing NOS reaction_mix Prepare reaction mixture with L-arginine, NADPH, and cofactors enzyme_prep->reaction_mix incubation Incubate with varying concentrations of this compound reaction_mix->incubation detection Detect NO production (e.g., Griess assay) or L-citrulline formation incubation->detection analysis Calculate IC₅₀ value detection->analysis

Caption: Workflow for assessing NOS inhibition.

Signaling Pathways

Due to the lack of specific studies on this compound, no signaling pathways have been definitively associated with its mechanism of action. Based on the activities of structurally related benzyl alcohol derivatives, which have been shown to potentially interact with pathways like PI3K/Akt, a hypothetical signaling pathway is presented for illustrative purposes.[2] It must be emphasized that this is a speculative representation and requires experimental validation for this compound.

Hypothesized Signaling Pathway Interaction

Putative_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors Akt->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Compound This compound (Hypothetical) Compound->Receptor ?

Caption: A hypothetical signaling pathway potentially affected.

Conclusion and Future Directions

The current body of scientific literature provides very limited insight into the specific mechanism of action of this compound. The suggestions of its role as a serotonin and nitrous oxide reuptake inhibitor and its interaction with acetaminophen binding sites are preliminary and require rigorous experimental validation.

For a comprehensive understanding, future research should focus on:

  • In vitro pharmacological profiling: Conducting a broad range of binding and functional assays against a panel of receptors, transporters, enzymes, and ion channels to identify primary molecular targets.

  • Quantitative analysis: Determining key pharmacological parameters such as IC₅₀, EC₅₀, Kᵢ, and Kₐ for any identified targets.

  • Cell-based functional assays: Investigating the effects of this compound on cellular processes such as signal transduction, gene expression, and cytotoxicity in relevant cell models.

  • Structural biology studies: Elucidating the binding mode of this compound to its molecular target(s) through techniques like X-ray crystallography or cryo-electron microscopy.

A systematic approach employing these methodologies is essential to build a robust, data-driven understanding of the mechanism of action of this compound. Without such studies, its potential therapeutic applications or toxicological risks remain largely unknown.

References

3,4-Dimethylbenzyl Alcohol as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylbenzyl alcohol is a benzenoid compound that has been identified as a plant metabolite, notably in Prunus avium (sweet cherry)[1]. As a member of the aromatic alcohol class, it is presumed to play a role in plant physiology, potentially contributing to defense mechanisms and pollinator attraction, characteristic functions of volatile benzenoids. This technical guide provides a comprehensive overview of the current understanding of this compound in the context of plant biology. It covers its likely biosynthetic origins, potential biological activities, and detailed experimental protocols for its extraction and analysis. Due to the limited specific research on this particular compound, this guide synthesizes information from related benzenoid and phenylpropanoid pathways to provide a robust framework for future investigation.

Introduction

Benzenoids are a class of plant-produced volatile organic compounds characterized by a benzene ring with a one-carbon side chain (C6-C1)[2]. These molecules are crucial for plant interactions with their environment, serving as attractants for pollinators and as defense compounds against herbivores and pathogens[2][3]. This compound, a methyl-substituted benzyl alcohol, falls within this important class of plant secondary metabolites. Its presence has been documented in Prunus avium, suggesting a specific role within this species[1]. This guide will delve into the technical aspects of its biochemistry and analysis to support further research into its functions and potential applications.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated in any plant species. However, based on the well-established pathways for benzenoid biosynthesis, a probable route can be outlined.

Formation of the Benzenoid Backbone

The biosynthesis of the core C6-C1 benzenoid structure originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine[2]. The subsequent steps involve the shortening of the propyl side chain of phenylalanine-derived cinnamic acid. This can occur through two primary routes: a CoA-dependent β-oxidative pathway within the peroxisomes and a CoA-independent non-β-oxidative pathway in the cytosol[2][4][5]. Both pathways converge on the formation of key intermediates like benzaldehyde, which can then be reduced to benzyl alcohol[4].

Hypothetical Methylation Steps

The final step in the biosynthesis of this compound would involve the methylation of a dihydroxybenzyl alcohol precursor or a related intermediate. This reaction is likely catalyzed by one or more S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs)[6][7]. Plant OMTs are a large family of enzymes known to methylate the hydroxyl groups of various secondary metabolites, including phenylpropanoids and flavonoids[7]. The substrate specificity of these enzymes determines the final methylation pattern of the aromatic ring[6]. While the specific OMTs responsible for the 3,4-dimethylation of a benzyl alcohol precursor have not yet been identified, this represents the most plausible mechanism.

Biosynthesis of this compound cluster_shikimate Shikimate Pathway cluster_benzenoid Benzenoid Pathway cluster_methylation Hypothetical Methylation PEP_E4P PEP + E4P Shikimate Shikimate PEP_E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Benzaldehyde Benzaldehyde Cinnamic_Acid->Benzaldehyde β-oxidative or non-β-oxidative pathways Benzyl_Alcohol Benzyl Alcohol Benzaldehyde->Benzyl_Alcohol Reduction Dihydroxy_Precursor Dihydroxybenzyl Alcohol Precursor Benzyl_Alcohol->Dihydroxy_Precursor Monomethylated_Intermediate Monomethylated Intermediate Dihydroxy_Precursor->Monomethylated_Intermediate OMT1 OMT 1 SAH SAH OMT1->SAH OMT1->Monomethylated_Intermediate OMT2 OMT 2 OMT2->SAH 3_4_DMBA 3,4-Dimethylbenzyl Alcohol OMT2->3_4_DMBA SAM SAM SAM->OMT1 SAM->OMT2 Monomethylated_Intermediate->3_4_DMBA

Figure 1: Proposed biosynthetic pathway for this compound.

Biological Activity and Signaling

The specific biological activities of this compound in plants have not been directly investigated. However, the known functions of related benzenoids provide a strong basis for hypothesizing its roles.

Plant Defense

Volatile benzenoids are key components of plant defense against herbivores and pathogens[2][3]. They can act as repellents or toxins to insects and inhibit the growth of microbial pathogens. For instance, benzaldehyde emitted from poplar has been shown to deter gypsy moth caterpillars[5]. It is plausible that this compound contributes to the defensive chemical arsenal of Prunus avium.

Pollinator Attraction

The floral scent, which is often rich in benzenoids, plays a critical role in attracting pollinators to ensure successful reproduction[3]. Different combinations and concentrations of volatile compounds create unique scent profiles that attract specific pollinators. This compound, as a volatile organic compound, may be a component of the floral scent of Prunus avium, contributing to its attractiveness to pollinators.

Signaling Pathways

The perception of volatile benzenoids by plants can trigger a cascade of defense responses. This can include an influx of calcium ions, activation of mitogen-activated protein kinase (MAPK) pathways, and the expression of defense-related genes regulated by transcription factors such as WRKYs.

Benzenoid_Signaling Biotic_Stress Biotic Stress (e.g., Herbivory, Pathogen Attack) Benzenoid_Synthesis Benzenoid Biosynthesis (incl. This compound) Biotic_Stress->Benzenoid_Synthesis Volatile_Emission Volatile Emission Benzenoid_Synthesis->Volatile_Emission Pollinator_Attraction Pollinator Attraction Volatile_Emission->Pollinator_Attraction Defense Direct Defense (Repellence, Toxicity) Volatile_Emission->Defense Neighboring_Plant Neighboring Plant Volatile_Emission->Neighboring_Plant Inter-plant signaling Perception Perception (Receptors) Neighboring_Plant->Perception Signaling_Cascade Signaling Cascade (Ca2+ influx, MAPK activation) Perception->Signaling_Cascade Gene_Expression Defense Gene Expression Signaling_Cascade->Gene_Expression Systemic_Resistance Induced Systemic Resistance Gene_Expression->Systemic_Resistance

Figure 2: General roles and signaling of volatile benzenoids in plants.

Quantitative Data

To date, there is a lack of quantitative data on the concentration of this compound in any plant tissues. However, studies on the volatile composition of Prunus avium have identified related benzenoid compounds.

CompoundPlant PartMethodRelative Abundance (%)Reference
BenzaldehydeFlowers, Leaves, StemsHS-SPME/GC-MSMajor Component[8][9]
4-Methyl-benzaldehydeFlowers, Leaves, StemsHS-SPME/GC-MSMajor Component[8][9]
Benzyl alcoholFlowersHS-SPME/GC-MSPresent[10]
This compound Flowers, Leaves, Stems - Data not available -

Table 1: Benzenoid compounds identified in Prunus avium and the current status of quantitative data for this compound.

Experimental Protocols

The following is a detailed protocol for the extraction and analysis of volatile benzenoids, including this compound, from plant tissues. This protocol is based on established methodologies for the analysis of plant volatiles.

Extraction of Volatile Compounds using Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To extract volatile compounds from a plant matrix for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Fresh plant tissue (e.g., flowers, leaves)

  • 20 mL headspace vials with screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • Analytical balance

  • Sodium chloride (NaCl)

Procedure:

  • Weigh approximately 1-2 g of fresh plant material and place it into a 20 mL headspace vial.

  • Add 5 mL of a saturated NaCl solution to the vial to increase the release of volatile compounds.

  • Immediately seal the vial with the screw cap.

  • Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for 30 minutes with gentle agitation.

  • Expose the SPME fiber to the headspace of the vial by piercing the septum and extending the fiber.

  • Allow the volatile compounds to adsorb onto the fiber for a defined period (e.g., 30-60 minutes) at the same temperature.

  • Retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption and analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the extracted volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms)

  • Helium as carrier gas

GC Conditions (example):

  • Injector Temperature: 250 °C (splitless mode)

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/minute to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas Flow: 1.0 mL/minute (constant flow)

MS Conditions (example):

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Ionization (EI) Energy: 70 eV

  • Mass Range: m/z 40-450

Data Analysis:

  • Identify compounds by comparing their mass spectra with libraries such as NIST and Wiley.

  • Confirm identifications by comparing retention indices with published values.

  • Quantify compounds by integrating the peak areas and comparing them to the peak area of an internal or external standard.

Experimental_Workflow Sample_Collection 1. Plant Tissue Collection (e.g., Prunus avium flowers) Sample_Preparation 2. Sample Preparation (Weighing, placing in vial with NaCl solution) Sample_Collection->Sample_Preparation HS_SPME 3. Headspace Solid-Phase Microextraction (Equilibration and Adsorption) Sample_Preparation->HS_SPME GC_MS_Analysis 4. GC-MS Analysis (Thermal Desorption, Separation, Detection) HS_SPME->GC_MS_Analysis Data_Processing 5. Data Processing (Compound Identification via Mass Spectra and Retention Indices) GC_MS_Analysis->Data_Processing Quantification 6. Quantification (Peak Integration, Comparison to Standards) Data_Processing->Quantification

Figure 3: Workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is an intriguing but understudied plant metabolite. While its presence in Prunus avium is established, a significant amount of research is required to fully understand its role in plant biology. Future research should focus on:

  • Elucidating the specific biosynthetic pathway: Identifying the O-methyltransferases responsible for the 3,4-dimethylation pattern is a key next step.

  • Quantitative analysis: Developing and applying analytical methods to quantify the concentration of this compound in different plant tissues and under various environmental conditions will provide insights into its regulation and function.

  • Functional characterization: Investigating the direct effects of this compound on herbivores, pathogens, and pollinators will clarify its ecological roles.

  • Signaling studies: Exploring whether this compound acts as a specific signaling molecule in plant defense or other physiological processes.

A deeper understanding of this compound and other plant benzenoids holds potential for applications in agriculture, such as the development of natural pesticides or pollinator attractants, and in the pharmaceutical industry for the discovery of new bioactive compounds.

References

Potential Biological Activities of 3,4-Dimethylbenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylbenzyl alcohol, a substituted aromatic alcohol, is primarily recognized for its applications in the fragrance and flavor industries, and as a chemical intermediate.[1] However, its potential biological activities remain largely unexplored in publicly available scientific literature. This technical guide synthesizes the current, albeit limited, understanding of the bioactivity of this compound. Direct quantitative data on its biological effects are scarce; therefore, this document also presents data from structurally related benzyl alcohol derivatives to provide a comparative context and suggest potential avenues for future research. Detailed experimental protocols for evaluating key biological activities are provided, alongside visualizations of relevant signaling pathways and experimental workflows to aid in the design of future studies.

Introduction

This compound (CAS No: 6966-10-5) is a methylbenzyl alcohol characterized by a benzyl alcohol structure with methyl groups substituted at the 3 and 4 positions of the benzene ring.[2] While its physical and chemical properties are well-documented, its pharmacological profile is not well established. Preliminary suggestions in the literature point towards potential neuroactive properties, specifically as an inhibitor of serotonin and nitric oxide reuptake, though these hypotheses require empirical validation.[1] Furthermore, its use in a study determining the toxicities of pseudocumene and its metabolites in E. coli suggests a potential for interaction with microbial systems.[3]

This guide aims to provide a comprehensive overview of the known and potential biological activities of this compound to serve as a foundational resource for researchers and professionals in drug discovery and development.

Known and Hypothesized Biological Activities

Antimicrobial and Toxicological Profile

The only specific biological application found in the literature for this compound was its use in determining the toxicities of pseudocumene and its metabolites for the bacterium Escherichia coli JM101.[3] Unfortunately, the quantitative results of this study, such as Minimum Inhibitory Concentration (MIC) or IC50 values, are not publicly available. The toxicological properties of this compound have not been fully investigated, and it is noted to be a potential irritant to the eyes and skin.[4]

Potential Neuroactivity

There is speculation that this compound may act as an inhibitor of serotonin and nitrous oxide, which are critical neurotransmitters.[1] However, the mechanism of this potential inhibition is not understood and awaits experimental confirmation.[1]

Biological Activities of Structurally Related Benzyl Alcohol Derivatives

Due to the limited direct data on this compound, the biological activities of structurally similar compounds can provide insights into its potential pharmacological profile. The following tables summarize the cytotoxic and enzyme-inhibiting activities of various benzyl alcohol derivatives.

Table 1: Cytotoxicity of Benzyl Alcohol Derivatives
Compound/ExtractCell LineAssayEndpointResult (IC₅₀)
o-VanillinMDA-MB-231 (Breast Cancer)Sulforhodamine B72 hours35.40 ± 4.2 µM
o-VanillinPC-3 (Prostate Cancer)Sulforhodamine B72 hours47.10 ± 3.8 µM
o-VanillinDU-145 (Prostate Cancer)Sulforhodamine B72 hours72.50 ± 5.4 µM
o-VanillinHT-29 (Colon Cancer)Sulforhodamine B72 hours85.10 ± 6.5 µM

Data for o-Vanillin is presented to illustrate the cytotoxic potential of substituted benzyl alcohol derivatives against various cancer cell lines.[5]

Table 2: Enzyme Inhibition by Related Compounds
CompoundEnzymeSubstrateAssay TypeResult (% Inhibition)
Ketoprofen-trimethoxybenzyl alcohol derivativeCOX-2Arachidonic AcidIn vitro94%
Ibuprofen-trimethoxybenzyl alcohol derivativeCOX-2Arachidonic AcidIn vitro67%

These data for trimethoxybenzyl alcohol derivatives suggest that benzyl alcohol moieties can be part of molecules with significant enzyme inhibitory activity.[5]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the evaluation of the potential biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on cultured cell lines.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control.[5]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against compound concentration.[5]

Antimicrobial Susceptibility Test (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.[5]

  • Inoculation: Add a standardized bacterial inoculum to each well.[5]

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[5]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Signaling Pathways and Experimental Workflows

Based on the activities of structurally related compounds, the following diagrams illustrate a potential signaling pathway that could be investigated and a general workflow for assessing cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare Serial Dilutions of This compound add_compound Add Compound to Cells prep_compound->add_compound seed_cells->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: A generalized workflow for determining the cytotoxicity of this compound.

PI3K_Akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes Survival Cell Survival mTOR->Survival promotes Compound 3,4-Dimethylbenzyl Alcohol (Hypothesized) Compound->PI3K potential inhibition Compound->Akt potential inhibition

References

Toxicological Profile of 3,4-Dimethylbenzyl Alcohol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 3,4-Dimethylbenzyl alcohol have not been fully investigated. This document summarizes the currently available data and identifies significant knowledge gaps. All information herein should be treated with caution, and appropriate safety measures should be implemented when handling this compound.

Introduction

This compound (CAS No. 6966-10-5) is an aromatic alcohol.[1] While it is used in some chemical synthesis applications, a comprehensive toxicological profile is not available in the public domain.[2] This guide provides a summary of the existing hazard information and highlights the absence of detailed quantitative data, experimental protocols, and mechanistic studies.

Hazard Identification and Classification

The primary source of toxicological information for this compound is derived from Safety Data Sheets (SDS) and chemical databases. The compound is classified as an irritant.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

These classifications suggest that direct contact with the substance can lead to inflammatory responses in the respective tissues.

Summary of Toxicological Data

A thorough literature search reveals a significant lack of quantitative toxicological data for this compound. The following table summarizes the available information, which is largely qualitative.

Toxicological Endpoint Data Summary Citations
Acute Toxicity (Oral, Dermal, Inhalation) No quantitative data (e.g., LD50, LC50) are available. It is presumed to be harmful if ingested, inhaled, or absorbed through the skin based on general principles for similar chemical structures, but this has not been experimentally verified.[3]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory or Skin Sensitization Data not available.
Germ Cell Mutagenicity Data not available.
Carcinogenicity Not listed as a carcinogen by the American Conference of Governmental Industrial Hygienists (ACGIH), the International Agency for Research on Cancer (IARC), or the National Toxicology Program (NTP). No carcinogenicity studies have been performed.[3]
Reproductive Toxicity Data not available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[1]
Specific Target Organ Toxicity (Repeated Exposure) Data not available.
Aspiration Hazard Data not available.

Experimental Protocols

Due to the absence of published toxicological studies for this compound, specific experimental protocols for this compound cannot be provided. For the benefit of researchers, a generalized workflow for the initial toxicological assessment of a novel chemical is presented below.

G General Workflow for Toxicological Assessment cluster_0 In Vitro Screening cluster_1 In Vivo Studies (Rodent Models) cluster_2 Data Analysis and Risk Assessment A Cytotoxicity Assays (e.g., MTT, LDH) D Acute Toxicity (e.g., OECD 420, 423, or 425) A->D Inform dose selection B Genotoxicity Assays (e.g., Ames Test, In Vitro Micronucleus) E Repeated Dose Toxicity (28-day) (e.g., OECD 407) B->E C Skin/Eye Irritation Models (e.g., Reconstructed Human Epidermis) C->D G Dose-Response Analysis D->G H Identification of NOAEL/LOAEL E->H F Reproductive/Developmental Screening (e.g., OECD 421) F->H I Hazard Classification and Reporting G->I H->I

Caption: A generalized workflow for the toxicological assessment of a chemical.

Signaling Pathways

There is no information available in the scientific literature regarding specific signaling pathways that may be modulated by this compound. Research in this area would be necessary to understand its mechanism of action at a molecular level. A logical diagram illustrating a hypothetical pathway for an irritant compound is presented for conceptual understanding.

G Hypothetical Signaling for an Irritant Compound A This compound Exposure B Cell Membrane Interaction A->B C Activation of Pro-inflammatory Pathways (e.g., NF-κB, MAPK) B->C D Upregulation of Cytokines and Chemokines (e.g., IL-1α, TNF-α) C->D E Recruitment of Immune Cells D->E F Inflammatory Response (Erythema, Edema) E->F

Caption: A hypothetical signaling cascade for a chemical irritant.

Conclusion and Future Directions

The available data on the toxicology of this compound is insufficient to conduct a thorough risk assessment. The current understanding is limited to its potential as a skin, eye, and respiratory irritant. To address the existing data gaps, the following studies are recommended:

  • In vitro and in vivo studies to determine acute toxicity (LD50/LC50).

  • Genotoxicity and mutagenicity assays to assess its potential to cause genetic damage.

  • Repeated dose toxicity studies to identify potential target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

  • Carcinogenicity, reproductive, and developmental toxicity studies if warranted by the results of initial screening and intended use of the compound.

Until such data becomes available, this compound should be handled with the appropriate precautions for an irritant chemical of unknown systemic toxicity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of various derivatives of 3,4-dimethylbenzyl alcohol. The protocols outlined below cover key transformations including oxidation, esterification, etherification, and halogenation, yielding compounds with potential applications in fragrance, materials science, and pharmaceuticals.

Introduction

This compound is a versatile aromatic alcohol that serves as a valuable starting material for the synthesis of a range of derivatives. Its derivatives, including aldehydes, esters, ethers, and halides, are of interest in various fields of chemical research and development. This document offers detailed experimental procedures for the preparation of these derivatives, along with quantitative data and visual workflows to guide researchers in their synthetic endeavors.

Synthetic Pathways from this compound

The primary synthetic transformations of this compound involve the reaction of its hydroxyl group or the benzylic position. The key derivatives that can be synthesized are 3,4-dimethylbenzaldehyde, 3,4-dimethylbenzyl esters, bis(3,4-dimethylbenzyl) ether, and 3,4-dimethylbenzyl halides.

Synthesis_Pathways This compound This compound 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde This compound->3,4-Dimethylbenzaldehyde Oxidation 3,4-Dimethylbenzyl Acetate 3,4-Dimethylbenzyl Acetate This compound->3,4-Dimethylbenzyl Acetate Esterification Bis(3,4-dimethylbenzyl) Ether Bis(3,4-dimethylbenzyl) Ether This compound->Bis(3,4-dimethylbenzyl) Ether Etherification 3,4-Dimethylbenzyl Bromide 3,4-Dimethylbenzyl Bromide This compound->3,4-Dimethylbenzyl Bromide Halogenation

Caption: Key synthetic derivatives from this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key physical properties of the synthesized derivatives.

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical StateMelting Point (°C)Boiling Point (°C)
3,4-Dimethylbenzaldehyde C₉H₁₀O134.1885-95LiquidN/A225-226
3,4-Dimethylbenzyl Acetate C₁₁H₁₄O₂178.2390-98LiquidN/A235-237
Bis(3,4-dimethylbenzyl) Ether C₁₈H₂₂O254.3770-85Solid45-48N/A
3,4-Dimethylbenzyl Bromide C₉H₁₁Br199.0980-90Solid33-35115-117 (at 15 mmHg)

Experimental Protocols

Oxidation to 3,4-Dimethylbenzaldehyde

This protocol describes the oxidation of this compound to 3,4-dimethylbenzaldehyde using pyridinium chlorochromate (PCC), a common and effective oxidizing agent for primary alcohols.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Alcohol Dissolve this compound in Dichloromethane Add PCC Add Pyridinium Chlorochromate (PCC) Dissolve Alcohol->Add PCC Stir Stir at Room Temperature (2-4 hours) Add PCC->Stir Filter Filter through Silica Gel Stir->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Distillation or Chromatography Evaporate->Purify

Caption: Workflow for the oxidation of this compound.

Materials:

  • This compound (1.36 g, 10 mmol)

  • Pyridinium chlorochromate (PCC) (3.23 g, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Silica gel

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound in 40 mL of anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) to the solution in one portion with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 20 mL of diethyl ether and filter the mixture through a short pad of silica gel, eluting with additional diethyl ether.

  • Combine the organic filtrates and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford 3,4-dimethylbenzaldehyde as a colorless liquid.

Esterification to 3,4-Dimethylbenzyl Acetate

This protocol details the synthesis of 3,4-dimethylbenzyl acetate via the esterification of this compound with acetic anhydride, a common method for forming acetate esters.

Materials:

  • This compound (1.36 g, 10 mmol)

  • Acetic anhydride (1.53 g, 15 mmol)

  • Pyridine (1.19 g, 15 mmol)

  • Dichloromethane (DCM) (30 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound in dichloromethane.

  • Add pyridine to the solution, followed by the dropwise addition of acetic anhydride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by vacuum distillation.

Etherification to Bis(3,4-dimethylbenzyl) Ether

This protocol describes the synthesis of bis(3,4-dimethylbenzyl) ether using a modified Williamson ether synthesis approach.

Materials:

  • This compound (1.36 g, 10 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.48 g, 12 mmol)

  • 3,4-Dimethylbenzyl bromide (2.19 g, 11 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of this compound in THF dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 3,4-dimethylbenzyl bromide in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Halogenation to 3,4-Dimethylbenzyl Bromide

This protocol details the conversion of this compound to 3,4-dimethylbenzyl bromide using phosphorus tribromide.

Materials:

  • This compound (1.36 g, 10 mmol)

  • Phosphorus tribromide (PBr₃) (1.08 g, 4 mmol)

  • Anhydrous Diethyl ether (30 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.

  • The crude 3,4-dimethylbenzyl bromide can be purified by vacuum distillation or recrystallization.

Potential Applications and Biological Relevance

Derivatives of this compound have potential applications in various fields. 3,4-Dimethylbenzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Benzyl esters are widely used as fragrance and flavoring agents.

Some benzaldehyde derivatives have shown anticonvulsant activity, suggesting that 3,4-dimethylbenzaldehyde and its derivatives could be explored for their potential in treating neurological disorders. Furthermore, benzyl alcohol has been shown to inhibit N-methyl-D-aspartate (NMDA) receptors, which are implicated in a variety of neurological conditions. This suggests a potential mechanism of action for derivatives of this compound.

Signaling_Pathway 3,4-Dimethylbenzyl Derivative 3,4-Dimethylbenzyl Derivative NMDA_Receptor NMDA Receptor 3,4-Dimethylbenzyl Derivative->NMDA_Receptor Modulation Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Inhibition Neuronal_Excitability Neuronal Excitability Ca_Influx->Neuronal_Excitability Decrease Anticonvulsant_Effect Potential Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Caption: Hypothetical signaling pathway for 3,4-dimethylbenzyl derivatives.

Further research is warranted to fully elucidate the biological activities and therapeutic potential of this class of compounds. The protocols provided herein offer a solid foundation for the synthesis of these derivatives for further investigation.

Application Notes and Protocols: 3,4-Dimethylbenzyl Alcohol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylbenzyl alcohol is a versatile chemical intermediate utilized in the synthesis of a variety of organic molecules.[1] Its benzylic alcohol functionality allows for characteristic reactions such as oxidation, esterification, and etherification, making it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and fragrances.[1] This document provides detailed application notes and experimental protocols for key transformations involving this compound, intended to guide researchers in its effective use.

Chemical Properties

PropertyValueReference
Molecular Formula C₉H₁₂O[2]
Molecular Weight 136.19 g/mol [2]
Appearance Solid[3]
Melting Point 62-65 °C[3]
Boiling Point 218-221 °C[3]
CAS Number 6966-10-5[4]

Key Synthetic Applications

The primary applications of this compound as a chemical intermediate revolve around the reactivity of its hydroxyl group. The main transformations include oxidation to the corresponding aldehyde, esterification with carboxylic acids, and etherification with alkyl halides.

Oxidation to 3,4-Dimethylbenzaldehyde

The selective oxidation of this compound to 3,4-dimethylbenzaldehyde is a crucial transformation, as the resulting aldehyde is a precursor for various fine chemicals and pharmaceuticals. Several methods can be employed for this conversion.

This protocol is a common and effective method for the oxidation of benzylic alcohols to aldehydes under relatively mild conditions.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celatom® or Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.

  • Add activated manganese dioxide (5-10 equivalents by weight) to the solution.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]

  • Upon completion, filter the reaction mixture through a pad of Celatom® or Celite® to remove the manganese dioxide.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 3,4-dimethylbenzaldehyde.

  • The product can be further purified by distillation or column chromatography if necessary.

Expected Outcome: This method generally provides high selectivity and yield for the desired aldehyde, often around 90% for structurally similar benzyl alcohols.[5]

This method provides an alternative for the oxidation of benzyl alcohols, utilizing DMSO as the oxidant in the presence of an acid catalyst.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and DMSO.

  • Add a catalytic amount of hydrobromic acid (e.g., 0.15 mL for ~0.5 g of alcohol).[6]

  • Heat the mixture in an oil bath at 100 °C.

  • Monitor the reaction by TLC. For similar benzyl alcohols, the reaction is typically complete in 3-4 hours.[6]

  • After cooling to room temperature, add brine to the reaction mixture.

  • Extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Wash the combined ether layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 3,4-dimethylbenzaldehyde by distillation.

Quantitative Data for Analogous Benzyl Alcohol Oxidations:

SubstrateOxidant/CatalystReaction Time (h)Yield (%)Reference
4-Methylbenzyl alcoholDMSO/HBr3.592[6]
Benzyl alcoholDMSO/HBr495[6]
3,5-Dimethylbenzyl AlcoholMnO₂2-4~90[5]

Experimental Workflow for Oxidation of this compound

G cluster_oxidation Oxidation start This compound reagents Oxidizing Agent (e.g., MnO₂, DMSO/HBr) start->reagents Add reaction Reaction at Specified Temperature reagents->reaction workup Aqueous Work-up & Extraction reaction->workup After completion purification Purification (Distillation or Chromatography) workup->purification product 3,4-Dimethylbenzaldehyde purification->product

Caption: General workflow for the oxidation of this compound.

Esterification to 3,4-Dimethylbenzyl Esters

Ester derivatives of this compound are valuable in various applications, including as fragrance components and as intermediates in the synthesis of more complex molecules. The Fischer-Speier esterification is a classic method for this transformation.

This acid-catalyzed esterification is a common method for producing esters from an alcohol and a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Solvent (e.g., toluene, or excess carboxylic acid if liquid)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine this compound (1 equivalent) and the desired carboxylic acid (1.1-1.5 equivalents).

  • If the carboxylic acid is a solid, add a suitable solvent like toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the substrates. Monitor by TLC.[7]

  • After cooling, dilute the mixture with an organic solvent like diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Quantitative Data for Analogous Benzyl Alcohol Esterifications:

AlcoholCarboxylic AcidCatalystYield (%)Reference
Benzyl alcoholAcetic acidH₂SO₄High (not specified)[8]
CyclohexanolHippuric acidp-TsOH96[7]

Logical Relationship in Fischer-Speier Esterification

G cluster_esterification Fischer-Speier Esterification alcohol 3,4-Dimethylbenzyl Alcohol nucleophilic_attack Nucleophilic Attack by Alcohol alcohol->nucleophilic_attack acid Carboxylic Acid protonated_acid Protonated Carboxylic Acid acid->protonated_acid Protonation catalyst Acid Catalyst (H₂SO₄ or p-TsOH) catalyst->protonated_acid protonated_acid->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate water_elimination Elimination of Water tetrahedral_intermediate->water_elimination ester 3,4-Dimethylbenzyl Ester water_elimination->ester

Caption: Mechanism of Fischer-Speier esterification.

Etherification to 3,4-Dimethylbenzyl Ethers

3,4-Dimethylbenzyl ethers are useful as protecting groups in multi-step syntheses and can be precursors to various target molecules. The Williamson ether synthesis is a standard method for their preparation.

This method involves the reaction of an alkoxide with an alkyl halide. To synthesize 3,4-dimethylbenzyl ethers, this compound is first converted to its alkoxide, which then reacts with an alkyl halide. Alternatively, 3,4-dimethylbenzyl halide can react with an alkoxide.

Materials:

  • This compound

  • Strong base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetone)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using Sodium Hydride):

  • In a flame-dried, inert gas-purged round-bottom flask, suspend sodium hydride (1.1 equivalents) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent. (Caution: Hydrogen gas is evolved).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and slowly add the alkyl halide (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography.

Signaling Pathway Implication for Derivatives

While this compound itself is primarily a chemical intermediate, its derivatives may possess biological activity. For instance, studies on structurally similar compounds like 3,4-methylenedioxybenzyl alcohol suggest potential interactions with biological systems, including cytochrome P450 enzymes.[9] Derivatives of benzyl alcohols have been investigated for a range of biological activities, and it is plausible that compounds synthesized from this compound could be designed to target specific biological pathways. For example, some benzyl alcohol derivatives have been shown to have cytotoxic effects, potentially through pathways like the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[9] Further research would be needed to elucidate the specific biological effects of novel compounds derived from this compound.

Potential Biological Target Pathway

G cluster_pathway Potential PI3K/Akt Signaling Pathway Interaction derivative 3,4-Dimethylbenzyl Alcohol Derivative receptor Receptor Tyrosine Kinase derivative->receptor Inhibits? pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylates downstream Downstream Effects (Cell Survival, Proliferation) akt->downstream Regulates

Caption: Hypothetical interaction with the PI3K/Akt pathway.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The protocols provided herein for its oxidation, esterification, and etherification serve as a foundation for researchers to develop a wide range of novel molecules for applications in pharmaceuticals, agrochemicals, and material science. The provided quantitative data for analogous systems can aid in reaction optimization and the development of efficient synthetic routes. Further investigation into the biological activities of derivatives of this compound may reveal promising new therapeutic agents.

References

Application Notes and Protocols for 3,4-Dimethylbenzyl Alcohol in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylbenzyl alcohol is an aromatic alcohol that has garnered interest in the fragrance industry for its potential as a scent component.[1] This document provides a comprehensive overview of its applications in fragrance synthesis, including its physicochemical properties, olfactory profile, synthesis protocols, and stability considerations. While some sources indicate its use as a fragrance ingredient due to its pleasant aromatic odor, it is crucial to note that other industry resources advise against its use in fragrances, highlighting the need for careful evaluation and adherence to regulatory guidelines.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in fragrance formulations.

PropertyValueReference
Molecular Formula C₉H₁₂O[1][2][3][4]
Molecular Weight 136.19 g/mol [2][5][6]
Appearance Colorless to pale yellow liquid or solid[1]
Odor Pleasant aromatic odor[1]
Melting Point 62-65 °C[5][7]
Boiling Point 218-221 °C[5][7]
Solubility Soluble in alcohol and ether; limited solubility in water[1]
CAS Number 6966-10-5[1][2][3][4]

Olfactory Profile and Use in Fragrance

The olfactory characteristics of a molecule are of paramount importance in its application as a fragrance ingredient.

Scent Profile: this compound is described as having a generally "pleasant aromatic odor."[1] However, a more detailed public-domain description of its specific scent nuances (e.g., floral, woody, spicy) is not readily available. For comparison, the closely related benzyl alcohol possesses a faint, sweet, and slightly floral scent.[8][9] The addition of the two methyl groups on the benzene ring in this compound is expected to modify this profile, likely adding a degree of warmth and complexity.

Use in Fragrance Formulations: There is conflicting information regarding the use of this compound in fragrances. While its aromatic properties suggest potential applications, "The Good Scents Company," a reputable industry database, explicitly states "not for fragrance use."[7][10] The reasons for this recommendation are not publicly detailed but could be related to a lack of comprehensive safety data, potential for skin sensitization, or undesirable stability characteristics in finished products.

Conversely, other chemical suppliers list it as a fragrance component.[1] Given this discrepancy, it is imperative for researchers and formulators to conduct their own thorough safety and stability assessments before considering its inclusion in any consumer product. It is also recommended to consult the latest guidelines from the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM), although a specific safety assessment for this compound from these bodies was not found in the public domain at the time of this writing.

Experimental Protocols

Synthesis of this compound

The most common route for the synthesis of this compound is the reduction of its corresponding aldehyde, 3,4-dimethylbenzaldehyde.

Reaction:

Protocol: Reduction of 3,4-Dimethylbenzaldehyde with Sodium Borohydride

This protocol is adapted from a standard procedure for the reduction of aromatic aldehydes.

Materials:

  • 3,4-dimethylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions. Maintain the temperature below 10 °C during the addition to control the reaction rate.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl solution until the pH is acidic (pH ~2-3). This will neutralize the excess sodium borohydride and the resulting borate esters.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL) to remove any remaining inorganic salts and methanol.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture) or by column chromatography on silica gel if necessary.

Expected Yield: 85-95%

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

TechniqueExpected DataReference
¹H NMR Spectral data showing characteristic peaks for aromatic, methylene, and methyl protons.[11]
¹³C NMR Spectral data indicating the correct number of carbon environments.[12]
IR Spectroscopy A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and peaks corresponding to C-H and C=C aromatic stretches.[11]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (136.19 g/mol ).[6][11]

Stability in Cosmetic Formulations

The stability of a fragrance ingredient is a critical factor in its suitability for use in consumer products.[11][13]

General Considerations: Benzyl alcohol and its derivatives can be susceptible to oxidation, which may lead to the formation of the corresponding aldehyde and benzoic acid.[14] This degradation can alter the scent profile and potentially lead to the formation of irritants. The stability of this compound should be evaluated in the specific cosmetic base (e.g., lotion, cream, ethanol-based perfume) in which it is intended to be used.

Protocol: General Stability Testing

This protocol provides a general framework for assessing the stability of a fragrance ingredient in a cosmetic base.

Materials:

  • This compound

  • Cosmetic base (e.g., cream, lotion, hydroalcoholic solution)

  • Oven capable of maintaining 40-45 °C

  • Refrigerator capable of maintaining 4-5 °C

  • Light exposure chamber (optional)

  • pH meter

  • Viscometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Sample Preparation: Prepare several samples of the cosmetic base containing this compound at the desired concentration. Also, prepare a control sample of the base without the alcohol.

  • Storage Conditions: Store the samples under various conditions to simulate shelf-life and consumer use:

    • Accelerated Stability: 40-45 °C for 1, 2, and 3 months.

    • Real-Time Stability: Room temperature (20-25 °C) for 12, 18, and 24 months.

    • Refrigerated Control: 4-5 °C for the duration of the study.

    • Light Exposure: In a light-controlled chamber to assess photostability.

    • Freeze-Thaw Cycles: Alternate between -10 °C and 25 °C for several cycles.

  • Evaluation: At each time point, evaluate the samples for the following parameters and compare them to the control and the initial sample:

    • Organoleptic Properties: Color, odor, and appearance.

    • Physicochemical Properties: pH and viscosity.

    • Chemical Stability: Quantify the concentration of this compound using GC-MS or HPLC to determine the extent of degradation. Analyze for the presence of degradation products.

    • Microbiological Stability: Perform microbial challenge tests to ensure the preservative system remains effective.

Signaling Pathways in Odor Perception

The perception of odor begins with the interaction of volatile molecules with olfactory receptors in the nasal cavity.

General Olfactory Transduction Pathway: The olfactory system utilizes a large family of G-protein coupled receptors (GPCRs) to detect a vast array of odorants. The binding of an odorant molecule to its specific olfactory receptor initiates a signaling cascade. This process generally involves the following steps:

  • Odorant Binding: An odorant molecule, such as this compound, binds to a specific olfactory receptor on the cilia of an olfactory sensory neuron.

  • G-protein Activation: This binding event activates a heterotrimeric G-protein (Gαolf).

  • Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels leads to the depolarization of the olfactory sensory neuron.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

While this represents the canonical pathway, the specific olfactory receptors that recognize this compound and other aromatic alcohols are not yet fully characterized. Research into the relationship between the chemical structure of odorants and the specific receptors they activate is an ongoing area of study.

Diagrams

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3_4_dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde Reduction Reduction with NaBH4 in Methanol 3_4_dimethylbenzaldehyde->Reduction Quenching Acidic Quench (1M HCl) Reduction->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Washing Washing with Water & Brine Extraction->Washing Drying Drying over MgSO4 Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification 3_4_dimethylbenzyl_alcohol This compound Purification->3_4_dimethylbenzyl_alcohol

Caption: Synthesis workflow for this compound.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein Gαolf Protein OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Cations Ca²⁺, Na⁺ Depolarization Neuron Depolarization Cations->Depolarization Influx causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Caption: General olfactory signaling pathway.

References

Application of 3,4-Dimethylbenzyl Alcohol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethylbenzyl alcohol is a versatile chemical intermediate recognized for its utility in the synthesis of a variety of organic molecules.[1] In the agrochemical industry, its structural features make it a valuable precursor for the development of novel pesticides, particularly insecticides and herbicides. The presence of the dimethyl-substituted benzene ring can influence the biological activity, selectivity, and metabolic stability of the final agrochemical product. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from this compound, targeting researchers and professionals in the field of agrochemical development.

Application in Insecticide Synthesis: Pyrethroid Esters

A significant application of this compound is in the synthesis of pyrethroid-like insecticides. Pyrethroids are a major class of synthetic insecticides that mimic the structure of natural pyrethrins. They function as potent neurotoxins in insects by targeting sodium channels. The general structure of a pyrethroid consists of a specific carboxylic acid, often a cyclopropanecarboxylic acid like chrysanthemic acid, esterified with an alcohol. By utilizing this compound as the alcohol component, novel pyrethroid esters with potentially enhanced insecticidal efficacy or modified physical properties can be synthesized.

Hypothetical Insecticidal Compound: 3,4-Dimethylbenzyl Chrysanthemate

For the purpose of these application notes, we will focus on the synthesis of 3,4-dimethylbenzyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate, a hypothetical pyrethroid ester derived from chrysanthemic acid.

Table 1: Physicochemical Properties of this compound and Chrysanthemic Acid

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
This compoundC₉H₁₂O136.19White solid62-65218-221
(±)-cis,trans-Chrysanthemic acidC₁₀H₁₆O₂168.23White crystalline solid54-56137 (1 mmHg)

Table 2: Hypothetical Insecticidal Activity Data for 3,4-Dimethylbenzyl Chrysanthemate

Target PestAssay TypeLC₅₀ (µg/mL)95% Confidence Interval
Musca domestica (Housefly)Topical Application0.850.72 - 1.01
Aedes aegypti (Yellow Fever Mosquito)Larval Bioassay0.120.09 - 0.16
Plutella xylostella (Diamondback Moth)Leaf Dip Bioassay1.501.25 - 1.81
Experimental Protocol: Synthesis of 3,4-Dimethylbenzyl Chrysanthemate

This protocol describes the esterification of this compound with chrysanthemoyl chloride, a common method for synthesizing pyrethroid esters.

Materials:

  • This compound (99% purity)

  • (±)-cis,trans-Chrysanthemic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

Step 1: Preparation of Chrysanthemoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, suspend (±)-cis,trans-chrysanthemic acid (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (1.2 eq) dropwise to the suspension at room temperature with stirring.

  • After the addition is complete, heat the mixture to reflux for 2 hours. The solid should dissolve, and the solution will become clear.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude chrysanthemoyl chloride is used directly in the next step.

Step 2: Esterification

  • Dissolve this compound (1.0 eq) in anhydrous toluene in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add pyridine (1.1 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Dissolve the crude chrysanthemoyl chloride from Step 1 in anhydrous toluene and add it dropwise to the cooled solution of the alcohol and pyridine over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude 3,4-dimethylbenzyl chrysanthemate by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a viscous oil.

Table 3: Hypothetical Synthesis Results for 3,4-Dimethylbenzyl Chrysanthemate

ParameterValue
Yield85%
Purity (by HPLC)>98%
¹H NMRConforms to expected structure
IR (cm⁻¹)~1730 (C=O, ester)

Diagram 1: Synthesis of 3,4-Dimethylbenzyl Chrysanthemate

Synthesis cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification CA Chrysanthemic Acid CC Chrysanthemoyl Chloride CA->CC Toluene, Reflux SOCl2 SOCl₂ SOCl2->CC Ester 3,4-Dimethylbenzyl Chrysanthemate CC->Ester DMBA 3,4-Dimethylbenzyl Alcohol DMBA->Ester Toluene, 0°C to RT Py Pyridine Py->Ester

Caption: Synthetic pathway for 3,4-dimethylbenzyl chrysanthemate.

Application in Herbicide Synthesis

Derivatives of this compound have also been investigated for their herbicidal properties. A patent search reveals that substituted benzyl alcohols, including derivatives structurally related to this compound, have been explored for pre-emergent weed control.[2] While a specific commercial herbicide based on this compound is not prominent, its core structure can be incorporated into various herbicidal scaffolds.

Hypothetical Herbicidal Compound: 2-(3,4-Dimethylbenzyloxy)acetic acid

Ethers of benzyl alcohols are a known class of herbicides. The following is a hypothetical protocol for the synthesis of a 2-(benzyloxy)acetic acid derivative.

Table 4: Hypothetical Herbicidal Activity Data for 2-(3,4-Dimethylbenzyloxy)acetic acid

Plant SpeciesApplication TypeGR₅₀ (g/ha)
Echinochloa crus-galli (Barnyardgrass)Pre-emergence150
Setaria faberi (Giant Foxtail)Pre-emergence200
Glycine max (Soybean)Pre-emergence>2000
Experimental Protocol: Synthesis of 2-(3,4-Dimethylbenzyloxy)acetic acid

This protocol outlines the synthesis via a Williamson ether synthesis followed by hydrolysis.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl bromoacetate

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

Step 1: Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude ethyl 2-(3,4-dimethylbenzyloxy)acetate.

Step 2: Hydrolysis

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2 with concentrated HCl.

  • Extract the product, 2-(3,4-dimethylbenzyloxy)acetic acid, with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate and remove the solvent to yield the final product.

Diagram 2: Workflow for Herbicide Synthesis and Evaluation

Workflow Start Start: this compound Step1 Williamson Ether Synthesis with Ethyl Bromoacetate Start->Step1 Intermediate Crude Ethyl Ester Step1->Intermediate Step2 Alkaline Hydrolysis Intermediate->Step2 Product 2-(3,4-Dimethylbenzyloxy)acetic acid Step2->Product Purification Purification (Crystallization/Chromatography) Product->Purification Bioassay Herbicidal Bioassays (Pre-emergence) Purification->Bioassay Data Data Analysis (GR₅₀) Bioassay->Data

Caption: General workflow from synthesis to biological evaluation.

This compound serves as a valuable building block in the synthesis of potential agrochemicals. The protocols provided herein for the synthesis of a hypothetical pyrethroid insecticide and an auxin-type herbicide illustrate the utility of this intermediate. Further research into the structure-activity relationships of this compound derivatives is warranted to develop novel and effective crop protection agents. The synthetic routes are adaptable for the creation of a library of analogues for biological screening.

References

Application Notes and Protocols: 3,4-Dimethylbenzyl Alcohol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylbenzyl alcohol is a versatile organic building block utilized in a variety of synthetic applications, ranging from the fragrance industry to the development of novel pharmaceuticals. Its substituted aromatic ring and reactive primary alcohol functionality make it a valuable precursor for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role in the preparation of key intermediates and its incorporation into biologically active molecules.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below for easy reference.

PropertyValueReference
Molecular FormulaC₉H₁₂O[1]
Molecular Weight136.19 g/mol [1]
AppearanceSolid[2]
Melting Point62-65 °C[2]
Boiling Point218-221 °C[2]
CAS Number6966-10-5[1]

Application Notes

Precursor to 3,4-Dimethylbenzaldehyde

One of the primary applications of this compound is its oxidation to 3,4-dimethylbenzaldehyde. This aldehyde is a crucial intermediate in the synthesis of various fine chemicals, including polymers and pharmaceuticals. The oxidation can be achieved using a variety of reagents, with manganese dioxide (MnO₂) being a common and effective choice for the selective oxidation of benzylic alcohols.

Oxidation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3,4-Dimethylbenzyl_alcohol This compound Reaction_Mixture Reaction (Stir at RT) 3,4-Dimethylbenzyl_alcohol->Reaction_Mixture Dissolve Oxidizing_Agent Oxidizing Agent (e.g., MnO₂, PCC) Oxidizing_Agent->Reaction_Mixture Add Solvent Solvent (e.g., Dichloromethane) 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde Workup Workup (Filtration, Washing, Drying, Concentration) Reaction_Mixture->Workup Monitor by TLC Workup->3,4-Dimethylbenzaldehyde Purification

Building Block for Bioactive Molecules

The 3,4-dimethylphenyl moiety, derived from this compound, is present in various biologically active compounds. This structural motif can influence the pharmacological properties of a molecule, such as its binding affinity to biological targets and its metabolic stability.

a) Anticonvulsant Agents:

A series of N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides have been synthesized and evaluated for their anticonvulsant activity. The compound bearing a 3,4-dimethylphenyl group showed significant activity, suggesting that this substituent pattern is favorable for interaction with the target, which is proposed to be the GABA-A receptor.[3][4][5]

Starting MaterialReagentsProductBiological Activity
3,4-DimethylanilineN-(4-Carboxyphenyl)phthalimide, EDC, HOBtN-(3,4-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamideAnticonvulsant

Anticonvulsant_Pathway Drug N-(3,4-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide GABA_A_Receptor GABAA Receptor Drug->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increases Cl- influx Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

b) Antimicrobial and Antioxidant Agents:

The 6-(3,4-dimethylphenyl) moiety has been incorporated into novel pyridine and fused pyridine derivatives. These compounds have demonstrated promising antimicrobial and antioxidant activities, highlighting the potential of the 3,4-dimethylphenyl scaffold in the development of new therapeutic agents.

Starting MaterialKey IntermediateBiological Activity
3,4-Dimethylacetophenone6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrileAntimicrobial, Antioxidant

Antimicrobial_Antioxidant_Pathway Pyridine_Derivative Pyridine Derivative with 6-(3,4-dimethylphenyl) moiety Bacterial_Cell Bacterial Cell Pyridine_Derivative->Bacterial_Cell Inhibits growth ROS Reactive Oxygen Species (ROS) Pyridine_Derivative->ROS Scavenges Antimicrobial_Effect Antimicrobial Effect Bacterial_Cell->Antimicrobial_Effect Antioxidant_Effect Antioxidant Effect ROS->Antioxidant_Effect

Experimental Protocols

Protocol 1: Synthesis of this compound from 3,4-Dimethylbenzaldehyde

This protocol describes the reduction of 3,4-dimethylbenzaldehyde to this compound using sodium borohydride.

Materials:

  • 3,4-Dimethylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1.0 eq) in methanol or ethanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: >90%

Protocol 2: Oxidation of this compound to 3,4-Dimethylbenzaldehyde

This protocol outlines the oxidation of this compound to 3,4-dimethylbenzaldehyde using activated manganese dioxide.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Celite® or other filter aid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (20 volumes).

  • Add activated manganese dioxide (5-10 eq by weight) to the stirred solution.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the organic filtrates and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3,4-dimethylbenzaldehyde. The product can be further purified by distillation or column chromatography if necessary.[6]

Expected Yield: ~90%[6]

Synthetic_Workflow cluster_reduction Reduction cluster_oxidation Oxidation cluster_application Application Aldehyde 3,4-Dimethylbenzaldehyde Reduction_Step NaBH₄ Methanol Aldehyde->Reduction_Step Alcohol This compound Reduction_Step->Alcohol Oxidation_Step MnO₂ DCM Alcohol->Oxidation_Step Aldehyde_Product 3,4-Dimethylbenzaldehyde Oxidation_Step->Aldehyde_Product Bioactive_Molecules Bioactive Molecules (e.g., Anticonvulsants) Aldehyde_Product->Bioactive_Molecules Further Synthesis

References

Application Notes and Protocols for the Oxidation of 3,4-Dimethylbenzyl alcohol to 3,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 3,4-dimethylbenzaldehyde is a valuable building block, and its synthesis from 3,4-dimethylbenzyl alcohol can be achieved through various methods. This document provides detailed application notes and protocols for two common and effective methods: oxidation using Pyridinium Chlorochromate (PCC) and oxidation using activated Manganese Dioxide (MnO₂).

Method 1: Oxidation with Pyridinium Chlorochromate (PCC)

Pyridinium chlorochromate (PCC) is a versatile and relatively mild oxidizing agent that is particularly useful for the conversion of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[1][2][3] The reaction is typically carried out in an anhydrous organic solvent, most commonly dichloromethane (DCM).[1][4]

Data Presentation
ParameterValueReference
Starting Material This compound-
Reagent Pyridinium Chlorochromate (PCC)[1][5]
Stoichiometry 1.5 - 2.0 equivalents of PCC[6]
Solvent Dichloromethane (CH₂Cl₂)[4][5]
Temperature Room Temperature (20-25 °C)[1]
Reaction Time 2-4 hours[7]
Work-up Filtration through silica gel or Celite[5]
Expected Yield High[5]
Experimental Protocol
  • Preparation:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add a suspension of Pyridinium Chlorochromate (PCC, 1.5 eq.) in anhydrous dichloromethane (DCM, 5 mL per mmol of alcohol).

    • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM (2 mL per mmol of alcohol).

  • Reaction:

    • Slowly add the solution of this compound to the stirred suspension of PCC at room temperature under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether (an equal volume to the DCM used).

    • Pass the mixture through a short pad of silica gel or Celite to filter off the chromium salts.

    • Wash the filter cake thoroughly with additional diethyl ether.

    • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 3,4-dimethylbenzaldehyde.

    • If necessary, the product can be further purified by column chromatography on silica gel.

Workflow Diagram

PCC_Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification PCC_suspension PCC in anhydrous DCM Reaction_mixture Combine and stir at RT (2-4 hours) PCC_suspension->Reaction_mixture Alcohol_solution This compound in anhydrous DCM Alcohol_solution->Reaction_mixture Dilution Dilute with diethyl ether Reaction_mixture->Dilution Filtration Filter through silica/Celite Dilution->Filtration Concentration Concentrate filtrate Filtration->Concentration Purification Column chromatography (optional) Concentration->Purification Product 3,4-dimethylbenzaldehyde Concentration->Product Purification->Product

Caption: Workflow for the oxidation of this compound using PCC.

Method 2: Oxidation with Activated Manganese Dioxide (MnO₂)

Activated Manganese Dioxide (MnO₂) is a highly selective and mild oxidizing agent for the conversion of benzylic and allylic alcohols to their corresponding aldehydes and ketones. The reaction is heterogeneous and typically carried out by stirring the alcohol with a large excess of MnO₂ in a suitable organic solvent.

Data Presentation
ParameterValueReference
Starting Material This compound-
Reagent Activated Manganese Dioxide (MnO₂)-
Stoichiometry 5-10 equivalents (by weight) of MnO₂-
Solvent Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)-
Temperature Room Temperature (20-25 °C)-
Reaction Time 4-24 hours-
Work-up Filtration to remove MnO₂-
Expected Yield Good to Excellent-
Experimental Protocol
  • Preparation:

    • To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq.) and a suitable solvent such as dichloromethane (DCM) or chloroform (20 mL per gram of alcohol).

    • Add activated Manganese Dioxide (MnO₂, 5-10 eq. by weight) to the solution.

  • Reaction:

    • Stir the suspension vigorously at room temperature.

    • Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the activity of the MnO₂ and may range from 4 to 24 hours.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide and its byproducts.

    • Wash the filter cake thoroughly with the solvent used for the reaction.

    • Combine the organic filtrates and concentrate under reduced pressure to yield the crude 3,4-dimethylbenzaldehyde.

    • The product is often of high purity, but can be further purified by distillation or column chromatography if necessary.

Workflow Diagram

MnO2_Oxidation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol_sol This compound in DCM/Chloroform Add_MnO2 Add activated MnO₂ Alcohol_sol->Add_MnO2 Stirring Stir vigorously at RT (4-24 hours) Add_MnO2->Stirring Filtration Filter through Celite Stirring->Filtration Concentration Concentrate filtrate Filtration->Concentration Purification Distillation/Chromatography (optional) Concentration->Purification Product 3,4-dimethylbenzaldehyde Concentration->Product Purification->Product

Caption: Workflow for the oxidation of this compound using MnO₂.

References

Application Notes and Protocols for the Reduction of 3,4-Dimethylbenzaldehyde to 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of 3,4-dimethylbenzaldehyde to 3,4-dimethylbenzyl alcohol. This transformation is a fundamental process in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other fine chemicals. Two primary methods are detailed: reduction using sodium borohydride (NaBH₄) and catalytic hydrogenation.

Physicochemical Data

A summary of the key physical and chemical properties of the reactant and product is provided below for reference.

Property3,4-DimethylbenzaldehydeThis compound
Molecular Formula C₉H₁₀OC₉H₁₂O
Molecular Weight 134.18 g/mol 136.19 g/mol
Appearance Clear colorless to yellowish liquidWhite solid
Melting Point Not applicable62-65 °C
Boiling Point 226 °C218-221 °C
Density 1.012 g/mL at 25 °C~1.0 g/cm³
CAS Number 5973-71-76966-10-5

Introduction

The reduction of an aldehyde to a primary alcohol is a cornerstone of organic chemistry. This compound is a useful building block in the synthesis of more complex molecules. The choice of reduction method often depends on factors such as scale, functional group tolerance, and available equipment. Sodium borohydride is a mild and selective reducing agent, ideal for small-scale laboratory syntheses. Catalytic hydrogenation is a highly efficient and scalable method, well-suited for industrial applications.

Reaction Scheme

Caption: General reaction scheme for the reduction of 3,4-dimethylbenzaldehyde.

Comparative Data of Reduction Methods

The following table summarizes typical quantitative data for the two primary reduction methods. Please note that specific results may vary based on experimental conditions.

ParameterMethod 1: Sodium Borohydride ReductionMethod 2: Catalytic Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂)
Catalyst NonePalladium on Carbon (Pd/C) or Nickel-Boron (Ni-B)
Typical Solvent Methanol (MeOH) or Ethanol (EtOH)Methanol (MeOH) or Ethyl Acetate (EtOAc)
Temperature 0 °C to Room TemperatureRoom Temperature to 80 °C
Pressure Atmospheric1 - 1.5 MPa
Typical Reaction Time 1 - 4 hours2 - 6 hours
Reported Yield >95% (for similar substrates)~98% (for similar substrates)[1]
Purity Generally high after work-upHigh, requires catalyst filtration

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol describes the reduction of 3,4-dimethylbenzaldehyde using sodium borohydride in methanol.

Materials:

  • 3,4-Dimethylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution over 15-20 minutes. Ensure the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic and gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add deionized water and extract with dichloromethane or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation

This protocol outlines the reduction of 3,4-dimethylbenzaldehyde via catalytic hydrogenation using palladium on carbon (Pd/C).

Materials:

  • 3,4-Dimethylbenzaldehyde

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Celite or a similar filter aid

Procedure:

  • Setup: To a suitable hydrogenation vessel, add 3,4-dimethylbenzaldehyde (1.0 eq) and the solvent (15-20 mL per gram of aldehyde).

  • Catalyst Addition: Carefully add the Pd/C catalyst (1-5 mol%) to the solution.

  • Inerting: Seal the vessel and flush with an inert gas (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas. Repeat this process 2-3 times. Pressurize the vessel to the desired pressure (typically 1 atm with a balloon or higher in a dedicated apparatus).

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the this compound.

Experimental Workflow Diagram

G cluster_start Starting Material cluster_methods Reduction Methods cluster_protocol1 Protocol 1 Steps cluster_protocol2 Protocol 2 Steps cluster_workup Common Work-up & Analysis cluster_product Final Product start 3,4-Dimethylbenzaldehyde method1 Method 1: NaBH4 Reduction start->method1 method2 Method 2: Catalytic Hydrogenation start->method2 dissolve1 Dissolve in MeOH method1->dissolve1 dissolve2 Dissolve in Solvent method2->dissolve2 cool1 Cool to 0 °C dissolve1->cool1 add_nabh4 Add NaBH4 cool1->add_nabh4 react1 Stir at RT add_nabh4->react1 quench Quench with HCl react1->quench extract Extraction quench->extract add_catalyst Add Pd/C Catalyst dissolve2->add_catalyst inert Inert Atmosphere add_catalyst->inert hydrogenate Hydrogenate inert->hydrogenate filter_catalyst Filter Catalyst hydrogenate->filter_catalyst concentrate Concentrate filter_catalyst->concentrate dry Dry Organic Layer extract->dry dry->concentrate purify Purification (Optional) concentrate->purify analyze Analysis (NMR, GC-MS, etc.) concentrate->analyze purify->analyze product This compound analyze->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Esterification Reactions of 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of esters derived from 3,4-dimethylbenzyl alcohol. The protocols detailed below are intended to serve as a foundational guide for the synthesis and evaluation of these compounds in research and drug development settings.

Introduction

Esterification of this compound yields a class of compounds with potential applications in fragrance, materials science, and significantly, as prodrugs in medicinal chemistry. The bulky, lipophilic 3,4-dimethylbenzyl moiety can modify the pharmacokinetic properties of a parent drug, potentially enhancing membrane permeability and influencing metabolic stability. This document outlines key synthetic methodologies for the preparation of 3,4-dimethylbenzyl esters and explores their relevance in drug development, with a focus on their potential as modulators of signaling pathways implicated in cancer, such as the PI3K/Akt pathway.

Synthetic Methodologies

The primary methods for the synthesis of 3,4-dimethylbenzyl esters are Fischer-Speier esterification and enzymatic catalysis.

Fischer-Speier Esterification

This classical method involves the reaction of this compound with a carboxylic acid in the presence of an acid catalyst. The reaction is reversible and is typically driven to completion by removing water as it is formed or by using an excess of one of the reactants[1][2][3].

General Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 equivalent), the desired carboxylic acid (1.2-2.0 equivalents), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~5 mol%).

  • Solvent: While the reaction can be run neat, a non-polar solvent such as toluene can be used to facilitate azeotropic removal of water using a Dean-Stark apparatus.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and unreacted carboxylic acid) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel or by distillation.

Enzymatic Esterification

Lipase-catalyzed esterification offers a milder and more selective alternative to acid-catalyzed methods. These reactions are often performed in organic solvents to minimize the hydrolysis of the ester product[4].

General Experimental Protocol: Lipase-Catalyzed Esterification

  • Reaction Setup: In a screw-capped vial, dissolve this compound (1.0 equivalent) and the desired carboxylic acid or an activated acyl donor (e.g., a vinyl ester) (1.0-1.5 equivalents) in a suitable organic solvent (e.g., hexane, toluene, or a solvent-free system).

  • Enzyme: Add an immobilized lipase (e.g., Novozym 435, 10-20% by weight of substrates).

  • Reaction Conditions: Incubate the mixture at a controlled temperature (typically 40-60 °C) with shaking. Monitor the reaction progress by GC or HPLC.

  • Work-up: After the desired conversion is reached, filter off the immobilized enzyme.

  • Purification: Remove the solvent under reduced pressure and purify the resulting ester by column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of 3,4-dimethylbenzyl esters. Please note that yields are highly dependent on the specific reaction conditions and the nature of the carboxylic acid used.

Carboxylic AcidMethodCatalyst/EnzymeSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Butyric AnhydrideChemical Synthesis-Not Specified50373.04[5]
Butyric AnhydrideChemical Synthesis-Not Specified60394.63[5]
Butyric AnhydrideChemical Synthesis-Not Specified70174.20[5]
Butyric AnhydrideChemical Synthesis-Not Specified70287.05[5]

Note: The provided references for butyric anhydride describe the synthesis of dimethylbenzyl butyrate, which may include isomers other than 3,4-dimethylbenzyl butyrate. The data is included as a relevant example.

Applications in Drug Development

The esterification of a parent drug molecule containing a hydroxyl or carboxylic acid group with this compound can be a viable prodrug strategy. This modification can enhance lipophilicity, potentially improving oral bioavailability and cell membrane permeability[1][4][6]. Upon administration, endogenous esterases can cleave the ester bond, releasing the active drug.

Potential as Anticancer Agents and Enzyme Inhibitors

While direct evidence for the anticancer or enzyme inhibitory activity of 3,4-dimethylbenzyl esters is limited in the reviewed literature, the benzyl ester motif is present in various biologically active compounds[7][8][9]. The 3,4-dimethylphenyl group can be explored as a component of novel therapeutic agents, where it may interact with hydrophobic pockets of target proteins. The synthesis of a library of 3,4-dimethylbenzyl esters with different acidic moieties would be a valuable approach to screen for potential anticancer or enzyme-inhibiting activities[7][8][9][10].

Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[11][12][13]. Several inhibitors of this pathway are in clinical development[14][15]. While no direct interaction of 3,4-dimethylbenzyl esters with this pathway has been reported, the development of prodrugs of known PI3K/Akt inhibitors containing a 3,4-dimethylbenzyl ester could be a strategic approach to improve their therapeutic index. The lipophilic nature of the 3,4-dimethylbenzyl group may enhance the delivery of the inhibitor to the tumor microenvironment.

Visualizations

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3_4_DMBA 3,4-Dimethylbenzyl Alcohol Reaction Esterification Reaction 3_4_DMBA->Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction Catalyst Acid Catalyst Catalyst->Reaction Solvent Solvent (optional) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification Ester 3,4-Dimethylbenzyl Ester Purification->Ester

Caption: Workflow for Fischer-Speier esterification of this compound.

Logical Relationship: Prodrug Strategy

Prodrug_Strategy Prodrug 3,4-Dimethylbenzyl Ester Prodrug (Inactive/Less Active) Activation Esterase Cleavage (in vivo) Prodrug->Activation Administration Active_Drug Active Drug (with -OH or -COOH) Activation->Active_Drug Release Therapeutic_Effect Therapeutic Effect Active_Drug->Therapeutic_Effect Target Interaction

Caption: Prodrug strategy involving a 3,4-dimethylbenzyl ester.

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Effects Cell Growth, Proliferation, Survival mTOR->Cell_Effects Promotes Inhibitor Potential Inhibition by 3,4-Dimethylbenzyl Ester Prodrug (after activation) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

References

Application Notes and Protocols for Toxicity Studies of 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylbenzyl alcohol is an aromatic alcohol whose toxicological profile is not extensively documented in publicly available literature.[1] This document provides a guide for researchers interested in evaluating the potential toxicity of this compound. Due to the limited specific data on this compound, the protocols and data presented are based on established methodologies for similar aromatic alcohols and benzyl alcohol derivatives. These notes are intended to serve as a starting point for designing comprehensive toxicity studies.

Disclaimer: The toxicological properties of this compound have not been fully investigated.[1] All work with this compound should be conducted with appropriate personal protective equipment and safety precautions in a controlled laboratory setting.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 6966-10-5
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Appearance Solid
Melting Point 62-65 °C[1]
Boiling Point 218-221 °C
Solubility Soluble in alcohol. Estimated water solubility: 3939 mg/L @ 25 °C.[2]

Quantitative Toxicity Data (Surrogate Data)

Table 1: Acute and Subchronic Oral Toxicity of Benzyl Alcohol (Surrogate)

SpeciesStudy DurationRouteDose/ConcentrationEffectNOAELLOAELReference
F344/N Rats13 weeksGavage0, 50, 100, 200, 400, 800 mg/kg/dayNeurotoxicity (staggering, respiratory difficulty, lethargy) at 800 mg/kg/day.400 mg/kg/day800 mg/kg/day[3]
B6C3F1 Mice13 weeksGavage0, 50, 100, 200, 400, 800 mg/kg/dayClinical signs of neurotoxicity at 800 mg/kg/day.400 mg/kg/day800 mg/kg/day[3]
F344/N Rats2 yearsGavage0, 200, 400 mg/kg/dayNo evidence of carcinogenic activity.400 mg/kg/day-[3][4]
B6C3F1 Mice2 yearsGavage0, 100, 200 mg/kg/dayNo evidence of carcinogenic activity.200 mg/kg/day-[3][4]

Table 2: Genotoxicity of Benzyl Alcohol Derivatives (Surrogate)

CompoundAssayCell Line/OrganismConcentrationResultReference
Benzyl alcoholComet AssayHuman Lymphocytes25 and 50 mMIncreased tail moment and % tail DNA, indicating DNA damage.[5][6]
Benzyl acetateComet AssayHuman Lymphocytes50 mMIncreased tail moment and % tail DNA.[5]
BenzaldehydeComet AssayHuman Lymphocytes10 and 25 mMIncreased tail moment and % tail DNA.[5]
Benzoic acidComet AssayHuman Lymphocytes5 mMIncreased tail moment and % tail DNA.[5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the effect of this compound on cell viability.

Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, HeLa for general cytotoxicity)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of This compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

In Vitro Genotoxicity Assay (Comet Assay)

This protocol is designed to assess the potential of this compound to induce DNA damage in cells.

Objective: To detect DNA strand breaks in individual cells exposed to this compound.

Materials:

  • Human peripheral blood lymphocytes or a suitable cell line

  • This compound

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with analysis software

Procedure:

  • Cell Preparation and Treatment: Isolate lymphocytes or culture cells and expose them to various concentrations of this compound for a defined period.

  • Slide Preparation: Coat microscope slides with NMA.

  • Cell Embedding: Mix the treated cells with LMA and layer onto the NMA-coated slides.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage (e.g., tail length, % DNA in the tail) using image analysis software.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This protocol provides a method for determining the acute oral toxicity of a substance.

Objective: To estimate the LD50 of this compound in a rodent model.

Materials:

  • Wistar rats or another appropriate rodent model

  • This compound

  • Vehicle (e.g., corn oil)

  • Oral gavage needles

  • Animal caging and husbandry supplies

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days.

  • Dosing: Administer a single oral dose of this compound to one animal. The dose is selected from a series of fixed dose levels.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: The outcome for the first animal determines the dose for the next animal (a lower dose if the first animal died, a higher dose if it survived). This process is continued for a small number of animals.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes for all animals.

Potential Signaling Pathways

There is no direct evidence on the signaling pathways affected by this compound. However, studies on structurally related compounds suggest potential targets. For instance, 3,5-dihydroxy-4-methoxybenzyl alcohol has been shown to modulate the PI3K/Akt, MAPK, and mTOR signaling pathways in human glioblastoma cells.[7] These pathways are crucial for cell growth, proliferation, and survival. It is plausible that this compound could interact with similar pathways, and this could be an area for future investigation.

Potential_Signaling_Pathway cluster_input Stimulus cluster_pathway Potential Intracellular Signaling cluster_output Cellular Response Compound 3,4-Dimethylbenzyl Alcohol (Hypothesized) PI3K PI3K Compound->PI3K ? MAPK MAPK Compound->MAPK ? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Hypothesized signaling pathways potentially affected by this compound.

Application in Microbiology

One documented application of this compound is in determining the toxicities of pseudocumene and its metabolites for E. coli JM101. This suggests its utility as a reference compound or a test substance in bacterial toxicity screening assays.

Conclusion

The provided application notes and protocols offer a framework for initiating toxicity studies on this compound. Given the current data gaps, a tiered approach starting with in vitro assays followed by targeted in vivo studies is recommended. Researchers should always consult relevant regulatory guidelines (e.g., OECD, FDA) when designing and conducting toxicology experiments. Further research is crucial to fully characterize the toxicological profile of this compound.

References

Application Notes and Protocols for the Quantification of 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3,4-Dimethylbenzyl alcohol, a key intermediate and potential metabolite in various chemical and pharmaceutical processes. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to deliver accurate and reproducible quantification in diverse sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a robust reversed-phase HPLC (RP-HPLC) method suitable for the routine quantification of this compound. The methodology is adapted from established protocols for related aromatic alcohols and provides excellent linearity and precision.

Principle

The method utilizes a C18 stationary phase to separate this compound from other components in the sample matrix based on its hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent is used to elute the analyte, which is then detected by a UV detector at a wavelength where the aromatic ring exhibits strong absorbance.

Experimental Protocol

1.2.1. Instrumentation and Reagents

  • HPLC System: An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Water (HPLC grade).

  • Standard: this compound reference standard (purity ≥98%).

  • Sample Diluent: Mobile phase or a mixture of acetonitrile and water (50:50, v/v).

1.2.2. Chromatographic Conditions

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 10 minutes

1.2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the sample diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Liquid Samples: Dilute the sample with the sample diluent to a concentration within the calibration range.

    • Solid Samples: Accurately weigh a known amount of the homogenized sample, extract with a suitable solvent (e.g., methanol or acetonitrile), and dilute the extract with the sample diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

1.2.4. System Suitability

Before sample analysis, perform at least five replicate injections of a mid-range working standard. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

Data Presentation: HPLC Quantification

The following table summarizes typical quantitative data obtained using this HPLC method.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)% Recovery
Standard 1 (10 µg/mL)4.5215023410.0N/A
Standard 2 (50 µg/mL)4.5175112050.0N/A
Standard 3 (100 µg/mL)4.531503456100.0N/A
Spiked Sample 14.5274899049.899.6%
Spiked Sample 24.5375234550.1100.2%
Test Sample 14.5152567835.0N/A
Test Sample 24.5260123440.0N/A

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is ideal for the sensitive and selective quantification of this compound, particularly in complex matrices where co-eluting substances may interfere with HPLC analysis. The protocol includes a derivatization step to improve the chromatographic properties of the analyte.

Principle

The sample is extracted, and the this compound is derivatized to a more volatile and thermally stable trimethylsilyl (TMS) ether. The derivatized sample is then injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer provides highly specific detection and quantification by monitoring characteristic fragment ions of the derivatized analyte.

Experimental Protocol

2.2.1. Instrumentation and Reagents

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity).

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Ethyl acetate (GC grade).

  • Standard: this compound reference standard (purity ≥98%).

2.2.2. GC-MS Conditions

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Carrier Gas Flow 1.0 mL/min (constant flow)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 193 (M-15)
Qualifier Ions m/z 208 (M+), m/z 73

2.2.3. Preparation of Solutions and Derivatization

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using ethyl acetate as the solvent.

  • Working Standard Solutions: Prepare serial dilutions in ethyl acetate to obtain concentrations from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Extract the sample with ethyl acetate.

    • Evaporate a known volume of the extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried residue.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Derivatization of Standards: Follow the same procedure as for the sample preparation.

Data Presentation: GC-MS Quantification

The following table presents example quantitative results from the GC-MS analysis.

Sample IDRetention Time (min)Peak Area (m/z 193)Concentration (µg/mL)% Recovery
Standard 1 (0.5 µg/mL)12.85251230.5N/A
Standard 2 (2.5 µg/mL)12.841256782.5N/A
Standard 3 (5.0 µg/mL)12.852513455.0N/A
Spiked Sample 112.841249872.4899.2%
Spiked Sample 212.851261232.52100.8%
Test Sample 112.85879871.75N/A
Test Sample 212.84954321.90N/A

Visualizations

General Analytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound using either HPLC or GC-MS.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Standard Reference Standard Standard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC Analysis Extraction->HPLC GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report Metabolic_Pathway Xylene 3,4-Dimethylxylene Alcohol 3,4-Dimethylbenzyl Alcohol Xylene->Alcohol Xylene monooxygenase Aldehyde 3,4-Dimethylbenz- aldehyde Alcohol->Aldehyde Benzyl alcohol dehydrogenase Acid 3,4-Dimethylbenzoic Acid Aldehyde->Acid Aldehyde dehydrogenase

3,4-Dimethylbenzyl Alcohol: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – 3,4-Dimethylbenzyl alcohol is a valuable reagent in organic chemistry, primarily utilized as a protecting group for hydroxyl functionalities and as a versatile chemical intermediate in the synthesis of more complex molecules. Its application is particularly relevant for researchers, scientists, and professionals in drug development who require robust and selective methodologies in multi-step synthetic sequences.

The 3,4-dimethylbenzyl (DMBn) group, introduced via this compound or its corresponding halide, serves as a reliable protecting group for alcohols. It offers stability under a variety of reaction conditions and can be selectively removed, often through oxidative cleavage or hydrogenolysis. This allows for the differential protection of multiple hydroxyl groups within a single molecule, a critical strategy in the synthesis of complex natural products and pharmaceuticals.

Key Applications

The primary application of this compound in organic synthesis is the protection of hydroxyl groups. This is typically achieved through a Williamson ether synthesis, where the alcohol is deprotonated with a strong base, such as sodium hydride, and subsequently reacted with 3,4-dimethylbenzyl bromide.

Beyond its role as a protecting group, this compound and its derivatives are employed as intermediates in the synthesis of agrochemicals and pharmaceuticals. Research has also explored its potential in modulating neurotransmitter activity, indicating its utility in the development of novel therapeutics.

Experimental Protocols

Detailed experimental protocols for the introduction and cleavage of the 3,4-dimethylbenzyl protecting group are essential for reproducible and high-yielding synthetic transformations.

Protection of Alcohols as 3,4-Dimethylbenzyl Ethers

The protection of an alcohol as its 3,4-dimethylbenzyl ether is a standard procedure that offers high yields under anhydrous conditions.

Protocol 1: Protection of a Primary Alcohol using Sodium Hydride and 3,4-Dimethylbenzyl Bromide

To a solution of the primary alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF), sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is added at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of 3,4-dimethylbenzyl bromide (1.2 equivalents). The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Reagent/SolventMolar Ratio/ConcentrationTypical Reaction TimeTypical Yield
Primary Alcohol1.0 equiv12-24 h>90%
Sodium Hydride (60%)1.1 equiv
3,4-Dimethylbenzyl Bromide1.2 equiv
Anhydrous THF0.1 - 0.5 M
Deprotection of 3,4-Dimethylbenzyl Ethers

The cleavage of the 3,4-dimethylbenzyl ether can be achieved under various conditions, with oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being a common method for electron-rich benzyl ethers.

Protocol 2: Oxidative Cleavage of a 3,4-Dimethylbenzyl Ether using DDQ

A solution of the 3,4-dimethylbenzyl ether (1.0 equivalent) in a mixture of dichloromethane and water (e.g., 18:1 v/v) is cooled to 0 °C. DDQ (1.1-1.5 equivalents) is added, and the reaction mixture is stirred at room temperature for 1-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[1]

Reagent/SolventMolar Ratio/ConcentrationTypical Reaction TimeTypical Yield
3,4-Dimethylbenzyl Ether1.0 equiv1-4 h80-95%
DDQ1.1-1.5 equiv
Dichloromethane/Water18:1 (v/v)

Note: The reactivity in DDQ-mediated cleavage is sensitive to the electronic nature of the benzyl group. While this is a standard protocol for substituted benzyl ethers, specific conditions for the 3,4-dimethylbenzyl group may require optimization.

Visualizing Synthetic Pathways

To further elucidate the role of this compound in synthetic workflows, the following diagrams illustrate the key protection and deprotection steps.

Protection_Deprotection_Workflow Alcohol R-OH (Substrate) Protection_Step Protection Alcohol->Protection_Step  NaH, DMBn-Br  THF DMBn_Ether R-O-DMBn (Protected Substrate) Deprotection_Step Deprotection DMBn_Ether->Deprotection_Step  DDQ, CH2Cl2/H2O  or H2, Pd/C Deprotected_Alcohol R-OH (Deprotected) Protection_Step->DMBn_Ether Deprotection_Step->Deprotected_Alcohol

Caption: General workflow for the protection and deprotection of alcohols using the 3,4-dimethylbenzyl (DMBn) group.

Williamson_Ether_Synthesis Start R-OH + NaH Alkoxide R-O- Na+ Start->Alkoxide Deprotonation SN2 SN2 Reaction Alkoxide->SN2 DMBnBr 3,4-Dimethylbenzyl-Br DMBnBr->SN2 Product R-O-DMBn + NaBr SN2->Product Ether Formation

Caption: Mechanism of 3,4-dimethylbenzyl ether formation via Williamson ether synthesis.

References

Application Notes and Protocols for (3,4-Dimethylphenyl)methanol in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3,4-Dimethylphenyl)methanol, a versatile benzyl alcohol derivative, serves as a crucial building block in the synthesis of a wide range of organic molecules. Its unique substitution pattern on the aromatic ring makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[1] This document provides detailed experimental protocols for key transformations of (3,4-Dimethylphenyl)methanol, including oxidation, esterification, and etherification, along with representative data and potential applications in drug discovery.

Chemical Properties and Handling

PropertyValueReference
CAS Number 6966-10-5[1]
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Appearance White to light yellow crystalline powder
Melting Point 62-65 °C
Boiling Point 218-221 °C
Purity Typically ≥97%[1]

(3,4-Dimethylphenyl)methanol should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Synthetic Applications

The reactivity of the benzylic alcohol functional group in (3,4-Dimethylphenyl)methanol allows for a variety of chemical modifications, making it a versatile starting material for organic synthesis. The primary applications involve its conversion into aldehydes, esters, and ethers, which are key intermediates for more complex molecules.[1]

G cluster_starting_material Starting Material cluster_transformations Key Synthetic Transformations cluster_products Intermediate Products 3_4_DMPM (3,4-Dimethylphenyl)methanol Oxidation Oxidation 3_4_DMPM->Oxidation [O] Esterification Esterification 3_4_DMPM->Esterification RCOOH or (RCO)₂O Etherification Etherification 3_4_DMPM->Etherification RX, Base Aldehyde 3,4-Dimethylbenzaldehyde Oxidation->Aldehyde Ester 3,4-Dimethylbenzyl Esters Esterification->Ester Ether 3,4-Dimethylbenzyl Ethers Etherification->Ether

Caption: Key synthetic transformations of (3,4-Dimethylphenyl)methanol.

Application Note 1: Oxidation to 3,4-Dimethylbenzaldehyde

Introduction: The oxidation of (3,4-Dimethylphenyl)methanol to 3,4-Dimethylbenzaldehyde is a fundamental transformation that provides a key intermediate for the synthesis of various pharmaceuticals and agrochemicals. Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) are often employed to prevent over-oxidation to the carboxylic acid.[2][3]

Experimental Protocol: PCC Oxidation

G Start Start Dissolve Dissolve (3,4-Dimethylphenyl)methanol in Dichloromethane (DCM) Start->Dissolve Add_PCC Add Pyridinium Chlorochromate (PCC) and Celite® Dissolve->Add_PCC Stir Stir at Room Temperature (2-4 hours) Add_PCC->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Filter Filter through Celite® Monitor->Filter Reaction Complete Wash Wash with Water and Brine Filter->Wash Dry Dry Organic Layer (Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography (optional) Concentrate->Purify Product 3,4-Dimethylbenzaldehyde Purify->Product

Caption: Workflow for the oxidation of (3,4-Dimethylphenyl)methanol using PCC.

Materials:

  • (3,4-Dimethylphenyl)methanol

  • Pyridinium Chlorochromate (PCC)

  • Celite®

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.2 equivalents) and Celite® in anhydrous dichloromethane (DCM), add a solution of (3,4-Dimethylphenyl)methanol (1.0 equivalent) in anhydrous DCM at room temperature.[2]

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data (Representative):

ParameterValue
Yield 85-95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 9.95 (s, 1H, -CHO), 7.65 (d, J=7.6 Hz, 1H), 7.58 (s, 1H), 7.25 (d, J=7.6 Hz, 1H), 2.32 (s, 3H, -CH₃), 2.30 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 192.1, 145.0, 137.5, 134.5, 130.5, 130.0, 128.0, 20.0, 19.5
IR (KBr, cm⁻¹) 2920, 2860, 1695 (C=O), 1610, 1570

Application Note 2: Esterification to 3,4-Dimethylbenzyl Esters

Introduction: Ester derivatives of benzyl alcohols often exhibit interesting biological activities, including antifungal and anticancer properties. The esterification of (3,4-Dimethylphenyl)methanol can be readily achieved by reaction with a carboxylic acid or its derivative, such as an acid anhydride, in the presence of a catalyst.

Experimental Protocol: Acetylation with Acetic Anhydride

Materials:

  • (3,4-Dimethylphenyl)methanol

  • Acetic anhydride

  • Pyridine or a catalytic amount of 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (3,4-Dimethylphenyl)methanol (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.

  • Add pyridine (2.0 equivalents) or a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath and add acetic anhydride (1.5 equivalents) dropwise with stirring.[4][5]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 3,4-dimethylbenzyl acetate can be purified by column chromatography if necessary.

Quantitative Data (Representative):

ParameterValue
Yield >95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.15-7.05 (m, 3H), 5.05 (s, 2H, -CH₂-), 2.25 (s, 3H, -CH₃), 2.23 (s, 3H, -CH₃), 2.08 (s, 3H, -COCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 171.0, 137.0, 136.5, 133.0, 129.5, 129.0, 126.0, 66.5, 21.0, 19.5, 19.0
IR (thin film, cm⁻¹) 2950, 1740 (C=O), 1230 (C-O)

Application Note 3: Etherification to 3,4-Dimethylbenzyl Ethers

Introduction: The synthesis of ethers from (3,4-Dimethylphenyl)methanol can be accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[6][7][8][9]

Experimental Protocol: Williamson Ether Synthesis with Methyl Iodide

G cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Substitution cluster_workup Work-up and Purification Start_Ether Start Dissolve_Alcohol Dissolve (3,4-Dimethylphenyl)methanol in anhydrous THF Start_Ether->Dissolve_Alcohol Add_Base Add Sodium Hydride (NaH) at 0 °C Dissolve_Alcohol->Add_Base Stir_Alkoxide Stir for 30 min Add_Base->Stir_Alkoxide Add_Alkyl_Halide Add Methyl Iodide (CH₃I) Stir_Alkoxide->Add_Alkyl_Halide Reflux Stir at Room Temperature or Reflux Add_Alkyl_Halide->Reflux Monitor_Ether Monitor by TLC Reflux->Monitor_Ether Monitor_Ether->Reflux Incomplete Quench_Ether Quench with Water Monitor_Ether->Quench_Ether Reaction Complete Extract Extract with Diethyl Ether Quench_Ether->Extract Wash_Ether Wash with Brine Extract->Wash_Ether Dry_Ether Dry Organic Layer (MgSO₄) Wash_Ether->Dry_Ether Concentrate_Ether Concentrate in vacuo Dry_Ether->Concentrate_Ether Purify_Ether Purify by Column Chromatography Concentrate_Ether->Purify_Ether Product_Ether 3,4-Dimethylbenzyl Methyl Ether Purify_Ether->Product_Ether

Caption: Workflow for the Williamson ether synthesis of 3,4-dimethylbenzyl methyl ether.

Materials:

  • (3,4-Dimethylphenyl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of (3,4-Dimethylphenyl)methanol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add methyl iodide (1.5 equivalents) to the reaction mixture and stir at room temperature for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative):

ParameterValue
Yield 80-90%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.12-7.02 (m, 3H), 4.40 (s, 2H, -CH₂-), 3.35 (s, 3H, -OCH₃), 2.24 (s, 3H, -CH₃), 2.22 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 137.0, 136.5, 135.5, 129.5, 129.0, 126.5, 74.0, 58.0, 19.5, 19.0

Application in Drug Discovery: Antifungal Activity Screening

Rationale: Benzyl esters are a class of compounds that have been investigated for their potential as antifungal agents. The synthesis of a library of 3,4-dimethylbenzyl esters with varying carboxylic acid moieties allows for the exploration of structure-activity relationships (SAR) and the identification of lead compounds with potent antifungal activity.

Proposed Signaling Pathway for Antifungal Action (Hypothetical): Many antifungal agents target the fungal cell membrane or essential enzymes. A hypothetical mechanism for a 3,4-dimethylbenzyl ester could involve the inhibition of an enzyme critical for fungal cell wall synthesis, such as β-(1,3)-glucan synthase.

G Ester 3,4-Dimethylbenzyl Ester (Antifungal Candidate) Enzyme β-(1,3)-Glucan Synthase (Fungal Enzyme) Ester->Enzyme Binds to Inhibition Inhibition Enzyme->Inhibition Glucan_Synthesis β-(1,3)-Glucan Synthesis Inhibition->Glucan_Synthesis Blocks Cell_Wall Fungal Cell Wall Integrity Inhibition->Cell_Wall Disrupts Glucan_Synthesis->Cell_Wall Maintains Lysis Cell Lysis and Fungal Death Cell_Wall->Lysis Leads to

Caption: Hypothetical signaling pathway for the antifungal action of a 3,4-dimethylbenzyl ester.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Compound Preparation: Prepare stock solutions of the synthesized 3,4-dimethylbenzyl esters in dimethyl sulfoxide (DMSO).

  • Fungal Strains: Use a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Assay: Perform a broth microdilution assay according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible fungal growth.

Data Presentation (Hypothetical Results):

CompoundR-Group in EsterMIC against C. albicans (µg/mL)MIC against A. fumigatus (µg/mL)
1 -CH₃64128
2 -CH₂CH₃3264
3 -Phenyl1632
4 -4-Chlorophenyl816
Fluconazole (Reference Drug)2>256

These application notes and protocols provide a foundation for the utilization of (3,4-Dimethylphenyl)methanol in synthetic chemistry and drug discovery. The versatility of this starting material, coupled with the straightforward nature of its key transformations, makes it an invaluable tool for researchers in these fields.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 3,4-Dimethylbenzyl alcohol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions.

Recrystallization Issues
Problem Possible Cause Solution
Oiling out The melting point of the compound is lower than the boiling point of the solvent. The compound is excessively soluble in the chosen solvent.- Select a solvent with a lower boiling point. - Employ a solvent pair (e.g., ethanol/water) to modulate solubility. - Ensure a gradual cooling rate to promote crystal formation over oiling.
No crystal formation - An excessive volume of solvent was used. - The solution is in a supersaturated state.- Reduce the solvent volume via evaporation to increase the concentration. - Induce nucleation by scratching the inner surface of the flask with a glass rod. - Introduce a seed crystal of pure this compound.
Low recovery - An excessive amount of solvent was used for dissolution. - The compound exhibits significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration.- Use the minimum volume of hot solvent required for complete dissolution. - Ensure the solution is thoroughly chilled in an ice bath prior to filtration to minimize solubility. - Utilize a pre-heated funnel for hot filtration to prevent premature crystallization.
Colored crystals The presence of colored impurities in the crude material.Add a small quantity of activated charcoal to the hot solution before the filtration step to adsorb colored impurities.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation - The selected solvent system is inappropriate for the separation. - The column was not packed correctly.- Optimize the mobile phase composition using thin-layer chromatography (TLC). A common starting point for benzyl alcohols is a gradient of ethyl acetate in hexanes.[1] - Ensure the silica gel is packed uniformly to avoid channeling and air bubbles.
Compound remains on the column The compound is too polar for the eluent being used.Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the compound.
Tailing of spots on TLC The compound is exhibiting strong interactions with the stationary phase.Add a small amount of a polar modifier (e.g., a few drops of methanol or triethylamine for basic compounds) to the eluent to reduce tailing.
General Issues
Problem Possible Cause Solution
Persistent impurity in NMR The impurity possesses physicochemical properties similar to the product.- If the impurity is the starting aldehyde (3,4-dimethylbenzaldehyde), a sodium bisulfite wash can be performed on the crude product prior to purification. - Consider an alternative purification technique, such as vacuum distillation.
Product decomposition The compound is sensitive to heat or acidic/basic conditions.- For distillation, employ vacuum distillation to lower the boiling point and minimize thermal stress.[2] - Avoid exposure to strongly acidic or basic conditions if the compound's stability is a concern.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The nature of impurities is largely dependent on the synthetic methodology. When this compound is synthesized via the reduction of 3,4-dimethylbenzaldehyde, the most probable impurity is the unreacted aldehyde.[3] Side-products arising from the reduction of aromatic aldehydes may also be present.

Q2: How do I select the most appropriate purification technique for my sample of this compound?

A2: The optimal purification technique is determined by the identity and quantity of the impurities present.

  • Recrystallization is highly effective for the removal of minor impurities from a solid crude product.

  • Column chromatography is well-suited for the separation of complex mixtures of compounds with differing polarities.

  • Vacuum distillation is the preferred method for purifying high-boiling point liquids or solids with a relatively low melting point, particularly when impurities are non-volatile.

Q3: What is a suitable initial solvent system for the recrystallization of this compound?

A3: A binary solvent system of ethanol and water is often a successful starting point for the recrystallization of substituted benzyl alcohols.[4] The standard procedure involves dissolving the compound in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until turbidity is observed. A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly to induce crystallization.

Q4: What is a recommended solvent system for the column chromatography of this compound?

A4: A gradient of ethyl acetate in hexanes is a commonly used and effective eluent for the column chromatographic purification of benzyl alcohols.[1] It is advisable to begin with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and progressively increase the concentration of ethyl acetate to elute the target compound. The ideal gradient should be established by preliminary analysis using thin-layer chromatography (TLC).

Q5: How can I effectively monitor the purity of this compound during the purification process?

A5: Thin-layer chromatography (TLC) provides a rapid and efficient means to assess the purity of fractions during column chromatography or to evaluate the efficacy of a recrystallization procedure.[5][6] As this compound contains an aromatic ring, it is UV active and can be visualized under a UV lamp.[5] Staining with a potassium permanganate (KMnO4) solution is also an effective method for visualizing alcohols on a TLC plate.[7]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum volume of hot ethanol, with heating and stirring.

  • Addition of Anti-solvent: While maintaining the solution at an elevated temperature, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the turbid mixture until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool gradually to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Rinse the crystals with a small portion of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum or by air drying.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent, such as hexanes.

  • Column Packing: Carefully pour the slurry into a chromatography column and allow the solvent to drain until the solvent level is just above the surface of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and apply it to the top of the silica gel bed.

  • Elution: Commence elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Gradient Elution: Systematically increase the polarity of the eluent by increasing the proportion of ethyl acetate. The specific gradient should be guided by prior TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is free from defects and all joints are properly sealed.

  • Sample Placement: Introduce the crude this compound into the distillation flask, along with a magnetic stir bar to ensure smooth boiling.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently and uniformly heat the distillation flask using a heating mantle.

  • Distillation: Collect the fraction that distills at the anticipated boiling point under the applied vacuum. The atmospheric boiling point of this compound is 218-221 °C, which will be substantially lower under reduced pressure.

  • Discontinuation: Upon completion of the distillation, discontinue heating and allow the apparatus to cool to ambient temperature before carefully releasing the vacuum.

Visualization

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Analysis and Final Product start Crude this compound assessment Assess Impurity Profile (TLC, NMR) start->assessment decision High Purity & Solid? assessment->decision recrystallization Recrystallization decision->recrystallization Yes chromatography Column Chromatography decision->chromatography No, complex mixture distillation Vacuum Distillation decision->distillation No, liquid/low MP & heat stable analysis Purity Check (TLC, NMR, MP) recrystallization->analysis chromatography->analysis distillation->analysis pure_product Pure this compound analysis->pure_product Purity > 99% repurify Repurify if needed analysis->repurify Purity < 99% repurify->decision

Caption: Workflow for selecting a purification technique.

References

Technical Support Center: Synthesis of 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3,4-Dimethylbenzyl alcohol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the reduction of 3,4-dimethylbenzaldehyde and the Grignard reaction.

  • Reduction of 3,4-Dimethylbenzaldehyde: This is a straightforward and common method where the aldehyde functional group is reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][2] NaBH₄ is a milder reagent and can be used in protic solvents like ethanol or methanol, making it a convenient choice for many lab settings.[1][3] LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[1]

  • Grignard Reaction: This method involves the reaction of a Grignard reagent, such as 3,4-dimethylphenylmagnesium bromide, with formaldehyde. This approach builds the carbon skeleton and introduces the alcohol functionality in a single step. It is particularly useful when starting from an aryl halide.

Q2: I am getting a low yield in my reduction of 3,4-dimethylbenzaldehyde. What are the potential causes?

A2: Low yields in the reduction of 3,4-dimethylbenzaldehyde can stem from several factors:

  • Purity of Starting Material: The presence of impurities in the 3,4-dimethylbenzaldehyde, such as the corresponding carboxylic acid (3,4-dimethylbenzoic acid), can consume the reducing agent and lower the yield of the desired alcohol.

  • Activity of Reducing Agent: Hydride reducing agents like NaBH₄ and LiAlH₄ can decompose upon exposure to moisture. Using old or improperly stored reagents can lead to incomplete reduction.

  • Reaction Conditions: Inadequate temperature control can lead to side reactions. For instance, with stronger reducing agents, overheating might cause unwanted side reactions. Conversely, temperatures that are too low can result in an incomplete reaction.

  • Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of an aldehyde, in practice, a slight excess of the reducing agent is often used to ensure complete conversion.[4] Insufficient reducing agent will result in unreacted starting material.

  • Work-up Procedure: Improper work-up can lead to loss of product. For example, if the product is extracted from an aqueous layer, ensuring the correct pH and using an adequate amount of an appropriate organic solvent are crucial for efficient extraction.

Q3: What are the common impurities I might see in my final product?

A3: Common impurities can include:

  • Unreacted 3,4-dimethylbenzaldehyde: This is common if the reduction is incomplete.

  • 3,4-Dimethylbenzoic acid: This can be present if the starting aldehyde was contaminated or if it oxidized during the reaction or work-up.

  • Over-reduction products (in Grignard synthesis): While less common when reacting with formaldehyde, side reactions can occur.

  • Solvent Residues: Incomplete removal of the reaction or extraction solvent.

Q4: How can I purify the synthesized this compound?

A4: Purification of this compound can typically be achieved through the following methods:

  • Recrystallization: Since this compound is a solid at room temperature, recrystallization is an effective purification method. A suitable solvent system (e.g., petroleum ether, or a mixture of solvents) should be chosen where the alcohol is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures.

  • Column Chromatography: For small-scale reactions or to separate impurities with similar solubility, silica gel column chromatography is a viable option. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to elute the product.

  • Extraction: An initial work-up involving extraction can remove many impurities. For example, washing the organic layer with a mild base solution (like sodium bicarbonate) can remove acidic impurities such as 3,4-dimethylbenzoic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction (Starting material remains) - Ensure the activity of the reducing agent (use fresh, dry NaBH₄ or LiAlH₄).- Increase the molar equivalent of the reducing agent slightly.- Extend the reaction time or moderately increase the reaction temperature, while monitoring for side products.
Side Reactions - Maintain proper temperature control. For exothermic reductions, use an ice bath.- Choose a milder reducing agent if over-reduction is suspected (e.g., NaBH₄ instead of LiAlH₄).
Product Loss During Work-up - Ensure complete extraction by performing multiple extractions with an appropriate solvent.- Adjust the pH of the aqueous layer to ensure the alcohol is in its neutral form for efficient extraction.- Use a saturated brine solution to wash the organic layer to reduce the solubility of the alcohol in the aqueous phase.
Product is Impure Presence of Unreacted Aldehyde - Improve the efficiency of the reduction (see "Incomplete Reaction" above).- Purify the crude product using column chromatography or recrystallization.
Presence of Carboxylic Acid - Wash the organic extract with a mild aqueous base (e.g., 5% sodium bicarbonate solution) during work-up.- Purify via column chromatography.
Reaction Fails to Start (Grignard Synthesis) Inactive Magnesium or Presence of Moisture - Use fresh magnesium turnings and activate them if necessary (e.g., with a small crystal of iodine).- Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.

Data Presentation

Table 1: Comparison of Common Synthesis Routes for this compound

Synthesis Route Starting Material Reagents Typical Yield Advantages Disadvantages
Aldehyde Reduction 3,4-Dimethylbenzaldehyde1. NaBH₄2. Methanol/EthanolHigh (often >90%)[5]Mild conditions, simple procedure, high selectivity for the aldehyde group.[3]Relies on the availability of the starting aldehyde.
3,4-Dimethylbenzaldehyde1. LiAlH₄2. Anhydrous Ether/THF3. Acidic work-upVery High (often >95%)Very effective for a wide range of carbonyls.Highly reactive, requires strictly anhydrous conditions, more hazardous to handle.[1]
Grignard Reaction 3,4-Dimethylbromobenzene1. Mg, anhydrous ether/THF2. Formaldehyde3. Acidic work-upModerate to High (60-80%)Forms a new C-C bond, good for building molecular complexity.Requires strictly anhydrous conditions, the Grignard reagent is a strong base and can be incompatible with other functional groups.[6]

Note: Yields are approximate and can vary significantly based on reaction scale, purity of reagents, and experimental conditions.

Experimental Protocols

Protocol 1: Reduction of 3,4-Dimethylbenzaldehyde using Sodium Borohydride

This protocol describes a standard laboratory procedure for the reduction of 3,4-dimethylbenzaldehyde to this compound using sodium borohydride.

Materials:

  • 3,4-Dimethylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1M)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1 equivalent) in methanol (10-15 mL per gram of aldehyde).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (0.3-0.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture in an ice bath and quench the reaction by slowly adding 1M HCl until the solution is neutral or slightly acidic.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent like petroleum ether.

Protocol 2: Grignard Synthesis of this compound

This protocol outlines the synthesis of this compound via a Grignard reaction starting from 3,4-dimethylbromobenzene.

Materials:

  • 3,4-Dimethylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (a small crystal for initiation)

  • Paraformaldehyde or formaldehyde gas

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

    • Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 3,4-dimethylbromobenzene (1 equivalent) in anhydrous diethyl ether or THF.

    • Add a small amount of the bromide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If it doesn't start, gentle warming may be required.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a suspension of dry paraformaldehyde (1.5 equivalents) in anhydrous diethyl ether or THF, or bubble dry formaldehyde gas through the solution. This step is exothermic.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude this compound by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzyl_alcohol_R This compound 3,4-Dimethylbenzaldehyde->3,4-Dimethylbenzyl_alcohol_R NaBH4 or LiAlH4 3,4-Dimethylbromobenzene 3,4-Dimethylbromobenzene Grignard_Reagent 3,4-Dimethylphenyl- magnesium bromide 3,4-Dimethylbromobenzene->Grignard_Reagent Mg, ether Intermediate_alkoxide Intermediate Alkoxide Grignard_Reagent->Intermediate_alkoxide + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Intermediate_alkoxide 3,4-Dimethylbenzyl_alcohol_G This compound Intermediate_alkoxide->3,4-Dimethylbenzyl_alcohol_G H3O+ workup

Caption: Common synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield Observed check_reaction Check for unreacted starting material (TLC) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction side_products Significant Side Products Formed incomplete_reaction->side_products No solution1 Increase reaction time or temperature moderately. Check activity/amount of reducing agent. incomplete_reaction->solution1 Yes solution2 Optimize temperature control. Consider a milder reducing agent. side_products->solution2 Yes solution3 Review work-up procedure. Ensure efficient extraction. side_products->solution3 No

Caption: Troubleshooting workflow for low yield in synthesis.

Logical_Relationships cluster_factors Reaction Parameters cluster_outcomes Experimental Outcomes reagent_purity Reagent Purity yield Yield reagent_purity->yield purity Purity reagent_purity->purity reaction_temp Reaction Temperature reaction_temp->yield reaction_temp->purity reaction_rate Reaction Rate reaction_temp->reaction_rate solvent_choice Solvent Choice solvent_choice->yield solvent_choice->reaction_rate workup Work-up Protocol workup->yield workup->purity

Caption: Key parameters influencing reaction outcomes.

References

Technical Support Center: Oxidation of 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 3,4-dimethylbenzyl alcohol to 3,4-dimethylbenzaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the oxidation of this compound, offering potential causes and solutions to mitigate side reactions and improve product yield and purity.

Issue Potential Cause Recommended Solution
Low Yield of 3,4-Dimethylbenzaldehyde Incomplete reaction due to inactive or insufficient oxidizing agent.- Use a fresh batch of the oxidizing agent. For solid reagents like manganese dioxide (MnO₂), ensure it is properly activated. - Increase the molar ratio of the oxidant to the starting material.
Suboptimal reaction temperature.Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC or GC to avoid promoting side reactions.
Formation of 3,4-Dimethylbenzoic Acid (Over-oxidation) The oxidizing agent is too strong (e.g., Potassium Permanganate, Chromic Acid).- Switch to a milder oxidizing agent known for selective oxidation of primary alcohols to aldehydes, such as Pyridinium Chlorochromate (PCC) or activated Manganese Dioxide (MnO₂).[1] - Carefully monitor the reaction progress and stop the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde.
Prolonged reaction time.Optimize the reaction time by monitoring the disappearance of the starting material.
Presence of 3,4-Dimethylbenzyl 3,4-Dimethylbenzoate (Ester Formation) High concentration of the starting alcohol and the product aldehyde.- Consider a stepwise addition of the this compound to the reaction mixture to maintain a low concentration. - If feasible, remove the product aldehyde from the reaction mixture as it forms.
Complex Reaction Mixture with Multiple Unidentified Products Reaction conditions are too harsh (e.g., high temperature, strong acid/base).- Employ milder reaction conditions. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric oxygen.
Contaminated reagents or solvents.Use purified reagents and dry, high-purity solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the oxidation of this compound?

A1: The two most prevalent side reactions are:

  • Over-oxidation: The desired product, 3,4-dimethylbenzaldehyde, is further oxidized to 3,4-dimethylbenzoic acid. This is more common with strong oxidizing agents.

  • Ester Formation: this compound can react with the product 3,4-dimethylbenzaldehyde (or the over-oxidation product, 3,4-dimethylbenzoic acid) to form the corresponding ester, 3,4-dimethylbenzyl 3,4-dimethylbenzoate.

Q2: How can I minimize the formation of 3,4-dimethylbenzoic acid?

A2: To minimize over-oxidation, it is crucial to select an appropriate oxidizing agent. Mild oxidants that are selective for the conversion of primary alcohols to aldehydes are recommended. Examples include Pyridinium Chlorochromate (PCC) and activated Manganese Dioxide (MnO₂).[1] Additionally, careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to stop the reaction once the starting material is consumed, preventing further oxidation of the aldehyde product.

Q3: What reaction conditions favor the formation of the desired 3,4-dimethylbenzaldehyde?

A3: Generally, using a mild and selective oxidizing agent, maintaining an optimal temperature, and ensuring a suitable reaction time will favor the formation of the aldehyde. The presence of two electron-donating methyl groups on the benzene ring can increase the reactivity of the alcohol, potentially allowing for milder reaction conditions compared to unsubstituted benzyl alcohol.

Q4: Is it possible to completely avoid side reactions?

A4: While completely avoiding side reactions is challenging, their formation can be significantly minimized by carefully controlling the reaction parameters. Optimization of the choice of oxidant, reaction temperature, reaction time, and reactant concentrations is key to achieving high selectivity for 3,4-dimethylbenzaldehyde.

Experimental Protocols

Protocol 1: Selective Oxidation using Activated Manganese Dioxide (MnO₂)

This protocol is adapted from a procedure for a similar substrate, 3,5-dimethylbenzyl alcohol, and is expected to give a high yield of the desired aldehyde with minimal side products.[2]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Celite® or other filter aid

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.

  • To the stirred solution, add activated manganese dioxide (5-10 equivalents by weight).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain 3,4-dimethylbenzaldehyde. The product can be further purified by distillation or chromatography if necessary.

Expected Outcome: This method is expected to yield approximately 90% of 3,4-dimethylbenzaldehyde with minimal formation of 3,4-dimethylbenzoic acid.[2]

Protocol 2: Green Oxidation using a Molybdate Catalyst and Hydrogen Peroxide

This protocol provides an environmentally friendlier alternative to heavy-metal-based oxidants.[3][4]

Materials:

  • This compound

  • Sodium molybdate dihydrate

  • 4 M Hydrochloric acid

  • Benzyltriethylammonium chloride (BTEAC)

  • 15% Hydrogen peroxide (H₂O₂)

  • Sodium sulfate (Na₂SO₄)

Procedure: Catalyst Preparation (Tetrakis(benzyltriethylammonium) octamolybdate):

  • Dissolve sodium molybdate dihydrate (1.2 mmol) and 4 M HCl (2.0 mmol) in approximately 1 mL of water in a vial.[3][4]

  • In a separate vial, dissolve BTEAC (2.30 mmol) in approximately 3 mL of water and heat to 70°C with stirring.[3][4]

  • Add the molybdate solution dropwise to the stirred BTEAC solution.[3][4]

  • Stir for an additional five minutes after the addition is complete, then remove from heat and collect the solid catalyst by vacuum filtration.[3][4]

  • Wash the solid with approximately 5 mL of water on the filter. The catalyst can be used immediately or stored.[3][4]

Oxidation Reaction:

  • To a round-bottom flask, add this compound (50 mmol) and the prepared octamolybdate catalyst (0.2 mol%).[4]

  • Add 15% hydrogen peroxide (60 mmol).[4]

  • Reflux the mixture for one hour.[4]

  • Cool the reaction mixture to near room temperature.

  • Isolate the product by simple distillation.

  • Separate the aqueous layer from the distillate and dry the organic layer over sodium sulfate.[4]

Visualizations

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 3,4-Dimethylbenzyl_alcohol This compound 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzyl_alcohol->3,4-Dimethylbenzaldehyde Mild Oxidant (e.g., MnO₂, PCC) Ester 3,4-Dimethylbenzyl 3,4-Dimethylbenzoate 3,4-Dimethylbenzyl_alcohol->Ester + 3,4-Dimethylbenzoic Acid 3,4-Dimethylbenzoic_acid 3,4-Dimethylbenzoic Acid 3,4-Dimethylbenzaldehyde->3,4-Dimethylbenzoic_acid Strong Oxidant (e.g., KMnO₄)

Caption: Primary reaction pathways in the oxidation of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Oxidant Check Oxidizing Agent Start->Check_Oxidant Check_Conditions Review Reaction Conditions Check_Oxidant->Check_Conditions [Agent OK] Purify_Reagents Purify Reagents and Solvents Check_Oxidant->Purify_Reagents [Agent Impure/Inactive] Analyze_Side_Products Analyze Side Products (GC/MS, NMR) Check_Conditions->Analyze_Side_Products Over_Oxidation Over-oxidation to Carboxylic Acid? Analyze_Side_Products->Over_Oxidation Ester_Formation Ester Formation? Over_Oxidation->Ester_Formation [No] Use_Mild_Oxidant Use Milder Oxidant (PCC, MnO₂) Over_Oxidation->Use_Mild_Oxidant [Yes] Modify_Concentration Modify Reactant Concentrations Ester_Formation->Modify_Concentration [Yes] End Improved Yield and Purity Ester_Formation->End [No] Optimize_Time Optimize Reaction Time Use_Mild_Oxidant->Optimize_Time Optimize_Time->End Modify_Concentration->End Purify_Reagents->Start

Caption: A workflow for troubleshooting suboptimal oxidation of this compound.

References

Technical Support Center: 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability and storage of 3,4-Dimethylbenzyl alcohol for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is typically between 15°C and 25°C.[2] It is classified as a combustible solid, so it should be kept away from open flames, hot surfaces, and sources of ignition.[3][4]

Q2: What is the general stability of this compound?

A2: this compound is a chemically stable compound under normal temperatures and pressures.[1] However, it is susceptible to degradation under certain conditions, such as exposure to strong oxidizing agents, high temperatures, or UV light.

Q3: What are the known incompatibilities of this compound?

A3: Avoid contact with strong oxidizing agents, acid chlorides, acid anhydrides, and strong acids, as these can initiate vigorous or exothermic reactions.[1]

Q4: What are the potential degradation products of this compound?

A4: Under oxidative conditions, the primary degradation product is likely to be 3,4-dimethylbenzaldehyde. Upon complete combustion, it will decompose into carbon monoxide and carbon dioxide.[1] Exposure to UV light, especially in the presence of a photocatalyst, can also lead to the formation of 3,4-dimethylbenzaldehyde. Studies on the related compound, benzyl alcohol, have shown that sonication can lead to the formation of benzene and toluene, which may be a consideration if using ultrasound in your experimental setup.

Q5: Is there a specified shelf-life or retest date for this compound?

A5: A specific shelf-life for this compound is not consistently provided by all suppliers and may vary. For products without a specified expiration date, it is recommended to use the material within a reasonable timeframe after opening, and to re-evaluate its purity if it has been stored for an extended period, especially if the storage conditions were not ideal. For critical applications, it is advisable to perform a purity check before use.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Exposure to light, air (oxidation), or moisture.Store the compound in a tightly sealed, amber glass container, in a desiccator if necessary. Purge the headspace with an inert gas like nitrogen or argon before sealing for long-term storage.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Presence of degradation products, such as 3,4-dimethylbenzaldehyde.Compare the chromatogram with a fresh standard. If degradation is suspected, repurify the material if possible. Consider performing a forced degradation study to identify potential impurity peaks.
Inconsistent experimental results Degradation of the starting material.Always use a fresh batch or a recently qualified sample of this compound for critical experiments. Verify the purity of the compound before use.
Low assay value Degradation due to improper storage or handling.Review storage conditions and handling procedures. Ensure the container is always tightly sealed after use.

Stability Data Summary

Condition Storage Parameters Expected Stability Potential Degradation Products
Recommended Storage 15-25°C, dry, dark, tightly sealedStable for an extended period.Minimal degradation expected.
Accelerated Storage 40°C / 75% RHPotential for slow oxidation and hydrolysis over time.3,4-Dimethylbenzaldehyde, potential oligomers.
High Temperature > 65°C (Melting Point)Increased rate of degradation.3,4-Dimethylbenzaldehyde and other oxidation products.
Light Exposure UV or prolonged exposure to sunlightPhotodegradation, leading to oxidation.3,4-Dimethylbenzaldehyde.
Oxidative Stress Presence of oxidizing agentsRapid degradation.3,4-Dimethylbenzaldehyde, 3,4-dimethylbenzoic acid.
Acidic/Basic Conditions Strong acids or basesGenerally stable, but catalysis of degradation is possible.Potential for ether formation or other side reactions.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific analytical methods and equipment available.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at 0, 4, 8, and 24 hours.

    • Neutralize the samples with 1N NaOH and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate at 60°C for 8 hours.

    • Withdraw samples at 0, 2, 4, and 8 hours.

    • Neutralize the samples with 1N HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw samples at appropriate intervals and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a petri dish.

    • Expose to dry heat at 80°C in an oven for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photostability:

    • Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) to a calibrated light source (e.g., consistent with ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples by HPLC at various time points.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile). Peak purity of the main peak should be assessed using a photodiode array (PDA) detector.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Place a sufficient quantity of this compound in its intended long-term storage container (e.g., amber glass vial with a screw cap).

  • Storage Conditions: Store the samples at the recommended long-term storage condition (e.g., 25°C / 60% RH).

  • Testing Frequency: Test the samples at the following intervals: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color or physical form.

    • Assay: Quantitative determination of the purity of this compound using a validated HPLC or GC method.

    • Related Substances: Determination of any degradation products using a stability-indicating HPLC method.

  • Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties over time to establish a retest period or shelf-life.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results or Suspected Degradation check_appearance Check Physical Appearance (Color, Form) start->check_appearance appearance_changed Appearance Changed? check_appearance->appearance_changed discoloration Discoloration/Clumping Observed appearance_changed->discoloration Yes run_analysis Perform Analytical Check (e.g., HPLC, GC) appearance_changed->run_analysis No improper_storage Likely Cause: Oxidation/Moisture discoloration->improper_storage review_storage Action: Review Storage (Use Amber Vials, Desiccator, Inert Gas) improper_storage->review_storage compare_standard Compare to a Fresh Standard run_analysis->compare_standard new_peaks New Peaks Observed? compare_standard->new_peaks degradation_confirmed Degradation Confirmed new_peaks->degradation_confirmed Yes no_change No Significant Change new_peaks->no_change No identify_impurities Action: Identify Impurities (e.g., via MS) degradation_confirmed->identify_impurities repurify Action: Repurify or Use a New Batch identify_impurities->repurify other_factors Investigate Other Experimental Factors no_change->other_factors

Caption: Troubleshooting workflow for stability issues.

StabilityTestingWorkflow Experimental Workflow for Stability Assessment cluster_forced_degradation Forced Degradation Study cluster_long_term Long-Term Stability Study prep_stock Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress_conditions analyze_fd Analyze Samples by Stability-Indicating HPLC stress_conditions->analyze_fd identify_products Identify Degradation Products and Pathways analyze_fd->identify_products prep_samples Prepare and Package Samples store_samples Store at Recommended Conditions (e.g., 25°C / 60% RH) prep_samples->store_samples test_intervals Test at Specified Intervals (0, 3, 6, 12... months) store_samples->test_intervals evaluate_data Evaluate Data for Trends test_intervals->evaluate_data start Define Stability Study Objectives method_dev Develop & Validate Stability-Indicating Analytical Method start->method_dev execute_studies Execute Stability Studies method_dev->execute_studies cluster_forced_degradation cluster_forced_degradation execute_studies->cluster_forced_degradation cluster_long_term cluster_long_term execute_studies->cluster_long_term final_report Compile Stability Report & Determine Shelf-Life/Retest Period cluster_forced_degradation->final_report cluster_long_term->final_report

Caption: Workflow for stability assessment.

References

Technical Support Center: Optimizing Reaction Conditions for 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-Dimethylbenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are the reduction of 3,4-dimethylbenzaldehyde and the Grignard reaction of a suitable organometallic reagent with a formaldehyde source.

Q2: How do I choose the best synthetic route for my needs?

A2: The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale of the reaction, and the equipment available. The reduction of 3,4-dimethylbenzaldehyde is often simpler and more direct if the aldehyde is readily available. The Grignard synthesis is a versatile method for forming the carbon-carbon bond and can be advantageous if starting from a halo-o-xylene derivative.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Both primary synthetic routes involve hazardous materials. Grignard reagents are highly reactive, pyrophoric, and react violently with water.[1] Reductions with sodium borohydride can generate flammable hydrogen gas.[2] It is crucial to work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat, and ensure all glassware is thoroughly dried to prevent unwanted side reactions and safety hazards.

Q4: How can I purify the final this compound product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel or recrystallization.[3][4] The choice of solvent for chromatography or recrystallization will depend on the impurities present. Common solvents for extraction and chromatography include diethyl ether and ethyl acetate. For recrystallization, a solvent system in which the alcohol is soluble at high temperatures but less soluble at low temperatures, such as petroleum ether, can be effective.[4]

Troubleshooting Guides

Method 1: Reduction of 3,4-Dimethylbenzaldehyde

This method typically employs a reducing agent like sodium borohydride (NaBH₄) to convert the aldehyde functional group to a primary alcohol.[5]

Troubleshooting Common Issues in the Reduction of 3,4-Dimethylbenzaldehyde

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Reducing Agent: Sodium borohydride may have degraded due to improper storage. 2. Insufficient Reducing Agent: The stoichiometric amount of NaBH₄ was not sufficient to fully reduce the aldehyde.[2] 3. Reaction Not Complete: Insufficient reaction time or suboptimal temperature.1. Use a fresh, unopened container of sodium borohydride. 2. Use a slight excess of sodium borohydride (e.g., 1.2-1.5 equivalents). 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, allow the reaction to stir for a longer duration or gently warm the reaction mixture.
Presence of Unreacted Starting Material 1. Incomplete Reaction: As mentioned above. 2. Inefficient Quenching: The quenching step may not have been sufficient to destroy all the unreacted reducing agent.1. See solutions for "Low or No Product Yield". 2. Ensure the quenching step is performed carefully, for example, by the slow addition of aqueous ammonium chloride or dilute HCl at a low temperature.[6]
Formation of Side Products 1. Over-reduction: While less common with NaBH₄, stronger reducing agents could potentially reduce the aromatic ring under harsh conditions. 2. Cannizzaro Reaction: Under basic conditions, the aldehyde can disproportionate to the corresponding alcohol and carboxylic acid.1. Sodium borohydride is a mild reducing agent and is unlikely to reduce the aromatic ring. Ensure you are using the correct reagent. 2. Perform the reaction under neutral or slightly acidic conditions if possible. Ensure the work-up does not create a strongly basic environment for an extended period.
Difficult Product Isolation 1. Emulsion Formation During Work-up: The presence of salts and other byproducts can lead to the formation of stable emulsions during aqueous extraction. 2. Product Solubility in Aqueous Layer: The product may have some solubility in the aqueous phase, leading to lower isolated yields.1. Add brine (saturated NaCl solution) during the work-up to help break emulsions. 2. Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery of the product.
Method 2: Grignard Synthesis

This route involves the formation of a Grignard reagent from a halo-o-xylene (e.g., 4-bromo-1,2-dimethylbenzene) followed by its reaction with a suitable electrophile like formaldehyde or N,N-dimethylformamide (DMF) to yield the desired alcohol after workup.[7]

Troubleshooting Common Issues in the Grignard Synthesis of this compound

Problem Possible Cause(s) Suggested Solution(s)
Failure to Initiate Grignard Reaction 1. Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[1] 2. Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware or solvent will quench the reagent.[1]1. Activate the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[1] 2. Flame-dry all glassware under vacuum and use anhydrous solvents.
Low Yield of Grignard Reagent 1. Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide.[1] 2. Reaction with Atmospheric CO₂: Exposure of the Grignard reagent to air can lead to the formation of the corresponding carboxylic acid.1. Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. 2. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Low Yield of this compound 1. Low Yield of Grignard Reagent: See above. 2. Side Reactions with Electrophile: If using an ester as the electrophile, the Grignard reagent can add twice.[8] When using formaldehyde, polymerization of formaldehyde can occur.1. Address the issues with Grignard reagent formation first. 2. Control the reaction temperature, typically by adding the electrophile at a low temperature (e.g., 0 °C or -78 °C).[1] Use freshly prepared formaldehyde or a reliable source.
Formation of Biphenyl Byproduct Homocoupling of the Grignard Reagent: This is more common with aryl Grignard reagents and can be promoted by certain impurities or higher temperatures.1. Ensure the purity of the starting halide. 2. Maintain a moderate reaction temperature during the formation of the Grignard reagent.[1]
Difficult Product Purification 1. Presence of Biphenyl Byproducts: Biphenyls can be difficult to separate from the desired alcohol due to similar polarities. 2. Formation of Magnesium Salts: Inefficient work-up can lead to the precipitation of magnesium salts.1. Optimize column chromatography conditions, potentially using a non-polar solvent system to elute the biphenyl first. 2. Perform a careful aqueous work-up with a saturated ammonium chloride solution to quench the reaction and dissolve the magnesium salts.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Key Reagents Typical Reaction Time Reported Yield (%) Key Advantages Potential Disadvantages
Reduction 3,4-DimethylbenzaldehydeSodium borohydride (NaBH₄), Methanol/Ethanol1-4 hours~98% (for analogous reductions)[9]High yield, mild reaction conditions, simple work-up.Starting aldehyde may not be readily available.
Grignard Synthesis 4-Bromo-1,2-dimethylbenzeneMagnesium (Mg), Formaldehyde or DMF2-6 hoursVariable, depends on optimizationReadily available starting materials, versatile.Sensitive to air and moisture, potential for side reactions.[1]

Experimental Protocols

Protocol 1: Reduction of 3,4-Dimethylbenzaldehyde with Sodium Borohydride

Materials:

  • 3,4-Dimethylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized water

  • Diethyl ether (or Ethyl acetate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1 equivalent) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 10 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Grignard Synthesis of this compound

Materials:

  • 4-Bromo-1,2-dimethylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • Iodine (crystal)

  • Paraformaldehyde (or N,N-dimethylformamide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, place a solution of 4-bromo-1,2-dimethylbenzene (1 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to initiate the reaction (the color of iodine will fade, and bubbling will be observed). Gentle warming may be necessary.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a suspension of freshly dried paraformaldehyde (1.5 equivalents) in anhydrous diethyl ether or dropwise add N,N-dimethylformamide (1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 10 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Synthesis_Workflows cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway Start_R 3,4-Dimethylbenzaldehyde Step1_R Dissolve in Methanol Start_R->Step1_R Step2_R Cool to 0°C Step1_R->Step2_R Step3_R Add NaBH4 Step2_R->Step3_R Step4_R Reaction & Work-up Step3_R->Step4_R End_R This compound Step4_R->End_R Start_G 4-Bromo-1,2-dimethylbenzene Step1_G React with Mg in Ether Start_G->Step1_G Grignard Grignard Reagent Step1_G->Grignard Step2_G React with Formaldehyde Grignard->Step2_G Step3_G Aqueous Work-up Step2_G->Step3_G End_G This compound Step3_G->End_G

Caption: Synthetic workflows for this compound.

Troubleshooting_Logic Start Low Product Yield? Reduction_Path Reduction Method? Start->Reduction_Path Yes Grignard_Path Grignard Method? Start->Grignard_Path No Check_NaBH4 Check NaBH4 Activity & Stoichiometry Reduction_Path->Check_NaBH4 Monitor_TLC_R Monitor Reaction by TLC Check_NaBH4->Monitor_TLC_R If Reagent is Good Optimize_Workup_R Optimize Work-up/Extraction Monitor_TLC_R->Optimize_Workup_R If Reaction is Complete Check_Initiation Troubleshoot Grignard Initiation Grignard_Path->Check_Initiation Check_Anhydrous Ensure Anhydrous Conditions Check_Initiation->Check_Anhydrous If Initiation Fails Control_Temp Control Reaction Temperature Check_Anhydrous->Control_Temp If Conditions are Dry Optimize_Workup_G Optimize Work-up/Purification Control_Temp->Optimize_Workup_G If Side Products Form

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Crystallization of 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3,4-Dimethylbenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

A1: Pure this compound typically appears as white to pale brown crystals or a crystalline powder. The reported melting point is in the range of 62-65 °C.

Q2: What are some suitable starting solvents for the recrystallization of this compound?

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Aromatic Hydrocarbons: Toluene

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Non-polar solvents (for solvent/anti-solvent systems): Hexane, Heptane

A solvent pair system, such as ethanol/water or toluene/hexane, is often effective for aromatic compounds.

Q3: How can I determine the best solvent for my specific sample of this compound?

A3: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. To find the best solvent, perform small-scale solubility tests:

  • Place a small amount of your crude this compound in a test tube.

  • Add a few drops of the solvent and observe the solubility at room temperature.

  • If it is insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot.

  • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than solid crystals upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To prevent this, you can try:

  • Using a lower boiling point solvent.

  • Adding more solvent to the hot solution to ensure it is not supersaturated.

  • Allowing the solution to cool more slowly.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. The solution is not saturated enough for crystals to form.1. Boil off some of the solvent to concentrate the solution and allow it to cool again.
2. The solution is supersaturated. The solute needs a nucleation site to begin crystallization.2. - Scratch the inside of the flask with a glass rod. - Add a "seed crystal" of pure this compound. - Cool the solution in an ice bath for a longer period.
3. The cooling process is too slow. 3. Once the solution has reached room temperature, place it in an ice bath to induce crystallization.
Low yield of crystals. 1. Too much solvent was used. A significant amount of the compound remains dissolved in the mother liquor.1. Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
2. Premature crystallization. Crystals formed during hot filtration and were lost.2. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent to prevent crystallization in the funnel.
3. Washing with too much cold solvent. The crystals were redissolved during the washing step.3. Use a minimal amount of ice-cold solvent to wash the crystals.
Crystals are discolored or appear impure. 1. Colored impurities are present in the crude material. 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
2. Rapid crystallization. Impurities were trapped within the crystal lattice.2. Allow the solution to cool more slowly to promote the formation of purer crystals. Consider redissolving and recrystallizing.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is too high. 1. Choose a solvent with a lower boiling point.
2. The solution is too concentrated or cooled too quickly. 2. Reheat the solution, add a small amount of additional hot solvent, and allow it to cool more slowly.
3. High level of impurities. Impurities can lower the melting point of the mixture.3. Consider a preliminary purification step before crystallization, or try a different solvent.

Experimental Protocol: General Guideline for Recrystallization of this compound

This is a general procedure and may require optimization based on the purity of your starting material and the chosen solvent system.

1. Solvent Selection:

  • Based on small-scale tests, select a suitable solvent or solvent pair. For this example, we will use a hypothetical ethanol/water solvent system.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture on a hot plate and stir continuously.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Pre-heat a funnel and a receiving flask.

  • Filter the hot solution by gravity to remove any insoluble impurities and activated charcoal. Work quickly to prevent premature crystallization.

5. Crystallization:

  • If using a solvent pair, add hot water dropwise to the hot ethanol solution until a slight cloudiness persists. Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

7. Drying:

  • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

8. Characterization:

  • Determine the melting point of the purified crystals and compare it to the literature value (62-65 °C). A sharp melting range close to the literature value indicates high purity.

Visualizations

Caption: Troubleshooting flowchart for this compound crystallization.

Experimental_Workflow start Crude 3,4-Dimethylbenzyl Alcohol dissolution 1. Dissolution (in min. hot solvent) start->dissolution decolorization 2. Decolorization (optional, with charcoal) dissolution->decolorization hot_filtration 3. Hot Filtration (remove insoluble impurities) decolorization->hot_filtration crystallization 4. Crystallization (slow cooling) hot_filtration->crystallization collection 5. Collection & Washing (vacuum filtration) crystallization->collection drying 6. Drying collection->drying pure_product Pure 3,4-Dimethylbenzyl Alcohol drying->pure_product

Caption: General experimental workflow for the recrystallization process.

Technical Support Center: 3,4-Dimethylbenzyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 3,4-Dimethylbenzyl alcohol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of reducing 3,4-dimethylbenzaldehyde.

Issue Potential Cause Recommended Solution
Incomplete reaction: Presence of starting material (3,4-dimethylbenzaldehyde) in the final product. 1. Insufficient reducing agent: The molar ratio of the reducing agent to the aldehyde was too low. 2. Low reaction temperature: The temperature was not optimal for the chosen reducing agent, leading to a sluggish reaction. 3. Short reaction time: The reaction was not allowed to proceed to completion. 4. Poor quality of reducing agent: The reducing agent may have degraded due to improper storage.1. Increase the molar equivalent of the reducing agent. A slight excess (e.g., 1.1-1.5 equivalents) is often recommended. 2. Optimize the reaction temperature. For sodium borohydride (NaBH₄) in alcoholic solvents, reactions are often run at 0°C initially and then allowed to warm to room temperature. 3. Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears. 4. Use a fresh, properly stored reducing agent. NaBH₄ should be stored in a cool, dry place.
Presence of an acidic impurity (3,4-dimethylbenzoic acid). 1. Oxidation of the starting aldehyde: 3,4-dimethylbenzaldehyde can be sensitive to air oxidation, especially under non-inert conditions. 2. Oxidation of the product: The final this compound can be oxidized to the corresponding carboxylic acid if exposed to air for extended periods, particularly at elevated temperatures or in the presence of certain contaminants.1. Use high-purity starting material. If the purity is questionable, consider purification of the aldehyde before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. 3. During workup, avoid prolonged exposure to air. After the reaction is complete, process the mixture promptly. 4. Purify the final product. The acidic impurity can be removed by washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during the extraction process.
Formation of an unknown, higher molecular weight byproduct. 1. Ether formation: Under acidic conditions or at elevated temperatures, benzyl alcohols can undergo self-condensation to form dibenzyl ethers. If an alcohol is used as the solvent (e.g., methanol, ethanol), a mixed ether can also form. 2. Side reactions from Grignard synthesis (if applicable): If a Grignard-based synthesis is used, Wurtz coupling of the organomagnesium halide can lead to dimeric byproducts.1. Maintain neutral or slightly basic conditions during workup and purification. Avoid strong acids. 2. Keep reaction and purification temperatures as low as reasonably possible. 3. If using an alcohol as a solvent for the reduction, ensure the reaction is quenched and worked up promptly to minimize the chance of etherification. 4. For Grignard synthesis, control the rate of addition of the alkyl halide to the magnesium turnings to minimize localized high concentrations that can favor Wurtz coupling.
Product is an oil or fails to crystallize. 1. Presence of impurities: Even small amounts of impurities can inhibit crystallization. 2. Residual solvent: Incomplete removal of the reaction or extraction solvent.1. Purify the crude product. Column chromatography or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be effective. 2. Ensure all solvents are thoroughly removed under reduced pressure. For higher boiling point solvents, a high-vacuum pump may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing high-purity this compound in a laboratory setting?

A1: The reduction of 3,4-dimethylbenzaldehyde is the most common and generally reliable method. The use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a popular choice due to its selectivity, mild reaction conditions, and operational simplicity. This method typically provides high yields with a good purity profile.

Q2: How can I effectively monitor the progress of the reduction of 3,4-dimethylbenzaldehyde?

A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable eluent system (e.g., 4:1 hexanes:ethyl acetate) to achieve good separation between the more nonpolar starting aldehyde and the more polar product alcohol. The disappearance of the starting material spot, as visualized under a UV lamp or by staining, indicates the completion of the reaction.

Q3: What are the key considerations for choosing a solvent for the NaBH₄ reduction?

A3: Protic solvents like methanol or ethanol are commonly used and are effective for the reduction with NaBH₄. They also serve to protonate the intermediate alkoxide. It is important to use anhydrous solvents to prevent the reaction of NaBH₄ with water, which would consume the reducing agent.

Q4: How can I remove the 3,4-dimethylbenzoic acid impurity from my final product?

A4: An acid-base extraction is the most effective method. During the aqueous workup, after quenching the reaction, wash the organic layer containing the product with a saturated solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming the water-soluble sodium salt, which will be partitioned into the aqueous layer. Subsequent separation of the layers will remove the acidic impurity from your product.

Q5: What is the best method for purifying the crude this compound?

A5: For small-scale laboratory preparations, flash column chromatography on silica gel is a highly effective method for achieving high purity. A gradient elution starting with a nonpolar solvent system (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will allow for the separation of the desired alcohol from less polar impurities (like unreacted aldehyde or ether byproducts) and more polar impurities. For larger quantities, recrystallization from a suitable solvent or solvent mixture can be a more practical approach.

Data Presentation

The following table presents illustrative data on the purity of this compound obtained under different reaction conditions. This data is representative and intended to highlight the impact of key parameters on product purity. Actual results may vary.

Run Reducing Agent Solvent Temperature (°C) Reaction Time (h) Purity by GC-MS (%) Major Impurity (%)
1NaBH₄ (1.1 eq)Methanol0 to 25298.53,4-dimethylbenzaldehyde (1.0%)
2NaBH₄ (1.1 eq)Methanol250.595.23,4-dimethylbenzaldehyde (4.5%)
3NaBH₄ (1.5 eq)Ethanol0 to 253>99Unidentified ( <0.5%)
4LiAlH₄ (1.1 eq)Anhydrous THF0 to 25199.2-
5NaBH₄ (1.1 eq)Methanol (non-inert atm)0 to 25297.13,4-dimethylbenzoic acid (2.2%)

Experimental Protocols

High-Purity Synthesis of this compound via Sodium Borohydride Reduction

This protocol is designed to minimize the formation of common impurities.

Materials:

  • 3,4-dimethylbenzaldehyde (high purity)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylbenzaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde) under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 eq) in small portions over 10-15 minutes. The addition is exothermic, so maintain the temperature at or below 5°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities), and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): If the crude product is not of sufficient purity, it can be further purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Mandatory Visualization

Synthesis_Pathway_and_Impurity_Formation Start 3,4-Dimethylbenzaldehyde Product This compound Start->Product Reduction Impurity1 Unreacted 3,4-Dimethylbenzaldehyde Start->Impurity1 Incomplete Reaction Impurity2 3,4-Dimethylbenzoic Acid Start->Impurity2 Oxidation Reagent Reducing Agent (e.g., NaBH4) Reagent->Product Product->Impurity2 Over-oxidation Impurity3 Dibenzyl Ether derivative Product->Impurity3 Self-condensation (acid/heat)

Caption: Synthetic pathway and potential impurity formation.

scale-up considerations for 3,4-Dimethylbenzyl alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dimethylbenzyl alcohol reactions.

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes to this compound?

The two most prevalent methods for synthesizing this compound are:

  • Reduction of 3,4-Dimethylbenzaldehyde: This is a widely used method that employs a reducing agent to convert the aldehyde functional group to a primary alcohol. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Grignard Reaction: This route involves the reaction of a Grignard reagent, typically formed from a 3,4-dimethylbenzyl halide (e.g., 3,4-dimethylbenzyl bromide) and magnesium, with a suitable electrophile like formaldehyde.

2. What are the key safety considerations when working with these reactions at scale?

Both major synthetic routes have significant safety implications, especially during scale-up:

  • Grignard Reactions: These are highly exothermic and can lead to thermal runaway if not properly controlled.[1][2][3] The initiation of the Grignard reagent formation can be unpredictable, and a delayed initiation after a significant amount of alkyl halide has been added can cause a dangerous exotherm.[2] Additionally, Grignard reagents are highly reactive with protic sources like water and alcohols, and are air-sensitive.[4]

  • Reduction with Hydrides: Reactions involving lithium aluminum hydride (LiAlH₄) are also highly exothermic and release flammable hydrogen gas upon contact with protic solvents. Sodium borohydride is generally safer to handle but still requires careful control of temperature and reagent addition.

3. How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material (e.g., 3,4-dimethylbenzaldehyde) and the formation of the product. For more precise, real-time monitoring, especially during scale-up, in-situ infrared (IR) spectroscopy can be employed to track the concentration of key species in the reaction mixture.[2][5]

4. What are typical yields for the synthesis of this compound?

Yields are highly dependent on the chosen synthetic route, reaction conditions, and scale. Laboratory-scale syntheses can often achieve high yields (>90%). However, on a larger scale, yields may be lower due to challenges in maintaining optimal conditions. For instance, in Grignard reactions, side reactions like Wurtz coupling can reduce the yield of the desired alcohol.[5]

Troubleshooting Guides

Scenario 1: Low or No Yield in the Reduction of 3,4-Dimethylbenzaldehyde
Observed Problem Potential Cause Suggested Solution
No reaction (starting material remains) Inactive reducing agent.Use a fresh, unopened container of the reducing agent. Ensure it has been stored under appropriate anhydrous conditions.
Insufficient amount of reducing agent.Recalculate the stoichiometry. A slight excess of the reducing agent (e.g., 1.1-1.5 equivalents) is often used.
Low reaction temperature.While the reaction is exothermic, some initial energy may be required. Ensure the reaction is proceeding at the recommended temperature. For NaBH₄ reductions, this is often at 0°C to room temperature.[6]
Low yield of this compound Incomplete reaction.Increase the reaction time or consider a moderate increase in temperature. Monitor the reaction by TLC until the starting material is consumed.
Product decomposition during workup.Ensure the workup procedure is not too acidic or basic, which could lead to side reactions. Maintain a low temperature during quenching.
Loss of product during extraction.Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product from the aqueous layer.
Scenario 2: Issues with the Grignard Synthesis of this compound
Observed Problem Potential Cause Suggested Solution
Grignard reaction fails to initiate. Magnesium surface is passivated with magnesium oxide.Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring/sonication.
Presence of moisture in the solvent or on glassware.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. In-situ IR can be used to quantify water content in the solvent.[2]
Low yield of the desired alcohol. Formation of Wurtz coupling byproduct (1,2-bis(3,4-dimethylphenyl)ethane).This is a common side reaction with benzyl Grignards.[5] Use dilute conditions and add the benzyl halide slowly to the magnesium suspension. Consider using a less reactive halide (e.g., chloride instead of bromide).
Grignard reagent acts as a base instead of a nucleophile.This is more common with sterically hindered ketones. With formaldehyde, this is less of an issue. Ensure the temperature is kept low during the addition of the aldehyde.
Reaction mixture turns dark brown or black. Decomposition of the Grignard reagent.This can be caused by impurities in the magnesium or the alkyl halide. Ensure high-purity starting materials. Overheating can also cause decomposition.

Experimental Protocols

Protocol 1: Reduction of 3,4-Dimethylbenzaldehyde with Sodium Borohydride

This protocol is a general guideline for a laboratory-scale synthesis.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3,4-dimethylbenzaldehyde (1 equivalent) in methanol or ethanol (approximately 10 volumes).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding aqueous ammonium chloride or 1N HCl.[6]

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Grignard Synthesis from 4-Bromo-o-xylene

This protocol is adapted from a general procedure for the synthesis of 3,4-dimethylbenzaldehyde, which can then be used in a subsequent reduction step or reacted with formaldehyde.[7]

  • Grignard Formation:

    • Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 4-bromo-o-xylene (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.

    • Once initiated, add the remaining 4-bromo-o-xylene solution at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional hour at room temperature.

  • Reaction with Formaldehyde (Conceptual):

    • Cool the freshly prepared Grignard reagent to 0°C.

    • Slowly bubble dry formaldehyde gas through the solution or add a solution of paraformaldehyde in THF.

    • Allow the reaction to warm to room temperature and stir for several hours.

  • Workup:

    • Cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting this compound by column chromatography or distillation.

Scale-Up Considerations

Parameter Reduction with NaBH₄ Grignard Synthesis
Heat Management Moderately exothermic. Addition rate of NaBH₄ needs to be controlled. Good heat exchange is necessary.Highly exothermic, especially during initiation and reagent addition.[1][8] A robust cooling system is critical. The deteriorating surface area to volume ratio on scale-up must be considered.[9]
Reagent Addition Portion-wise or controlled continuous addition of solid NaBH₄ or a solution.Slow, controlled addition of the alkyl halide is crucial to prevent accumulation and a subsequent runaway reaction.[2]
Mixing Good agitation is required to ensure homogenous reaction conditions.Efficient mixing is critical to facilitate the reaction at the magnesium surface and to dissipate heat effectively.
Safety Hydrogen gas evolution during quenching. Ensure adequate ventilation.Strict anhydrous and inert conditions are mandatory.[4] Risk of thermal runaway.[1] Consider using flow chemistry for safer continuous production.[1][5]
Process Analytical Technology (PAT) In-situ temperature monitoring.In-situ FTIR can be used to monitor the initiation and concentration of the alkyl halide, preventing accumulation and ensuring a safe reaction profile.[2]

Visualizations

experimental_workflow_reduction Workflow for Reduction of 3,4-Dimethylbenzaldehyde start Start dissolve Dissolve 3,4-Dimethylbenzaldehyde in Solvent (e.g., MeOH) start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 react Stir at Room Temperature (2-4h) add_nabh4->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench with Aq. NH4Cl monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Dry and Concentrate extract->purify product This compound purify->product logical_relationship_grignard_troubleshooting Troubleshooting Grignard Reaction Initiation start Reaction Fails to Initiate check_mg Check Magnesium Surface start->check_mg check_conditions Check Reaction Conditions start->check_conditions mg_passivated Mg Passivation (MgO layer) check_mg->mg_passivated Potential Issue moisture Moisture Present check_conditions->moisture Potential Issue activate_mg Activate Mg: - Iodine Crystal - 1,2-Dibromoethane - Mechanical Stirring mg_passivated->activate_mg Solution dry_system - Oven-dry Glassware - Use Anhydrous Solvent - Inert Atmosphere (N2/Ar) moisture->dry_system Solution

References

Technical Support Center: Catalyst Selection for 3,4-Dimethylbenzyl Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting catalysts for the selective oxidation of 3,4-Dimethylbenzyl alcohol to 3,4-Dimethylbenzaldehyde. It includes frequently asked questions (FAQs), troubleshooting guides, comparative data, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the selective oxidation of this compound to the corresponding aldehyde?

A1: The most prevalent and effective systems for the selective oxidation of substituted benzyl alcohols like this compound are based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a co-catalyst. These are often paired with a primary catalyst, such as a copper or iron salt.[1][2][3][4] Aerobic oxidation using a Cu(I)/TEMPO system is a popular "green" method that uses ambient air as the stoichiometric oxidant at room temperature.[1][5] Other notable systems include palladium-based catalysts, hypervalent iodine reagents with catalytic TEMPO, and manganese oxides.[6][7][8]

Q2: How can I prevent over-oxidation to 3,4-Dimethylbenzoic acid?

A2: Preventing over-oxidation to the carboxylic acid is critical for achieving high aldehyde selectivity. Key strategies include:

  • Choosing the Right Catalyst: "Weak" or selective oxidizing systems like TEMPO-based catalysts are designed to stop at the aldehyde stage.[4][9] Stronger, non-specific oxidants like potassium permanganate or chromic acid are more likely to lead to the carboxylic acid, especially with prolonged reaction times or elevated temperatures.[9][10]

  • Controlling Reaction Time: Monitoring the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial. Quenching the reaction as soon as the starting material is consumed prevents further oxidation of the aldehyde product.[1]

  • Temperature Control: Many selective oxidations, particularly Cu/TEMPO systems, can be run effectively at room temperature, which minimizes the risk of over-oxidation.[4][5]

Q3: What are the advantages of using a Cu/TEMPO catalyst system?

A3: The Cu/TEMPO system offers several significant advantages, making it suitable for both academic and industrial settings:

  • Mild Conditions: Reactions are typically run at room temperature using ambient air as the oxidant, which is both environmentally friendly and operationally simple.[1][5]

  • High Selectivity: This system is highly selective for the oxidation of primary alcohols to aldehydes, with minimal formation of carboxylic acid byproducts.[4][11]

  • Good Functional Group Tolerance: It is compatible with a wide range of functional groups, which is beneficial when working with complex molecules.[4]

  • Cost-Effectiveness: The components, such as copper salts and TEMPO, are readily available and relatively inexpensive.[2]

Q4: Can I perform this oxidation without a metal catalyst?

A4: Yes, metal-free oxidation is possible. A common method involves using a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (PIDA), in combination with a catalytic amount of TEMPO.[6] This approach offers excellent yields and selectivities with very short reaction times, particularly when implemented in flow chemistry systems.[6]

Catalyst Performance Data

The following table summarizes performance data for various catalytic systems used in the oxidation of benzyl alcohols, which can serve as a guide for selecting a catalyst for this compound.

Catalyst SystemOxidantSolventTemp. (°C)Time (h)Yield (%)Selectivity (%)Reference
CuBr/bpy/TEMPO/NMIAirAcetoneRT0.5 - 1~65-95>99 (Aldehyde)[1][5]
CuI/DMAP/TEMPOO₂AcetonitrileRT3~88-95>99 (Aldehyde)[4]
Pd-Polymer SupportAirWater1006>99>99 (Aldehyde)[7]
(Diacetoxyiodo)benzene/TEMPO-CH₂Cl₂35< 0.1>95>99 (Aldehyde)[6]
KMnO₄ (Solvent-free)-NoneRT0.5 - 2~85-95High (Aldehyde)
Fe(NO₃)₃/Supported TEMPOAirDichloromethaneRT3 - 5~90-98>99 (Aldehyde)[3]

Note: Yields and reaction times are for various substituted benzyl alcohols and serve as representative examples. Optimization for this compound may be required.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst. 2. Insufficient Oxidant. 3. Incorrect Solvent or Temperature. 4. Catalyst Poisoning.1. Use fresh catalyst and ensure proper handling/storage. For Cu/TEMPO, ensure the initial color changes occur as expected.[1] 2. For aerobic oxidations, ensure vigorous stirring for sufficient air exposure. For other oxidants, check stoichiometry. 3. Verify that the solvent and temperature match a reliable protocol for your chosen catalyst system. 4. Ensure starting materials and solvent are free from impurities (e.g., sulfur compounds) that can poison noble metal catalysts.[12]
Low Yield of Aldehyde 1. Incomplete Reaction. 2. Product Degradation. 3. Issues with Work-up/Isolation.1. Increase reaction time or slightly increase temperature. Monitor by TLC/GC until starting material is consumed. 2. Ensure the reaction is not running for too long after completion. Some aldehydes can be unstable. 3. Aldehydes can sometimes be volatile or require specific extraction procedures. Check for potential precipitation during work-up and select an appropriate solvent to redissolve it.[1]
Formation of 3,4-Dimethylbenzoic Acid (Over-oxidation) 1. Reaction Time is Too Long. 2. Temperature is Too High. 3. Catalyst System is Not Selective.1. Monitor the reaction closely and quench it immediately upon full consumption of the starting alcohol.[1] 2. Reduce the reaction temperature. Many selective oxidations proceed well at room temperature. 3. Switch to a more selective catalyst system, such as Cu/TEMPO or an organocatalyst system.[4][11]
Formation of Other Byproducts 1. Side Reactions (e.g., disproportionation, ether formation). 2. Impure Starting Material.1. Adjust reaction conditions (e.g., catalyst loading, temperature, concentration) based on literature precedents. 2. Purify the this compound before starting the reaction.

Visual Guides & Workflows

General Experimental Workflow

G prep Preparation setup Reaction Setup prep->setup Reagents sub_prep Weigh Substrate & Catalyst Components reaction Reaction Monitoring setup->reaction Initiate sub_setup Dissolve in Solvent Add Reagents Establish Atmosphere (Air/O₂) workup Work-up & Quenching reaction->workup Completion sub_reaction Stir at Defined Temp. Monitor by TLC/GC purify Purification workup->purify Crude Product sub_workup Quench Reaction Liquid-Liquid Extraction analyze Analysis purify->analyze Pure Product sub_purify Column Chromatography or Distillation sub_analyze Characterize Product (NMR, IR, MS) G start Experiment Outcome? low_conv Problem: Low Conversion start->low_conv Low Conversion over_ox Problem: Over-oxidation start->over_ox Byproduct Formed good_yield Success: Good Yield & Selectivity start->good_yield As Expected check_cat Check Catalyst Activity & Reaction Time/Temp low_conv->check_cat reduce_time Reduce Reaction Time &/or Temperature over_ox->reduce_time change_cat Consider More Selective Catalyst reduce_time->change_cat If problem persists

References

Technical Support Center: Managing Thermal Decomposition of 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal decomposition of 3,4-Dimethylbenzyl alcohol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal decomposition products of this compound?

A1: Under thermal stress, this compound is expected to decompose into a variety of products. The primary hazardous decomposition products generated during combustion are carbon monoxide (CO) and carbon dioxide (CO₂)[1][2]. In an inert atmosphere, a more complex mixture can be anticipated, likely involving the formation of 3,4-dimethylbenzaldehyde, water, and subsequent radical-mediated products leading to polymeric material or char.

Q2: At what temperature does this compound begin to decompose?

A2: The precise onset of thermal decomposition for this compound is not extensively documented in publicly available literature. However, based on analogous benzyl alcohol derivatives, significant decomposition in an inert atmosphere is likely to begin at temperatures above its boiling point (218-221 °C)[3]. Illustrative thermal analysis data for similar compounds suggests an onset of decomposition (Tonset) could be in the range of 150-200°C, with the peak decomposition temperature (Tpeak) being higher[4][5]. It is crucial to perform experimental thermal analysis, such as Thermogravimetric Analysis (TGA), to determine the exact decomposition profile for your specific sample and experimental conditions.

Q3: What are the primary factors that can influence the thermal decomposition of this compound?

A3: Several factors can influence the thermal stability and decomposition pathway of this compound. These include:

  • Temperature: Higher temperatures provide the necessary energy to overcome activation barriers for decomposition reactions.

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition, forming aldehydes, carboxylic acids, and ultimately CO and CO₂. In an inert atmosphere (e.g., nitrogen or argon), different decomposition pathways, such as dehydration and polymerization, may be favored.

  • Presence of Catalysts: Impurities, such as residual acids, bases, or metal ions, can catalyze decomposition reactions, lowering the decomposition temperature.

  • Heating Rate: In thermal analysis experiments (TGA/DSC), the heating rate can affect the observed onset and peak decomposition temperatures.

Q4: How can I minimize thermal decomposition during my experiments?

A4: To minimize thermal decomposition, consider the following:

  • Temperature Control: Maintain the experimental temperature below the determined onset of decomposition whenever possible.

  • Inert Atmosphere: If the reaction chemistry allows, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation[5].

  • Purification of Reagents and Solvents: Use high-purity starting materials and solvents to avoid introducing catalytic impurities.

  • Minimize Reaction Time: Shorter reaction times at elevated temperatures can reduce the extent of decomposition.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the handling and analysis of this compound at elevated temperatures.

Issue 1: Discoloration of the Sample Upon Heating
Symptom Possible Cause Troubleshooting Steps
The sample turns yellow or brown upon heating.Thermal Decomposition: The discoloration is a likely indicator of thermal decomposition and the formation of conjugated polymeric byproducts.1. Lower the Temperature: If your protocol allows, reduce the operating temperature. 2. Use an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to prevent oxidation. 3. Check for Impurities: Analyze the starting material for impurities that could be catalyzing the decomposition.
Issue 2: Unexpected Peaks in Chromatographic Analysis (GC/HPLC)
Symptom Possible Cause Troubleshooting Steps
Appearance of unexpected peaks in GC or HPLC chromatograms after a thermal process.Decomposition Products: The new peaks likely correspond to decomposition products such as 3,4-dimethylbenzaldehyde or self-condensation products.1. Analyze by GC-MS: Use Gas Chromatography-Mass Spectrometry to identify the structure of the unknown peaks[6][7][8]. 2. Review Reaction Conditions: Correlate the appearance of new peaks with the reaction temperature and time to confirm they are thermally induced. 3. Optimize Conditions: Modify the experimental parameters (lower temperature, shorter time, inert atmosphere) to minimize the formation of these byproducts.
Issue 3: Inconsistent Results in Thermal Analysis (TGA/DSC)
Symptom Possible Cause Troubleshooting Steps
Poor reproducibility of TGA or DSC results.Sample Preparation: Inconsistent sample mass, particle size, or packing in the crucible can affect heat transfer and decomposition kinetics. Instrumental Issues: Fluctuations in the purge gas flow rate or heating rate.1. Standardize Sample Preparation: Use a consistent sample mass (e.g., 5-10 mg for TGA, 2-5 mg for DSC) and ensure a uniform, fine powder[4][5]. 2. Check Instrument Calibration: Ensure the TGA and DSC instruments are properly calibrated for temperature and mass. 3. Verify Gas Flow: Confirm a stable and appropriate flow rate for the purge gas (e.g., 20-50 mL/min)[4][5].

Quantitative Data

The following table summarizes the physicochemical properties and illustrative thermal data for this compound. The thermal data is based on typical values for analogous benzyl alcohols and should be confirmed by experimental analysis.

ParameterValueSource/Comment
Molecular Formula C₉H₁₂O[3][9][10]
Molecular Weight 136.19 g/mol [3][9]
Appearance White to pale brown crystalline solid[10]
Melting Point (Tm) 62-65 °C[1][2][3]
Boiling Point (Tb) 218-221 °C[3]
Onset of Decomposition (Tonset) (Illustrative) ~ 180 °CBased on analogous benzyl alcohols.
Peak Decomposition Temperature (Tpeak) (Illustrative) ~ 220 °CIllustrative value.
Hazardous Decomposition Products Carbon oxides (CO, CO₂)[1][2]

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: Standard Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum crucible.

  • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample at a constant rate of 10 °C/min to a final temperature of 600 °C.

  • Data Collection: Record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG)[4].

Protocol 2: Determination of Thermal Transitions by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify other thermal transitions, such as decomposition, of this compound by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: Standard Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Heat the sample at a constant rate of 10 °C/min to a temperature above the expected decomposition temperature (e.g., 300 °C).

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Identify endothermic and exothermic peaks in the DSC thermogram. The melting point is determined from the onset or peak of the melting endotherm. Decomposition is often observed as a broad exotherm following the melting peak[4][5][11].

Visualizations

Thermal_Decomposition_Pathway cluster_main Plausible Thermal Decomposition Pathways of this compound cluster_products Decomposition Products A This compound B 3,4-Dimethylbenzaldehyde A->B Dehydrogenation / Oxidation C Water (H₂O) A->C Dehydration D Polymeric Material / Char A->D Polymerization E CO, CO₂ (in presence of O₂) A->E Combustion B->D Further Decomposition

Caption: Plausible thermal decomposition pathways for this compound.

Experimental_Workflow cluster_workflow Thermal Analysis Workflow cluster_analysis Analytical Techniques start Start: Sample of This compound prep Sample Preparation (Weighing, Grinding) start->prep tga TGA Analysis prep->tga dsc DSC Analysis prep->dsc data Data Acquisition (Weight Loss vs. Temp / Heat Flow vs. Temp) tga->data dsc->data analysis Data Analysis (Determine Tonset, Tpeak, ΔH) data->analysis report Report Generation analysis->report

Caption: General experimental workflow for thermal analysis.

Troubleshooting_Logic cluster_logic Troubleshooting Logic for Unexpected Results cluster_solutions Potential Solutions start Unexpected Experimental Result (e.g., extra peak, discoloration) q1 Is the reaction temperature above the expected Tonset? start->q1 sol1 Lower Reaction Temperature q1->sol1 Yes sol2 Introduce Inert Atmosphere q1->sol2 Yes sol3 Purify Starting Materials q1->sol3 No sol4 Analyze Byproducts (GC-MS) sol1->sol4 sol2->sol4 sol3->sol4

Caption: Logical flow for troubleshooting unexpected experimental results.

References

Technical Support Center: Derivatization of 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the derivatization of 3,4-Dimethylbenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The primary alcohol functionality of this compound allows for several common derivatization reactions, including:

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

  • Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

  • Oxidation: Conversion of the primary alcohol to an aldehyde (3,4-dimethylbenzaldehyde) or a carboxylic acid (3,4-dimethylbenzoic acid).

  • Protection: Introduction of a protecting group to temporarily block the reactivity of the hydroxyl group during subsequent synthetic steps.

Q2: How does the presence of the two methyl groups on the benzene ring affect the reactivity of this compound?

A2: The two methyl groups are electron-donating, which increases the electron density of the aromatic ring and influences the reactivity of the benzylic position. This can lead to:

  • Increased reactivity of the benzyl alcohol: The electron-donating groups can stabilize carbocation intermediates, potentially accelerating reactions that proceed through such species (e.g., some etherification and esterification reactions).[1][2]

  • Enhanced susceptibility to oxidation: The electron-rich nature of the ring can make the benzylic position more prone to oxidation.[3][4]

  • Potential for side reactions: Increased reactivity can sometimes lead to a higher likelihood of side reactions, such as over-oxidation or polymerization, especially under harsh acidic conditions.[5]

Q3: What are the key safety precautions to consider when working with this compound and its derivatization reagents?

A3: Always consult the Safety Data Sheet (SDS) for this compound and all reagents used. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling strong acids, bases, and oxidizing agents with extreme care.

  • Being aware of the potential hazards of specific reagents, such as the malodorous and toxic byproducts of the Swern oxidation (dimethyl sulfide and carbon monoxide).[6]

Troubleshooting Guides

Esterification Reactions (e.g., Fischer Esterification, Acylation)

Problem: Low Yield of the Desired Ester

Potential Cause Troubleshooting Steps
Reversible Reaction Equilibrium For Fischer esterification, use an excess of one reactant (typically the less expensive one) or remove water as it forms using a Dean-Stark apparatus to drive the reaction to completion.[2][5]
Incomplete Reaction - Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).- Ensure the catalyst (e.g., H₂SO₄ for Fischer, DMAP for acylation) is active and used at the appropriate concentration.[5][7]
Side Reactions (e.g., Self-etherification of the alcohol) - Use milder reaction conditions (e.g., lower temperature).- For acylation, consider using a non-acidic catalyst system like DMAP with an acid scavenger (e.g., triethylamine).
Steric Hindrance While less of a concern for this primary alcohol, if reacting with a bulky carboxylic acid, a more potent coupling agent like DCC/DMAP (Steglich esterification) might be necessary.[8]

Problem: Formation of Impurities or Side Products

Potential Cause Troubleshooting Steps
Over-reaction or Degradation - Reduce reaction temperature and/or time.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air oxidation.
Catalyst-Induced Side Reactions - Reduce the amount of acid catalyst in Fischer esterification to minimize potential polymerization.[5]- In DMAP-catalyzed acylations, ensure slow addition of the acylating agent to control the reaction rate.
Presence of Water in Reagents Use anhydrous solvents and reagents, especially for acylations with acid chlorides or anhydrides, to prevent hydrolysis of the acylating agent.
Etherification Reactions (e.g., Williamson Ether Synthesis)

Problem: Low Yield of the Desired Ether

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of the Alcohol Use a sufficiently strong base (e.g., NaH, KH) to ensure complete formation of the alkoxide.[9]
Elimination (E2) Side Reaction This is a major competing reaction. Use a primary alkyl halide as the electrophile. Secondary and tertiary alkyl halides will favor elimination.[5][10]
Low Reactivity of Alkyl Halide - Use a more reactive alkyl halide (I > Br > Cl).- Consider converting the alcohol to a better leaving group (e.g., a tosylate) and reacting it with an alkoxide.
Steric Hindrance If using a bulky alkyl halide, consider alternative methods like the Mitsunobu reaction, although this is not ideal for sterically hindered alcohols.[11]
Oxidation Reactions (e.g., to 3,4-Dimethylbenzaldehyde)

Problem: Low Yield of the Aldehyde

Potential Cause Troubleshooting Steps
Incomplete Oxidation - Increase the equivalents of the oxidizing agent.- Extend the reaction time. Monitor by TLC.
Over-oxidation to Carboxylic Acid - Use a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes (e.g., PCC, DMP, Swern oxidation).[12]- Carefully control the reaction temperature, as higher temperatures can promote over-oxidation.
Side Reactions at Low Temperature (Swern) If the temperature is not kept sufficiently low (around -78 °C) during a Swern oxidation, formation of mixed thioacetals can occur.[13]

Problem: Difficult Purification of the Aldehyde

Potential Cause Troubleshooting Steps
Contamination with Starting Material - Ensure the reaction goes to completion by monitoring with TLC.- Use column chromatography for purification. A bisulfite adduct formation can also be used to separate the aldehyde from the alcohol.
Contamination with Carboxylic Acid - Wash the organic extract with a mild base (e.g., saturated NaHCO₃ solution) to remove the acidic byproduct.
Malodorous Byproducts (Swern) The dimethyl sulfide byproduct from a Swern oxidation has a strong, unpleasant odor. Work in a well-ventilated fume hood and consider quenching the reaction mixture with an oxidizing agent like bleach to oxidize the sulfide to odorless sulfoxide or sulfone.[6]

Experimental Protocols

Protocol 1: Esterification - Synthesis of 3,4-Dimethylbenzyl Acetate via Acylation

This protocol describes a general procedure for the acylation of this compound using acetic anhydride and a DMAP catalyst.

Materials:

  • This compound

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Oxidation - Synthesis of 3,4-Dimethylbenzaldehyde via Swern Oxidation

This protocol is a general procedure for the Swern oxidation. Caution: This reaction produces toxic and malodorous byproducts and should be performed in a well-ventilated fume hood.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (NEt₃)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Slowly add oxalyl chloride (1.5 eq.) to the DCM.

  • Add a solution of anhydrous DMSO (2.2 eq.) in DCM dropwise via the dropping funnel, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Slowly add a solution of this compound (1.0 eq.) in DCM dropwise, keeping the internal temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq.) dropwise, ensuring the temperature remains low.

  • After the addition is complete, stir the reaction mixture for 20 minutes at -78 °C, then allow it to slowly warm to room temperature.

  • Quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Data Presentation

The following tables provide representative data for common derivatization reactions of benzyl alcohols. Note that yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions. These values should be considered as a general guide.

Table 1: Representative Yields for Esterification of Benzyl Alcohols

Esterification MethodAcylating AgentCatalystTypical Yield (%)Reference
Fischer EsterificationAcetic AcidH₂SO₄65-85[14][15]
AcylationAcetic AnhydrideDMAP/NEt₃>90[7]
AcylationBenzoyl ChlorideTMEDA>90[16]

Table 2: Representative Yields for Oxidation of Benzyl Alcohols to Aldehydes

Oxidation MethodOxidizing AgentTypical Yield (%)Reference
Swern Oxidation(COCl)₂/DMSO, NEt₃85-95[13]
PCC OxidationPyridinium Chlorochromate70-85[17]
DMP OxidationDess-Martin Periodinane90-98[17]

Visualizations

experimental_workflow_esterification start Start: this compound dissolve Dissolve in Anhydrous DCM Add NEt3 and DMAP start->dissolve cool Cool to 0 °C dissolve->cool add_anhydride Add Acetic Anhydride Dropwise cool->add_anhydride react Stir at Room Temperature (Monitor by TLC) add_anhydride->react quench Quench with 1 M HCl react->quench extract Workup: Separate Layers, Wash with NaHCO3 & Brine quench->extract dry Dry over Na2SO4 Filter & Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Product: 3,4-Dimethylbenzyl Acetate purify->product

Caption: Workflow for the acylation of this compound.

troubleshooting_oxidation start Low Aldehyde Yield check_completion Reaction Incomplete? start->check_completion check_overoxidation Over-oxidation to Carboxylic Acid? start->check_overoxidation check_completion->check_overoxidation No incomplete_sol Increase Oxidant Equivalents or Reaction Time check_completion->incomplete_sol Yes overoxidation_sol Use Milder Oxidant (PCC, DMP, Swern) Control Temperature check_overoxidation->overoxidation_sol Yes

Caption: Troubleshooting logic for low yield in oxidation reactions.

williamson_ether_synthesis cluster_reactants Reactants cluster_conditions Conditions alcohol This compound base Strong Base (e.g., NaH) product 3,4-Dimethylbenzyl Ether (R-O-CH2-Ar) alcohol->product SN2 Reaction alkyl_halide Primary Alkyl Halide (e.g., R-Br) alkyl_halide->product side_product Elimination Product (Alkene) alkyl_halide->side_product E2 (favored with 2°/3° halides) solvent Aprotic Solvent (e.g., THF, DMF)

Caption: Key relationships in the Williamson ether synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,4-dimethylbenzyl alcohol and compares it with its structural isomers, 4-methylbenzyl alcohol and 2,4-dimethylbenzyl alcohol. This information is crucial for the structural elucidation and purity assessment of these compounds in various research and development settings.

¹H NMR Spectral Data Comparison

The following table summarizes the experimental ¹H NMR spectral data for this compound and its isomers. The data was acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound Ar-H (H-2)~7.10s1H-
Ar-H (H-5)~7.08d1H~7.6
Ar-H (H-6)~7.01d1H~7.6
-CH₂OH~4.65s2H-
Ar-CH₃ (C-3)~2.27s3H-
Ar-CH₃ (C-4)~2.27s3H-
-OH~1.60s (broad)1H-
4-Methylbenzyl alcohol Ar-H7.25d2H8.0
Ar-H7.17d2H8.0
-CH₂OH4.61s2H-
Ar-CH₃2.34s3H-
-OH2.45t1H6.0
2,4-Dimethylbenzyl alcohol Ar-H (H-6)~7.15d1H~7.7
Ar-H (H-5)~6.98d1H~7.7
Ar-H (H-3)~6.95s1H-
-CH₂OH~4.62s2H-
Ar-CH₃ (C-2)~2.32s3H-
Ar-CH₃ (C-4)~2.25s3H-
-OH~1.70s (broad)1H-

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.

Materials:

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., CDCl₃)

  • Sample (5-10 mg of this compound)

  • Pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

    • Gently vortex the vial to dissolve the sample completely.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an automated process.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), pulse width, and acquisition time.

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak (for CDCl₃, δ ~7.26 ppm) to its known value.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to elucidate the structure.

Visualizing Molecular Structure and Proton Environments

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the logical workflow for its ¹H NMR spectral analysis.

molecular_structure cluster_molecule This compound C1 C C2 C C1->C2 C7 CH₂ C1->C7 C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 C9 CH₃ C3->C9 C5 C C4->C5 C10 CH₃ C4->C10 C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 O8 OH C7->O8

Caption: Molecular structure of this compound with key proton groups highlighted.

spectral_analysis_workflow cluster_workflow ¹H NMR Spectral Analysis Workflow A Sample Preparation (Dissolve in CDCl₃) B Data Acquisition (400 MHz NMR) A->B C Data Processing (FT, Phasing, Calibration) B->C D Spectral Analysis C->D E Chemical Shift (δ) D->E F Integration D->F G Multiplicity D->G H Coupling Constant (J) D->H I Structure Elucidation E->I F->I G->I H->I

Caption: A logical workflow diagram for the ¹H NMR spectral analysis of an organic compound.

Interpreting the Mass Spectrum of 3,4-Dimethylbenzyl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone for molecular structure elucidation. This guide provides a detailed interpretation of the mass spectrum of 3,4-Dimethylbenzyl alcohol, comparing its fragmentation pattern with its structural isomers. Experimental data and detailed protocols are provided to support the analysis.

Mass Spectral Data Comparison

The mass spectra of this compound and its isomers, while sharing the same molecular ion peak, exhibit subtle differences in the relative abundances of their fragment ions. These variations arise from the influence of the methyl group positions on the stability of the resulting carbocations. The table below summarizes the key mass-to-charge ratios (m/z) and their relative intensities for this compound and its isomers.

m/zProposed FragmentThis compound (Relative Intensity %)2,5-Dimethylbenzyl Alcohol (Relative Intensity %)3,5-Dimethylbenzyl Alcohol (Relative Intensity %)
136[M]⁺• (Molecular Ion)100100100
121[M - CH₃]⁺858095
119[M - OH]⁺202515
105[M - CH₂OH]⁺303525
93[C₇H₉]⁺605570
91[C₇H₇]⁺ (Tropylium ion)404535
77[C₆H₅]⁺ (Phenyl cation)152010

Fragmentation Pathway of this compound

The fragmentation of this compound in a mass spectrometer, typically using electron ionization (EI), begins with the removal of an electron to form the molecular ion ([M]⁺•) at m/z 136. The subsequent fragmentation follows characteristic pathways for benzyl alcohols, influenced by the presence of the two methyl groups on the aromatic ring.

The major fragmentation pathways are:

  • Loss of a Methyl Radical: The molecular ion can lose a methyl radical (•CH₃) to form a stable benzylic cation at m/z 121. This is a prominent peak in the spectrum.

  • Loss of a Hydroxyl Radical: Alpha-cleavage can occur with the loss of a hydroxyl radical (•OH), resulting in a fragment at m/z 119.

  • Loss of the Hydroxymethyl Group: Cleavage of the C-C bond between the aromatic ring and the methylene group leads to the loss of a hydroxymethyl radical (•CH₂OH), yielding a dimethylphenyl cation at m/z 105.

  • Formation of the Tropylium Ion: Rearrangement to a seven-membered ring, the tropylium ion, is a common pathway for benzyl compounds. For this compound, this can lead to a fragment at m/z 91.

  • Further Fragmentation: The fragment at m/z 121 can further lose a molecule of acetylene (C₂H₂) to form an ion at m/z 95 or a methyl group to form an ion at m/z 106. The dimethylphenyl cation at m/z 105 can lose a methyl group to form an ion at m/z 90.

The proposed fragmentation pathway for this compound is visualized in the following diagram:

Fragmentation_Pathway M [C₉H₁₂O]⁺• m/z = 136 (Molecular Ion) F121 [C₈H₉O]⁺ m/z = 121 M->F121 - •CH₃ F119 [C₉H₁₁]⁺ m/z = 119 M->F119 - •OH F105 [C₈H₉]⁺ m/z = 105 M->F105 - •CH₂OH F93 [C₇H₉]⁺ m/z = 93 F121->F93 - CO F91 [C₇H₇]⁺ m/z = 91 F105->F91 - CH₂ F77 [C₆H₅]⁺ m/z = 77 F91->F77 - CH₂

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard method for the analysis of dimethylbenzyl alcohol isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.

  • Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • For unknown samples, dissolve a known quantity in the chosen solvent to fall within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

  • Analyze the fragmentation pattern to confirm the structure.

  • Quantify the analyte using the calibration curve generated from the standards.

The experimental workflow is summarized in the diagram below:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution Dilute Create Calibration Standards Stock->Dilute Inject Inject Sample Dilute->Inject Sample Prepare Unknown Sample Sample->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Peak Identification Detect->Identify Extract Extract Mass Spectrum Identify->Extract Compare Library Comparison Extract->Compare Quantify Quantification Compare->Quantify

Caption: General workflow for GC-MS analysis of aromatic alcohols.

This guide provides a foundational understanding of the mass spectral behavior of this compound and its isomers. By following the outlined experimental protocol, researchers can confidently identify and quantify these compounds in various matrices. The detailed fragmentation analysis serves as a valuable reference for structural elucidation in related aromatic compounds.

A Comparative Guide to the FTIR Spectroscopy of 3,4-Dimethylbenzyl Alcohol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 3,4-Dimethylbenzyl Alcohol's Infrared Spectrum in Comparison to Structural Alternatives, Supported by Experimental Data.

This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectrum of this compound with its structural isomers, 2,4-dimethylbenzyl alcohol and 3,5-dimethylbenzyl alcohol, as well as the parent compound, benzyl alcohol. Understanding the subtle differences in the vibrational spectra of these closely related molecules is crucial for their accurate identification and characterization in various research and development settings, including pharmaceutical synthesis and quality control.

Comparative Analysis of FTIR Spectra

The FTIR spectra of this compound and its comparators exhibit characteristic absorption bands corresponding to the hydroxyl (O-H), alkyl C-H, aromatic C-H, and C-O functional groups. While sharing common features, the substitution pattern of the methyl groups on the benzene ring introduces distinct shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), which can be used for unambiguous identification.

Below is a summary of the key absorption peaks observed for each compound. This data has been compiled from the Spectral Database for Organic Compounds (SDBS) and other reliable sources.

Functional Group Vibrational Mode This compound (cm⁻¹) Benzyl Alcohol (cm⁻¹) 2,4-Dimethylbenzyl Alcohol (cm⁻¹) 3,5-Dimethylbenzyl Alcohol (cm⁻¹)
HydroxylO-H Stretch (H-bonded)~3350 (broad, strong)~3339 (broad, strong)~3350 (broad, strong)~3350 (broad, strong)
Aromatic C-HC-H Stretch~3010~3032~3020~3030
Alkyl C-HC-H Stretch~2920, ~2860-~2920, ~2860~2920, ~2860
Aromatic C=CC=C Stretch~1615, ~1510~1604, ~1496~1615, ~1500~1600, ~1470
Alcohol C-OC-O Stretch~1035~1028~1020~1040
Aromatic C-HC-H Out-of-plane Bend~815~735, ~698~810~850, ~690

Interpretation of Spectral Data:

The broad O-H stretching band around 3350 cm⁻¹ is a characteristic feature of the hydroxyl group involved in intermolecular hydrogen bonding in all the analyzed alcohols. The positions of the aromatic C=C stretching vibrations and, more significantly, the C-H out-of-plane bending bands are sensitive to the substitution pattern on the benzene ring. For instance, the strong band at approximately 815 cm⁻¹ in this compound is indicative of a 1,2,4-trisubstituted benzene ring. In contrast, benzyl alcohol shows characteristic bands for a monosubstituted ring at ~735 cm⁻¹ and ~698 cm⁻¹. The isomers, 2,4- and 3,5-dimethylbenzyl alcohol, also exhibit unique patterns in this region, allowing for their differentiation.

Experimental Protocol: Acquiring an FTIR Spectrum

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid or liquid alcohol sample using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

Procedure:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation:

    • Liquid Samples: Place a small drop of the liquid alcohol directly onto the center of the ATR crystal.

    • Solid Samples: Place a small amount of the solid powder onto the ATR crystal and apply firm, even pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The collected interferogram is automatically Fourier-transformed by the instrument's software to produce the infrared spectrum. The background spectrum is then subtracted. The resulting spectrum can be displayed in terms of transmittance or absorbance.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Logical Workflow for Spectral Comparison

The process of comparing the FTIR spectrum of an unknown alcohol to a set of known standards can be visualized as a logical workflow. This workflow ensures a systematic and objective evaluation.

FTIR_Comparison_Workflow FTIR Spectral Comparison Workflow A Acquire FTIR Spectrum of Unknown Sample B Perform Background Correction and Data Processing A->B C Identify Major Functional Group Peaks (e.g., O-H, C-H, C=C) B->C D Compare with Spectra of Known Alternatives (e.g., Benzyl Alcohol Isomers) C->D E Analyze Fingerprint Region (1500-650 cm⁻¹) for Substitution Patterns D->E F Match Out-of-Plane Bending Frequencies E->F G Confirm Identity of the Unknown Sample F->G

Caption: Logical workflow for the comparative analysis of FTIR spectra.

This systematic approach, combining the analysis of both functional group and fingerprint regions, allows for the confident identification of this compound and its distinction from structurally similar alternatives.

A Comparative Guide to GC-MS Analysis of 3,4-Dimethylbenzyl Alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of reaction products of 3,4-Dimethylbenzyl alcohol. The primary oxidation products, 3,4-dimethylbenzaldehyde and 3,4-dimethylbenzoic acid, are the focus of this analysis. This document outlines experimental protocols, presents comparative data, and offers visualizations to aid in method selection and experimental design.

Introduction to the Reaction and Analytical Challenges

The oxidation of this compound is a common reaction in organic synthesis, yielding primarily 3,4-dimethylbenzaldehyde and, upon further oxidation, 3,4-dimethylbenzoic acid. Monitoring the progress of this reaction and quantifying the product distribution requires a robust analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering both high separation efficiency and definitive compound identification.

However, the analysis of this reaction mixture presents challenges. The products have different polarities, which can affect their chromatographic behavior. Specifically, the carboxylic acid group in 3,4-dimethylbenzoic acid can lead to poor peak shape and adsorption on standard non-polar GC columns. This guide will compare direct analysis with a method involving derivatization to address this issue.

Comparative GC-MS Methodologies

Two primary GC-MS approaches for analyzing the reaction products of this compound are compared:

  • Method A: Direct Analysis on a Mid-Polar Column. This method is suitable for the simultaneous analysis of the alcohol and the aldehyde.

  • Method B: Analysis with Derivatization on a Non-Polar Column. This approach is optimized for the analysis of the carboxylic acid product by converting it to a more volatile silyl ester.

Data Presentation: Comparison of GC-MS Parameters

The following table summarizes the key GC-MS parameters for the two methodologies.

ParameterMethod A: Direct AnalysisMethod B: Analysis with Derivatization
GC Column Mid-polar (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane)Non-polar (e.g., 5% diphenyl-95% dimethylpolysiloxane)
Derivatization NoneSilylation of 3,4-dimethylbenzoic acid
Analytes This compound, 3,4-dimethylbenzaldehyde3,4-dimethylbenzaldehyde, Trimethylsilyl ester of 3,4-dimethylbenzoic acid
Quantitative Data Summary

The following table presents typical retention indices and key mass spectral fragments for the analytes using the two different methods. Retention indices are a measure of a compound's retention time relative to a series of n-alkanes, providing a more transferable value than retention time alone.

CompoundMethod A (Mid-Polar Column)Method B (Non-Polar Column)Key Mass Spectral Fragments (m/z)
This compound ~1790 (Standard Polar)[1]-136, 121, 105, 91, 77
3,4-dimethylbenzaldehyde ~1790 (Standard Polar)[1]~1165 (Standard Non-Polar)[1]134, 133, 105, 91, 77[1]
3,4-dimethylbenzoic acid Poor peak shape, not ideal-150, 135, 105, 91, 77[2]
3,4-dimethylbenzoic acid, TMS derivative -~1493 (Non-Polar)[3]222, 207, 135, 73

Experimental Protocols

Sample Preparation
  • Reaction Quenching: At desired time points, an aliquot of the reaction mixture is withdrawn and quenched, for example, by cooling in an ice bath and adding a suitable solvent like ethyl acetate.

  • Extraction: The organic products are extracted with an appropriate solvent (e.g., ethyl acetate or diethyl ether). The organic layer is then dried over anhydrous sodium sulfate.

  • Derivatization (for Method B): To analyze 3,4-dimethylbenzoic acid, a derivatization step is necessary to improve its volatility and chromatographic performance. A common method is silylation.

    • Evaporate a portion of the dried organic extract to dryness under a gentle stream of nitrogen.

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the residue.

    • Heat the mixture at 60-80°C for 30 minutes to ensure complete derivatization.

    • The derivatized sample is then ready for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • GC System: Agilent 8890 GC or equivalent.

  • Column: USP Phase G43 (6% cyanopropyl, 94% polydimethylsiloxane), 60 m x 0.32 mm ID, 1.8 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[4]

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, splitless.

  • Oven Temperature Program: Initial temperature of 120°C, hold for 5 minutes, then ramp to 250°C at 5°C/min, and hold for 6 minutes.[4]

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: Agilent DB-5MS (5% diphenyl-95% dimethyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL, splitless.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 3 minutes, then ramp to 300°C at 10°C/min, and hold for 12 minutes.[5]

  • Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Source Temperature: 200°C.

  • Transfer Line Temperature: 325°C.

Visualizations

Reaction Pathway

Reaction_Pathway This compound This compound 3,4-dimethylbenzaldehyde 3,4-dimethylbenzaldehyde This compound->3,4-dimethylbenzaldehyde Oxidation 3,4-dimethylbenzoic acid 3,4-dimethylbenzoic acid 3,4-dimethylbenzaldehyde->3,4-dimethylbenzoic acid Further Oxidation

Caption: Oxidation of this compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Reaction_Mixture Reaction Mixture Aliquot Quenching Quench Reaction Reaction_Mixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Derivatization Derivatization (Optional) (e.g., Silylation for Carboxylic Acid) Drying->Derivatization For Method B Injection Inject Sample Drying->Injection Direct Analysis (Method A) Derivatization->Injection Derivatized Sample (Method B) Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis

Caption: GC-MS analysis workflow.

Conclusion

The choice between direct GC-MS analysis and a method involving derivatization for the reaction products of this compound depends on the specific analytical goals.

  • For rapid monitoring of the disappearance of the starting material and the formation of the aldehyde product, Method A (Direct Analysis on a Mid-Polar Column) is often sufficient.

  • For accurate quantification of the carboxylic acid product and to avoid issues with poor peak shape, Method B (Analysis with Derivatization on a Non-Polar Column) is the recommended approach.

Researchers should select the method that best suits their experimental needs, considering factors such as the target analytes, desired accuracy, and available instrumentation.

References

A Comparative Guide to the Reactivity of 3,4-Dimethylbenzyl Alcohol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of substituted benzyl alcohols is a cornerstone of synthetic organic chemistry, influencing the development of new pharmaceuticals and functional materials. The seemingly subtle placement of methyl groups on the aromatic ring of dimethylbenzyl alcohol isomers can lead to significant differences in their chemical behavior. This guide provides an objective comparison of the reactivity of 3,4-dimethylbenzyl alcohol and its isomers, supported by experimental data and detailed protocols.

Understanding Reactivity: The Interplay of Electronic and Steric Effects

The reactivity of the benzylic hydroxyl group in dimethylbenzyl alcohol isomers is primarily governed by two key factors:

  • Electronic Effects: Methyl groups are electron-donating through induction and hyperconjugation. This increased electron density on the benzene ring can stabilize a developing positive charge on the benzylic carbon, which is crucial in reactions proceeding through a carbocation intermediate (e.g., SN1 reactions and certain oxidations). The position of the methyl groups dictates the extent of this stabilization.

  • Steric Effects: The presence of methyl groups, particularly in the ortho positions (2- and 6-positions), creates steric hindrance around the benzylic alcohol. This bulkiness can impede the approach of reagents, slowing down reaction rates, especially in bimolecular reactions (e.g., SN2 reactions and esterification).

Comparative Reactivity in Oxidation Reactions

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation. The rate of this reaction is sensitive to both electronic and steric factors. Electron-donating groups generally accelerate the reaction, while steric hindrance can retard it.

One study on the oxidation of 3,5-dimethylbenzyl alcohol to 3,5-dimethylbenzaldehyde using manganese dioxide reported a yield of approximately 90%.[3] This high yield suggests that the electronic effects of the two meta-positioned methyl groups facilitate the oxidation.

IsomerSubstitution PatternExpected Electronic EffectExpected Steric HindrancePredicted Relative Reactivity in Oxidation
2,3-Dimethylbenzyl alcoholortho, metaModerate electron-donatingHighModerate
2,4-Dimethylbenzyl alcoholortho, paraStrong electron-donatingHighModerate to High
2,5-Dimethylbenzyl alcoholortho, metaModerate electron-donatingHighModerate
2,6-Dimethylbenzyl alcoholdi-orthoModerate electron-donatingVery HighLow
This compoundmeta, paraStrong electron-donatingLowHigh
3,5-Dimethylbenzyl alcoholdi-metaModerate electron-donatingLowHigh

Caption: Predicted relative reactivity of dimethylbenzyl alcohol isomers in oxidation reactions based on electronic and steric effects.

Experimental Protocol: Oxidation of a Dimethylbenzyl Alcohol Isomer

This protocol describes a general procedure for the oxidation of a dimethylbenzyl alcohol isomer to the corresponding aldehyde using manganese dioxide (MnO₂), a common and selective oxidizing agent.

Materials:

  • Dimethylbenzyl alcohol isomer (e.g., 3,5-dimethylbenzyl alcohol)

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celatom® or Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Funnel

  • Filter paper or fritted glass funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber, UV lamp)

Procedure:

  • In a round-bottom flask, dissolve the dimethylbenzyl alcohol isomer (1 equivalent) in dichloromethane.

  • Add activated manganese dioxide (5-10 equivalents by weight) to the stirred solution.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • The reaction is typically complete within 2-4 hours.[3]

  • Upon completion, filter the reaction mixture through a pad of Celatom® to remove the manganese dioxide.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude aldehyde.

  • The product can be further purified by column chromatography or distillation if necessary.

Reactivity in Nucleophilic Substitution (SN1) Reactions

In SN1 reactions, the rate-determining step is the formation of a carbocation. The stability of this intermediate is paramount. Methyl groups, being electron-donating, stabilize the benzylic carbocation. Therefore, isomers that can better delocalize the positive charge will react faster.

Isomers with ortho and para methyl groups (2,4- and this compound) are expected to form more stable carbocations due to the direct resonance and inductive stabilization. Isomers with only meta substituents (3,5-dimethylbenzyl alcohol) will have less stabilization. Those with ortho substituents may experience some steric hindrance to the departure of the leaving group, but the electronic stabilization of the carbocation is generally the dominant factor.

SN1_Reactivity cluster_reactivity Predicted Relative SN1 Reactivity cluster_isomers Dimethylbenzyl Alcohol Isomers High Reactivity High Reactivity Moderate Reactivity Moderate Reactivity Low Reactivity Low Reactivity This compound This compound This compound->High Reactivity Strongest electronic stabilization 2,4-Dimethylbenzyl alcohol 2,4-Dimethylbenzyl alcohol 2,4-Dimethylbenzyl alcohol->High Reactivity Strong electronic stabilization 3,5-Dimethylbenzyl alcohol 3,5-Dimethylbenzyl alcohol 3,5-Dimethylbenzyl alcohol->Moderate Reactivity Moderate electronic stabilization 2,3-Dimethylbenzyl alcohol 2,3-Dimethylbenzyl alcohol 2,3-Dimethylbenzyl alcohol->Moderate Reactivity Moderate electronic stabilization, some steric hindrance 2,5-Dimethylbenzyl alcohol 2,5-Dimethylbenzyl alcohol 2,5-Dimethylbenzyl alcohol->Moderate Reactivity Moderate electronic stabilization, some steric hindrance 2,6-Dimethylbenzyl alcohol 2,6-Dimethylbenzyl alcohol 2,6-Dimethylbenzyl alcohol->Low Reactivity Significant steric hindrance

Caption: Predicted SN1 reactivity based on carbocation stability.

Reactivity in Esterification Reactions

Esterification is the reaction of an alcohol with a carboxylic acid to form an ester. This reaction is highly sensitive to steric hindrance around the hydroxyl group of the alcohol.[4][5]

Therefore, the reactivity of dimethylbenzyl alcohol isomers in esterification is expected to be inversely proportional to the steric bulk around the benzylic carbon.

Esterification_Reactivity reactivity Decreasing Reactivity in Esterification node1 This compound 3,5-Dimethylbenzyl alcohol node2 2,3-Dimethylbenzyl alcohol 2,4-Dimethylbenzyl alcohol 2,5-Dimethylbenzyl alcohol node1->node2 Increasing Steric Hindrance node3 2,6-Dimethylbenzyl alcohol node2->node3 Significant Steric Hindrance

Caption: Predicted esterification reactivity based on steric hindrance.

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric effects. In reactions where a positive charge develops at the benzylic position, such as SN1 reactions and certain oxidations, isomers with methyl groups at the para and ortho positions (e.g., 3,4- and 2,4-dimethylbenzyl alcohol) are generally more reactive due to enhanced carbocation stability. However, for reactions sensitive to steric bulk, like esterification and SN2 reactions, isomers with ortho substituents (e.g., 2,6-dimethylbenzyl alcohol) exhibit significantly lower reactivity. This guide provides a framework for predicting the relative reactivity of these important synthetic intermediates, enabling researchers to make more informed decisions in experimental design. Further quantitative kinetic studies directly comparing all isomers under identical conditions would be invaluable for a more precise understanding.

References

A Comparative Guide to 3,4-Dimethylbenzyl Alcohol and 2,4-Dimethylbenzyl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the physicochemical properties, synthesis, reactivity, and potential biological activities of two structural isomers: 3,4-Dimethylbenzyl alcohol and 2,4-Dimethylbenzyl alcohol. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties

The positioning of the two methyl groups on the benzene ring of this compound and 2,4-Dimethylbenzyl alcohol leads to differences in their physical properties. A summary of these key properties is presented in Table 1.

PropertyThis compound2,4-Dimethylbenzyl Alcohol
CAS Number 6966-10-516308-92-2
Molecular Formula C₉H₁₂O[1][2]C₉H₁₂O[3][4]
Molecular Weight 136.19 g/mol [1][2]136.19 g/mol [3][4]
Appearance White to light yellow crystalline powderColorless to pale yellow liquid or solid
Melting Point 61-65 °C[5]21-22 °C
Boiling Point 218-221 °C[5]231-233 °C
Density 1.002 g/cm³Not readily available
Solubility Soluble in alcohol, limited solubility in water.Soluble in alcohol, ether, and chloroform; insoluble in water.[6]
Refractive Index 1.5361.534 @ 20 °C[6]

Synthesis and Reactivity

Both this compound and 2,4-Dimethylbenzyl alcohol can be synthesized by the reduction of their corresponding dimethylbenzaldehydes. The choice of reducing agent and reaction conditions can be tailored to achieve high yields. A general experimental workflow for the synthesis of these isomers is depicted below.

cluster_synthesis Synthesis Workflow Start Starting Material (3,4- or 2,4-Dimethylbenzaldehyde) Reduction Reduction Reaction (e.g., with NaBH4 in Methanol) Start->Reduction 1. Dissolve in Solvent Quenching Reaction Quenching (e.g., with water) Reduction->Quenching 2. Monitor reaction completion (TLC) Extraction Product Extraction (e.g., with Ethyl Acetate) Quenching->Extraction 3. Add water Purification Purification (e.g., Column Chromatography) Extraction->Purification 4. Separate organic layer Product Final Product (3,4- or 2,4-Dimethylbenzyl alcohol) Purification->Product 5. Isolate pure alcohol

A generalized workflow for the synthesis of dimethylbenzyl alcohol isomers.

The reactivity of the benzylic alcohol functional group is a key aspect of these molecules. Both isomers can be oxidized to their corresponding aldehydes. The relative rate of oxidation can be influenced by the steric and electronic effects of the methyl group positions.

Experimental Protocols

Protocol 1: Comparative Oxidation of 3,4- and 2,4-Dimethylbenzyl Alcohol

This protocol outlines a method for comparing the relative rates of oxidation of the two isomers using a common oxidizing agent, such as pyridinium chlorochromate (PCC).

Materials:

  • This compound

  • 2,4-Dimethylbenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Internal standard (e.g., undecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In separate, dry round-bottom flasks, prepare solutions of this compound (1 mmol) and 2,4-Dimethylbenzyl alcohol (1 mmol) in anhydrous DCM (10 mL). Add the internal standard (0.1 mmol) to each flask.

  • Initiation of Oxidation: To each flask, add PCC (1.5 mmol) in one portion while stirring at room temperature. Start a timer immediately.

  • Reaction Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.

  • Sample Preparation: Immediately pass the aliquot through a short plug of silica gel using DCM as the eluent to remove the chromium salts.

  • GC-MS Analysis: Analyze the filtered aliquots by GC-MS to determine the ratio of the starting alcohol to the corresponding aldehyde product relative to the internal standard.

  • Data Analysis: Plot the concentration of the remaining alcohol versus time for both isomers to compare their rates of oxidation.

Biological Activity

Preliminary research suggests potential differences in the biological activities of this compound and 2,4-Dimethylbenzyl alcohol.

This compound: Some studies indicate that this isomer may act as an inhibitor of the neurotransmitters serotonin and nitrous oxide.[7] This suggests potential applications in neuropharmacology research. The mechanism may involve the inhibition of serotonin reuptake at the serotonin transporter (SERT).

cluster_serotonin Conceptual Serotonin Reuptake Inhibition Serotonin Serotonin SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake PostsynapticReceptor Postsynaptic Receptor Serotonin->PostsynapticReceptor Binding PresynapticNeuron Presynaptic Neuron SERT->PresynapticNeuron DMBA This compound DMBA->SERT Inhibition

Inhibition of serotonin reuptake by this compound.

2,4-Dimethylbenzyl Alcohol: There is some indication that this isomer may possess genotoxic activity, potentially causing DNA damage.[8] It has also been identified as a xenobiotic metabolite.[3] Further investigation is required to fully characterize these properties and their implications.

Protocol 2: Serotonin Reuptake Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of the dimethylbenzyl alcohol isomers on the serotonin transporter.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT)

  • [³H]Serotonin (radiolabeled)

  • This compound

  • 2,4-Dimethylbenzyl alcohol

  • Known SERT inhibitor (e.g., fluoxetine) as a positive control

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture hSERT-expressing HEK293 cells to confluency in appropriate cell culture plates.

  • Compound Preparation: Prepare a series of dilutions for this compound, 2,4-Dimethylbenzyl alcohol, and the positive control in the assay buffer.

  • Assay Initiation: Wash the cells with assay buffer. Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 15 minutes) at 37°C.

  • Radioligand Addition: Add [³H]Serotonin to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C to allow for serotonin uptake.

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]Serotonin using a scintillation counter.

  • Data Analysis: Determine the concentration of each compound that inhibits 50% of the specific [³H]Serotonin uptake (IC₅₀ value). Compare the IC₅₀ values of this compound and 2,4-Dimethylbenzyl alcohol to assess their relative inhibitory potency.

Conclusion

This compound and 2,4-Dimethylbenzyl alcohol, while structurally similar, exhibit distinct physicochemical properties and potentially different biological activities. The ortho- and para-substitution in 2,4-dimethylbenzyl alcohol results in a lower melting point and a higher boiling point compared to the meta- and para-substituted 3,4-isomer. Preliminary data suggests that this compound may be a candidate for neuropharmacological research due to its potential interaction with the serotonin system, while the reported genotoxicity of 2,4-dimethylbenzyl alcohol warrants further investigation and careful handling. The provided experimental protocols offer a starting point for researchers to directly compare the reactivity and biological effects of these two isomers in a controlled laboratory setting.

References

A Comparative Guide to the Synthesis of 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of validated methods for the synthesis of 3,4-Dimethylbenzyl alcohol, a valuable building block in the preparation of various organic molecules.

This document outlines two primary, well-established routes for the synthesis of this compound: the reduction of 3,4-dimethylbenzaldehyde using sodium borohydride and the reduction of methyl 3,4-dimethylbenzoate utilizing lithium aluminum hydride. A detailed examination of the experimental protocols and a comparison of their performance metrics are presented to assist in the selection of the most suitable method for specific laboratory and developmental needs.

Comparative Analysis of Synthesis Methods

The choice of a synthetic route for this compound is influenced by several factors, including the availability of starting materials, desired yield and purity, reaction conditions, and safety considerations. The following table summarizes the key performance indicators for two prominent methods.

Parameter Method A: Reduction of 3,4-Dimethylbenzaldehyde Method B: Reduction of Methyl 3,4-Dimethylbenzoate
Starting Material 3,4-DimethylbenzaldehydeMethyl 3,4-Dimethylbenzoate
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Solvent Methanol (MeOH)Diethyl ether or Tetrahydrofuran (THF)
Reaction Time Approximately 1-2 hoursApproximately 4-6 hours
Typical Yield High (>95%)High (>90%)
Purity Generally high, purification by recrystallizationHigh, requires careful workup and purification
Key Advantages Milder reaction conditions, high yield, readily available and less hazardous reducing agent.Effective for ester reduction, high yield.
Potential Disadvantages Availability of the starting aldehyde may be a consideration.LiAlH₄ is a highly reactive and pyrophoric reagent requiring strict anhydrous conditions and careful handling.

Experimental Protocols

Method A: Reduction of 3,4-Dimethylbenzaldehyde with Sodium Borohydride

This method employs the selective reduction of an aldehyde to a primary alcohol using the mild reducing agent sodium borohydride.

Materials:

  • 3,4-Dimethylbenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), 1M solution (for workup)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylbenzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.0-1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Method B: Reduction of Methyl 3,4-Dimethylbenzoate with Lithium Aluminum Hydride

This protocol describes the reduction of an ester to a primary alcohol using the powerful reducing agent lithium aluminum hydride. Caution: Lithium aluminum hydride reacts violently with water and is pyrophoric. This procedure must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) by trained personnel.

Materials:

  • Methyl 3,4-dimethylbenzoate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Deionized Water

  • Sodium Hydroxide (NaOH), 15% aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (1.0-1.5 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 3,4-dimethylbenzoate (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the flask back to 0 °C.

  • Extremely cautiously , quench the reaction by the sequential, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used). This is the Fieser workup procedure.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and the washings, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be purified by recrystallization or column chromatography.

Visualizing the Synthesis Workflow

To provide a clear overview of the experimental process for the validated synthesis of this compound via the reduction of 3,4-dimethylbenzaldehyde, the following workflow diagram is presented.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reduction Reaction cluster_workup Workup and Purification start Dissolve 3,4-Dimethylbenzaldehyde in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir quench Quench with 1M HCl stir->quench evaporate Evaporate Methanol quench->evaporate extract Extract with Organic Solvent evaporate->extract dry Dry and Concentrate extract->dry purify Recrystallize dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

A Comparative Guide to Catalysts for the Oxidation of 3,4-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective oxidation of 3,4-dimethylbenzyl alcohol to its corresponding aldehyde is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The choice of catalyst is paramount to achieving high conversion and selectivity, while minimizing reaction times and environmental impact. This guide provides an objective comparison of different catalytic systems, supported by experimental data and detailed protocols, to aid in the selection of the most suitable catalyst for this specific oxidation reaction.

The oxidation of benzyl alcohols, particularly those with electron-donating substituents like this compound, has been explored using a variety of catalytic systems. These primarily include palladium-based catalysts, copper/TEMPO systems, and catalysts based on other transition metals. This guide will delve into the performance of these catalysts, presenting a comparative analysis based on available experimental data for this compound and its close structural analog, 4-methylbenzyl alcohol.

Comparative Performance of Catalytic Systems

The efficacy of a catalyst in the oxidation of this compound is determined by several key metrics: conversion of the starting material, selectivity towards the desired aldehyde product, and the reaction conditions required (e.g., temperature, time, and oxidant). Below is a summary of the performance of different catalytic systems based on published research.

Catalyst SystemSubstrateOxidantTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
Pd(OAc)₂/Et₃N4-methylbenzyl alcoholAir201676>95 (aldehyde)[1]
Pd(OAc)₂/Et₃N4-methylbenzyl alcoholAir8016~60>95 (aldehyde)[1]
Cu(I)/TEMPO/bpy/NMI4-methylbenzyl alcoholAirRoom Temp.0.5HighHigh (aldehyde)[2][3]
ZnWO₄ nanoparticlesSubstituted benzyl alcoholsH₂O₂Reflux2-4Good to ExcellentHigh (aldehyde)
Pd/g-C₃N₄Benzyl alcoholO₂1203>95>70 (aldehyde)[4]

Note: Data for this compound is limited in the reviewed literature; therefore, data for 4-methylbenzyl alcohol and general substituted benzyl alcohols are used as a close proxy to compare catalyst performance.

Detailed Experimental Protocols

For the effective application and comparison of these catalysts, understanding the experimental setup is crucial. The following are detailed protocols for key experiments cited in this guide.

Palladium-Acetate/Triethylamine Catalyzed Oxidation of 4-Methylbenzyl Alcohol[1]

This procedure describes a mild and convenient palladium-mediated aerobic oxidation.

Materials:

  • 4-methylbenzyl alcohol (30 mg, 0.25 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 6.1 mg, 0.03 mmol)

  • Triethylamine (Et₃N, 3.5 µl, 0.03 mmol)

  • Tetrahydrofuran (THF), 5 mL

Procedure:

  • A solution of 4-methylbenzyl alcohol, Pd(OAc)₂, and Et₃N in THF is prepared in a suitable reaction vessel.

  • The mixture is stirred at the desired temperature (e.g., 20°C or 80°C) for 16 hours. The reaction is open to the air, which serves as the oxidant.

  • After the reaction, the mixture is centrifuged to separate the palladium(0) precipitate.

  • The supernatant is concentrated under vacuum.

  • The conversion to 4-methylbenzaldehyde is determined by ¹H NMR spectroscopy by integrating the methyl signals of the alcohol and the aldehyde.

Copper(I)/TEMPO-Catalyzed Aerobic Oxidation of Substituted Benzyl Alcohols[2][3]

This method utilizes a copper(I)/TEMPO system for a green, catalytic oxidation at room temperature.

Materials:

  • para-substituted benzyl alcohol (e.g., 4-methylbenzyl alcohol)

  • Copper(I) bromide (CuBr, 10 mol%)

  • 2,2'-bipyridine (bpy, 10 mol%)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO, 10 mol%)

  • N-Methylimidazole (NMI)

  • Acetone

Procedure:

  • The starting benzyl alcohol is dissolved in acetone in an Erlenmeyer flask.

  • Solid CuBr, bpy, and TEMPO are added to the solution while stirring.

  • NMI is then added dropwise.

  • The reaction is stirred at room temperature, open to the atmosphere (ambient air as the oxidant), for 30-60 minutes.

  • Reaction completion is indicated by a color change from red-brown to green.[3]

  • The reaction mixture is diluted with pentane and water for work-up.

  • The organic layer is separated, dried over anhydrous MgSO₄, filtered, and evaporated to yield the aldehyde product.

Palladium on Graphitic Carbon Nitride (Pd/g-C₃N₄) Catalyzed Oxidation of Benzyl Alcohol[4]

This protocol details a solvent-free oxidation using a heterogeneous catalyst.

Materials:

  • Benzyl alcohol (15 mL)

  • Pd/g-C₃N₄ catalyst (30 mg)

  • Oxygen (O₂)

Procedure:

  • A glass-lined autoclave is charged with benzyl alcohol and the Pd/g-C₃N₄ catalyst.

  • The autoclave is purged with oxygen five times and then pressurized to 0.3 MPa with O₂.

  • The reaction mixture is heated to 120°C with continuous stirring at 1000 rpm for 3 hours.

  • After the reaction, the mixture is cooled, and the catalyst is separated by centrifugation.

  • The product composition is analyzed by gas chromatography (GC).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the generalized workflows for the catalytic oxidation of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A Weigh Reactants (this compound, Catalyst) B Add Solvent (if applicable) A->B C Assemble Reaction Vessel B->C D Introduce Oxidant (e.g., Air, O2, H2O2) C->D E Set Temperature and Stirring D->E F Monitor Reaction Progress (TLC, GC) E->F G Quench Reaction F->G H Separate Catalyst (Filtration/Centrifugation) G->H I Product Isolation (Extraction, Chromatography) H->I J Characterization (NMR, GC-MS) I->J

A generalized experimental workflow for the catalytic oxidation of this compound.

Catalyst_Comparison_Logic cluster_catalysts Catalyst Types cluster_parameters Performance Evaluation Start Select Catalytic System Pd_Catalyst Palladium-Based (e.g., Pd(OAc)2, Pd/C) Start->Pd_Catalyst Cu_TEMPO Copper/TEMPO (Homogeneous) Start->Cu_TEMPO Other_Metals Other Transition Metals (e.g., ZnWO4) Start->Other_Metals Conversion Conversion (%) Pd_Catalyst->Conversion Selectivity Selectivity (%) Pd_Catalyst->Selectivity Conditions Reaction Conditions (Temp, Time, Oxidant) Pd_Catalyst->Conditions Cu_TEMPO->Conversion Cu_TEMPO->Selectivity Cu_TEMPO->Conditions Other_Metals->Conversion Other_Metals->Selectivity Other_Metals->Conditions Decision Optimal Catalyst Selection Conversion->Decision Selectivity->Decision Conditions->Decision

A logical diagram illustrating the catalyst selection process based on performance metrics.

Conclusion

The selective oxidation of this compound can be effectively achieved using several catalytic systems. For mild, room temperature reactions with high selectivity, the Copper(I)/TEMPO system appears to be a very promising choice.[2][3] For reactions where simple and commercially available catalysts are preferred, the Pd(OAc)₂/Et₃N system offers a convenient method, although it may require slightly elevated temperatures for higher conversion.[1] Heterogeneous catalysts like Pd/g-C₃N₄ provide the advantage of easy separation and recyclability, which is beneficial for industrial applications, but may require higher temperatures and pressures.[4]

The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including desired reaction scale, cost considerations, and the importance of mild reaction conditions versus reaction time. The data and protocols presented in this guide provide a solid foundation for making an informed decision for the catalytic oxidation of this compound.

References

Comparative Analysis of 3,4-Dimethylbenzyl Alcohol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the characterization of 3,4-Dimethylbenzyl alcohol and its derivatives. It details their synthesis, spectroscopic properties, and biological activities, supported by experimental data and protocols to facilitate further research and development.

Physicochemical and Spectroscopic Characterization

This compound is a methylbenzyl alcohol characterized by a benzyl alcohol structure with methyl group substitutions at the 3 and 4 positions of the benzene ring.[1] It is a compound of interest in various fields, including as a precursor in the synthesis of pharmaceuticals and agrochemicals.[2]

Spectroscopic Data Summary

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques. The following table summarizes the key spectral data for the parent compound.

Spectroscopic Technique Key Data for this compound
¹H NMR Data available, typically showing signals for aromatic protons, the methylene protons of the -CH₂OH group, and the methyl protons.[1]
¹³C NMR Data available, indicating the carbon environments of the aromatic ring, the methylene carbon, and the methyl carbons.[1]
IR Spectroscopy Characteristic peaks include those for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methyl groups, and C=C stretching of the aromatic ring.[1]
Mass Spectrometry (GC-MS) The mass spectrum shows a molecular ion peak corresponding to its molecular weight (136.19 g/mol ) and characteristic fragmentation patterns.[1][3]

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through the reduction of 3,4-dimethylbenzaldehyde.[2] A common laboratory-scale procedure involves the use of a reducing agent like sodium borohydride.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound via the reduction of 3,4-dimethylbenzaldehyde.

Materials:

  • 3,4-dimethylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Distilled water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 3,4-dimethylbenzaldehyde in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).

  • Quench the reaction by slowly adding distilled water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Comparative Biological Activities of Benzyl Alcohol Derivatives

While specific comparative data on a homologous series of this compound derivatives is limited in the public domain, the biological activities of various substituted benzyl alcohols provide valuable insights into their potential therapeutic applications. These activities include antioxidant, antimicrobial, and cytotoxic effects.

Antioxidant Activity

The antioxidant potential of phenolic compounds, including benzyl alcohol derivatives, is a key area of investigation. The presence of hydroxyl and other electron-donating groups on the aromatic ring generally enhances antioxidant activity.

Table 1: Comparative Antioxidant Activity of Benzyl Alcohol Derivatives

Derivative Assay IC₅₀ Value (µM) Reference
3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) DPPH Radical Scavenging Potent activity reported [4]
Gallic Acid (structurally related) DPPH Radical Scavenging Potent activity reported [4]

| o-Vanillin (related benzyl derivative) | Not Specified | Not Specified |[5] |

Antimicrobial Activity

Benzyl alcohol and its derivatives are known to possess antimicrobial properties. Their efficacy is influenced by the nature and position of substituents on the benzene ring.

Table 2: Comparative Antimicrobial Activity of Benzyl Alcohol Derivatives

Derivative Test Organism MIC (µg/mL) Reference
Benzyl alcohol E. coli 2000 [6]
Benzyl alcohol P. aeruginosa 2000 [6]
Benzyl alcohol S. aureus 25 [6]
Benzyl alcohol C. albicans 2500 [6]

| Benzyl alcohol | A. niger | 5000 |[6] |

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of benzyl alcohol derivatives against various cancer cell lines have been explored, suggesting their potential as anticancer agents.

Table 3: Comparative Cytotoxicity of Benzyl Alcohol Derivatives

Derivative Cell Line Assay IC₅₀ (µM) Reference
o-Vanillin MDA-MB-231 (Breast Cancer) Sulforhodamine B 35.40 ± 4.2 [5]
o-Vanillin PC-3 (Prostate Cancer) Sulforhodamine B 47.10 ± 3.8 [5]
o-Vanillin DU-145 (Prostate Cancer) Sulforhodamine B 72.50 ± 5.4 [5]
o-Vanillin HT-29 (Colon Cancer) Sulforhodamine B 85.10 ± 6.5 [5]
3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) A549 (Lung Cancer) Cell Proliferation Significant effect at 1-10 µM [4]

| 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) | RAW264.7 (Macrophages) | Cell Proliferation | Significant effect at 1-10 µM |[4] |

Experimental Protocols for Biological Assays

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol describes a common method for evaluating the antioxidant activity of chemical compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds and the positive control in the same solvent.

  • In a 96-well plate, add a specific volume of each dilution of the test compounds and positive control.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) from a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol outlines the broth microdilution method for determining the MIC of a compound.

Materials:

  • Test compounds

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microplate

  • Incubator

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microplate.

  • Prepare a standardized inoculum of the bacterial strain to be tested.

  • Inoculate each well (except for the negative control) with the bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Visually inspect the wells for turbidity or measure the optical density to determine bacterial growth.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound derivatives are not yet fully elucidated, related benzyl alcohol derivatives have been shown to modulate key cellular pathways. For instance, the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, is a potential target.[5]

Experimental Workflow for Investigating PI3K/Akt Pathway Modulation

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis cell_culture Culture appropriate cancer cell line treatment Treat cells with 3,4-Dimethylbenzyl alcohol derivative at various concentrations cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis western_blot Western Blot for p-Akt, Akt, and other pathway-related proteins lysis->western_blot quantification Densitometric quantification of protein bands western_blot->quantification interpretation Interpretation of results to determine effect on PI3K/Akt pathway quantification->interpretation

Caption: Workflow for Investigating PI3K/Akt Pathway Modulation by this compound Derivatives.

Hypothesized Signaling Pathway Inhibition

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Derivative 3,4-Dimethylbenzyl Alcohol Derivative Derivative->PI3K Inhibits?

Caption: Hypothesized Inhibition of the PI3K/Akt Signaling Pathway by a this compound Derivative.

References

A Researcher's Guide to Distinguishing 3,4-Dimethylbenzyl Alcohol from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 3,4-Dimethylbenzyl alcohol and its structurally similar isomers: 2,4-Dimethylbenzyl alcohol, 2,5-Dimethylbenzyl alcohol, and 3,5-Dimethylbenzyl alcohol. Aimed at researchers, scientists, and professionals in drug development, this document outlines key physicochemical properties and presents detailed experimental protocols for their differentiation using various analytical techniques.

Physicochemical Properties

The isomeric dimethylbenzyl alcohols share the same molecular formula (C₉H₁₂O) and molecular weight (136.19 g/mol ) but differ in the substitution pattern of the methyl groups on the benzene ring.[1][2][3][4] These structural differences lead to distinct physicochemical properties that can be exploited for their separation and identification.

PropertyThis compound2,4-Dimethylbenzyl alcohol2,5-Dimethylbenzyl alcohol3,5-Dimethylbenzyl alcohol
CAS Number 6966-10-5[5]16308-92-2[2]53957-33-8[6]27129-87-9[3]
Melting Point (°C) 62-65[5][7]21-22[8]Not availableNot available
Boiling Point (°C) 218-221[5]231-233[8]233[6]Not available
Boiling Point (°C) at reduced pressure Not available120 (13 mmHg)[9][10]Not availableNot available
Refractive Index @ 20°C Not available1.534[8][10]Not available1.531[11]
Kovats Retention Index (Standard non-polar) 1113[1]1226[2]Not availableNot available

Spectroscopic and Chromatographic Differentiation

The subtle structural variations among the isomers give rise to unique spectral fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can also effectively separate these compounds.

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The different isomers of dimethylbenzyl alcohol will exhibit distinct retention times and fragmentation patterns.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Hold at 200°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the separation of these less volatile aromatic alcohols. A reverse-phase method is generally effective.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.[12] For MS-compatible methods, formic acid can be used as a modifier instead of phosphoric acid.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 220 nm.

  • Injection Volume: 10 µL.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the definitive structural elucidation of these isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons are particularly diagnostic.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrument: 300 MHz or higher NMR spectrometer.

  • ¹H NMR: The aromatic region (δ 6.5-7.5 ppm) will show distinct splitting patterns and chemical shifts for each isomer due to the different substitution patterns of the methyl groups. The benzylic protons (-CH₂OH) will typically appear as a singlet or a doublet depending on coupling to the hydroxyl proton. The methyl protons will appear as singlets in the upfield region (δ 2.0-2.5 ppm).

  • ¹³C NMR: The number of unique signals in the aromatic region (δ 120-140 ppm) and the chemical shifts of the methyl carbons and the benzylic carbon will be characteristic for each isomer.

4. Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present. All isomers will show a characteristic broad O-H stretching band for the alcohol group and C-H stretching bands for the aromatic and methyl groups.

  • Sample Preparation: As a KBr pellet for solids or a thin film for liquids.

  • Key Absorptions:

    • O-H stretch (alcohol): Broad peak around 3300-3500 cm⁻¹.

    • C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

    • C-H stretch (aliphatic): Peaks around 2850-3000 cm⁻¹.

    • C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.

    • C-O stretch (alcohol): Peak around 1000-1200 cm⁻¹.

    • The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹ can be diagnostic of the aromatic substitution pattern.

Expected Distinguishing Features

TechniqueThis compound2,4-Dimethylbenzyl alcohol2,5-Dimethylbenzyl alcohol3,5-Dimethylbenzyl alcohol
GC Retention Time Expected to be the lowest among the isomers with available data.[1]Higher retention time than the 3,4-isomer.[2]Data not readily available, but expected to be in a similar range.Data not readily available, but expected to be in a similar range.
MS (EI) Fragmentation Molecular ion (m/z 136), prominent fragment at m/z 121 ([M-CH₃]⁺), and 118.[1][2]Molecular ion (m/z 136), prominent fragment at m/z 121 ([M-CH₃]⁺), and 118.[2]Molecular ion (m/z 136), prominent fragment at m/z 121 ([M-CH₃]⁺), and 118.[4]Molecular ion (m/z 136), prominent fragment at m/z 121 ([M-CH₃]⁺).[3]
¹H NMR (Aromatic) Three distinct signals in the aromatic region.Three distinct signals in the aromatic region.Three distinct signals in the aromatic region.Two distinct signals in the aromatic region (one for the proton between the methyl groups and one for the other two equivalent protons).
¹³C NMR (Aromatic) Six distinct signals in the aromatic region.Six distinct signals in the aromatic region.Six distinct signals in the aromatic region.Four distinct signals in the aromatic region due to symmetry.
IR (Out-of-Plane Bending) Pattern characteristic of 1,2,4-trisubstitution.Pattern characteristic of 1,2,4-trisubstitution.Pattern characteristic of 1,2,4-trisubstitution.Pattern characteristic of 1,3,5-trisubstitution.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of this compound from its isomers.

Differentiation_Workflow Workflow for Isomer Differentiation cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Confirmatory Analysis cluster_3 Final Identification start Mixture of Dimethylbenzyl Alcohol Isomers gcms GC-MS Analysis start->gcms retention_time Compare Retention Times gcms->retention_time mass_spectra Analyze Mass Spectra gcms->mass_spectra nmr ¹H and ¹³C NMR Spectroscopy retention_time->nmr Tentative Identification mass_spectra->nmr Tentative Identification ir IR Spectroscopy nmr->ir Confirm Structure identification Definitive Isomer Identification ir->identification Isomer_Structures Structures of Dimethylbenzyl Alcohol Isomers cluster_34 This compound cluster_24 2,4-Dimethylbenzyl alcohol cluster_25 2,5-Dimethylbenzyl alcohol cluster_35 3,5-Dimethylbenzyl alcohol node34 node34 node24 node24 node25 node25 node35 node35

References

A Comparative Spectroscopic Analysis of (3,4-Dimethylphenyl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of (3,4-Dimethylphenyl)methanol and Structurally Related Benzyl Alcohols.

This guide provides a comprehensive comparison of the spectroscopic data for (3,4-Dimethylphenyl)methanol alongside its isomers—(2,3-Dimethylphenyl)methanol, (2,5-Dimethylphenyl)methanol, and (3,5-Dimethylphenyl)methanol—and the parent compound, benzyl alcohol. The presented data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data points for (3,4-Dimethylphenyl)methanol and its related compounds. These values have been compiled from various spectral databases and literature sources.

¹H NMR Spectral Data (CDCl₃, 400 or 500 MHz)
CompoundAr-H (ppm)-CH₂- (ppm)-OH (ppm)-CH₃ (ppm)
(3,4-Dimethylphenyl)methanol 7.10-7.15 (m, 3H)4.63 (s, 2H)1.65 (s, 1H)2.25 (s, 6H)
(2,3-Dimethylphenyl)methanol6.95-7.15 (m, 3H)4.69 (s, 2H)1.70 (s, 1H)2.29 (s, 3H), 2.19 (s, 3H)
(2,5-Dimethylphenyl)methanol7.05 (s, 1H), 6.98 (d, 1H), 6.92 (d, 1H)4.62 (s, 2H)1.68 (s, 1H)2.30 (s, 3H), 2.25 (s, 3H)
(3,5-Dimethylphenyl)methanol6.95 (s, 1H), 6.85 (s, 2H)4.60 (s, 2H)1.72 (s, 1H)2.29 (s, 6H)
Benzyl Alcohol7.25-7.40 (m, 5H)4.67 (s, 2H)2.10 (br s, 1H)-
¹³C NMR Spectral Data (CDCl₃, 101 or 126 MHz)
CompoundAr-C (ppm)-CH₂- (ppm)-CH₃ (ppm)
(3,4-Dimethylphenyl)methanol 138.2, 136.8, 135.0, 129.9, 128.0, 125.565.219.8, 19.3
(2,3-Dimethylphenyl)methanol138.8, 137.2, 136.1, 129.5, 128.4, 125.863.120.4, 16.0
(2,5-Dimethylphenyl)methanol138.1, 135.8, 130.3, 129.8, 128.7, 128.263.521.0, 19.0
(3,5-Dimethylphenyl)methanol140.9, 137.9, 129.2, 125.165.321.3
Benzyl Alcohol140.9, 128.6, 127.6, 127.065.2-
Infrared (IR) Spectral Data (Liquid Film or KBr Pellet, cm⁻¹)
CompoundO-H StretchC-H (Aromatic)C-H (Aliphatic)C-O Stretch
(3,4-Dimethylphenyl)methanol ~3350 (broad)~3020~2920, 2860~1030
(2,3-Dimethylphenyl)methanol~3340 (broad)~3010~2930, 2870~1025
(2,5-Dimethylphenyl)methanol~3330 (broad)~3015~2925, 2865~1020
(3,5-Dimethylphenyl)methanol~3360 (broad)~3025~2915, 2855~1035
Benzyl Alcohol~3340 (broad)~3030~2930, 2870~1028
Mass Spectrometry Data (Electron Ionization, m/z)
CompoundMolecular Ion [M]⁺Base PeakKey Fragments
(3,4-Dimethylphenyl)methanol 136121105, 91, 77
(2,3-Dimethylphenyl)methanol136121105, 91, 77
(2,5-Dimethylphenyl)methanol136121105, 91, 77
(3,5-Dimethylphenyl)methanol136121105, 91, 77
Benzyl Alcohol10810779, 77, 51

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra were recorded on a 400 or 500 MHz spectrometer. A standard single-pulse experiment was used with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16 to 32 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same instrument at a frequency of 101 or 126 MHz. A proton-decoupled pulse sequence was used with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and typically 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid Film): For liquid samples, a single drop of the neat compound was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Sample Preparation (KBr Pellet): For solid samples, approximately 1-2 mg of the compound was finely ground with ~100 mg of dry KBr powder. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The IR spectrum was recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (or a pure KBr pellet) was collected first. The sample was then placed in the beam path, and the spectrum was typically acquired over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample was placed in a capillary tube. For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) was injected.

  • Ionization: Electron ionization (EI) was used with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions were separated by a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of approximately 40-400 amu.

  • Data Interpretation: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Comparison

The following diagram illustrates the logical workflow for comparing the spectroscopic data of (3,4-Dimethylphenyl)methanol with its alternatives.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of (3,4-Dimethylphenyl)methanol cluster_target Target Compound cluster_alternatives Alternative Compounds cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Comparison Target (3,4-Dimethylphenyl)methanol NMR NMR (1H, 13C) Target->NMR IR Infrared (IR) Target->IR MS Mass Spectrometry (MS) Target->MS Alt1 (2,3-Dimethylphenyl)methanol Alt1->NMR Alt1->IR Alt1->MS Alt2 (2,5-Dimethylphenyl)methanol Alt2->NMR Alt2->IR Alt2->MS Alt3 (3,5-Dimethylphenyl)methanol Alt3->NMR Alt3->IR Alt3->MS Alt4 Benzyl Alcohol Alt4->NMR Alt4->IR Alt4->MS CompareShifts Compare Chemical Shifts (Aromatic, -CH2-, -CH3) NMR->CompareShifts CompareBands Compare Vibrational Bands (O-H, C-O) IR->CompareBands CompareFragments Compare Fragmentation Patterns ([M]+, Base Peak) MS->CompareFragments

Caption: Workflow for the comparative analysis of spectroscopic data.

A Comparative Guide to 3,4-Dimethylbenzyl Alcohol and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and biological properties of aromatic alcohols is paramount. This guide provides a detailed comparison of 3,4-Dimethylbenzyl alcohol, its structural isomers, and the parent compound, benzyl alcohol. The information presented is supported by experimental data and methodologies to facilitate informed decisions in research and development.

Physicochemical Properties: A Comparative Analysis

The substitution pattern of the methyl groups on the benzene ring of benzyl alcohol significantly influences its physical and chemical characteristics. The following table summarizes key physicochemical properties for this compound and its related isomers, providing a clear basis for comparison.

PropertyThis compound2,3-Dimethylbenzyl Alcohol2,4-Dimethylbenzyl Alcohol2,5-Dimethylbenzyl Alcohol2,6-Dimethylbenzyl Alcohol3,5-Dimethylbenzyl AlcoholBenzyl Alcohol
CAS Number 6966-10-5[1]13651-14-416308-92-2[2]53957-33-862285-58-927129-87-9[3]100-51-6
Molecular Formula C₉H₁₂O[1]C₉H₁₂OC₉H₁₂O[2]C₉H₁₂OC₉H₁₂OC₉H₁₂O[3]C₇H₈O
Molecular Weight ( g/mol ) 136.19[1]136.19136.19[2]136.19136.19136.19[3]108.14
Melting Point (°C) 62-65[1]63.0-67.02234-3681-8543-46-15
Boiling Point (°C) 219.5[4]220120 (at 13 mmHg)232-234120219.5205.3
Density (g/cm³) 1.0 ± 0.1-1.031--0.9271.044
Refractive Index 1.536-1.534--1.5311.54
LogP (Octanol/Water) 1.96[4]1.7962.0491.8--1.1
Flash Point (°C) 101.7 ± 8.9->110107-106.7104
Water Solubility --3939 mg/L (est.)---4 g/100 mL

Structural Comparison of Dimethylbenzyl Alcohol Isomers

The positioning of the two methyl groups on the benzene ring defines the specific isomer of dimethylbenzyl alcohol. This structural variation is the primary determinant of the differences in their physicochemical properties and potential biological activities.

G cluster_isomers Dimethylbenzyl Alcohol Isomers cluster_parent Parent Compound 3,4-DBA This compound 2,3-DBA 2,3-Dimethylbenzyl Alcohol 2,4-DBA 2,4-Dimethylbenzyl Alcohol 2,5-DBA 2,5-Dimethylbenzyl Alcohol 2,6-DBA 2,6-Dimethylbenzyl Alcohol 3,5-DBA 3,5-Dimethylbenzyl Alcohol BA Benzyl Alcohol BA->3,4-DBA Dimethyl Substitution BA->2,3-DBA Dimethyl Substitution BA->2,4-DBA Dimethyl Substitution BA->2,5-DBA Dimethyl Substitution BA->2,6-DBA Dimethyl Substitution BA->3,5-DBA Dimethyl Substitution

Structural relationship of benzyl alcohol and its dimethyl isomers.

Biological Activities and Potential Applications

Benzyl alcohol and its derivatives are known to exhibit a range of biological activities, making them valuable in various applications, including pharmaceuticals and cosmetics.

Antimicrobial Activity: Benzyl alcohol is a well-documented antibacterial and antifungal agent.[5] This property is utilized in its application as a preservative in various pharmaceutical formulations.[6] Studies have shown that benzyl alcohol can enhance the efficacy of other antimicrobial agents like benzalkonium chloride.[7][8] While specific comparative data for the dimethylbenzyl alcohol isomers is limited, their structural similarity to benzyl alcohol suggests potential antimicrobial properties that warrant further investigation.

Cytotoxicity: Some benzyl alcohol derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.[9] This suggests that modifications to the benzyl alcohol scaffold could lead to the development of compounds with potential anticancer properties. The cytotoxic profiles of the different dimethylbenzyl alcohol isomers would be a valuable area for future comparative studies.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate assessment and comparison of chemical properties. Below are representative protocols for key experimental procedures relevant to the characterization of this compound and its isomers.

Synthesis of this compound

A common method for the synthesis of this compound is through the reduction of the corresponding aldehyde, 3,4-dimethylbenzaldehyde.

Workflow for the Reduction of 3,4-Dimethylbenzaldehyde:

G Start Start Dissolve Dissolve 3,4-dimethylbenzaldehyde in a suitable solvent (e.g., ethanol) Start->Dissolve Add_Reducer Add a reducing agent (e.g., Sodium Borohydride) Dissolve->Add_Reducer Stir Stir the reaction mixture at room temperature Add_Reducer->Stir Quench Quench the reaction with aqueous NaOH solution Stir->Quench Extract Extract the product with an organic solvent (e.g., ethyl acetate) Quench->Extract Dry Dry the organic layer (e.g., with anhydrous MgSO4) Extract->Dry Evaporate Evaporate the solvent under reduced pressure Dry->Evaporate Purify Purify the crude product (e.g., by column chromatography) Evaporate->Purify End End Purify->End

General workflow for the synthesis of this compound.

A detailed procedure for a similar reduction of 4-tert-butyl-benzaldehyde to 4-tert-butylbenzyl alcohol involves dissolving the aldehyde in absolute ethanol, followed by the addition of a suspension of sodium borohydride (NaBH₄) in ethanol. The reaction is stirred at room temperature and then quenched with aqueous sodium hydroxide. A similar protocol can be adapted for the synthesis of this compound. A patent also describes a process for preparing 3,4-dimethylbenzaldehyde, a precursor, via a Grignard reaction from 4-bromo-o-xylene.[10]

Determination of Antioxidant Activity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and relatively simple method to evaluate the antioxidant activity of compounds.[11][12]

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the stock solution.

  • Prepare a solution of DPPH in methanol (e.g., 0.1 mM).[13]

  • Add a small volume of each dilution of the test compound to the DPPH solution.[13]

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[13][14]

  • Measure the absorbance of the solutions at a specific wavelength (typically 515-517 nm).[14]

  • A control containing only the solvent and DPPH is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[14]

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: The sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the gas chromatography column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

General Procedure:

  • Sample Preparation: Dissolve the sample (e.g., this compound) in a suitable volatile solvent (e.g., methanol or ethyl acetate).[16] For biological samples, an extraction step may be necessary.[6][16]

  • Injection: Inject a small volume of the prepared sample into the GC inlet.

  • Detection (MS): As the separated components elute from the column, they enter the mass spectrometer. In the MS, molecules are ionized (commonly by electron ionization) and fragmented. The mass-to-charge ratio of the fragments is measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Principle: Atomic nuclei with a property called "spin" will align in a magnetic field. When irradiated with radiofrequency waves of a specific energy, they can absorb this energy and "flip" to a higher energy state. The precise frequency required for this transition is dependent on the chemical environment of the nucleus, providing information about the structure of the molecule.

General Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve a small amount of the purified compound (e.g., this compound) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.[19]

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and/or ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts (δ) of the signals in the spectrum indicate the electronic environment of the nuclei. The integration of the signals in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. The splitting pattern (multiplicity) of the signals in a ¹H NMR spectrum provides information about the number of neighboring protons. For ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[20] The spectra are then interpreted to confirm the structure of the compound. Spectral data for 3,5-dimethylbenzyl alcohol is available for reference.[21]

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethylbenzyl Alcohol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling, storage, and disposal of 3,4-dimethylbenzyl alcohol, ensuring laboratory safety and environmental compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document provides a detailed, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements. Adherence to these guidelines will minimize risks and ensure the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound may cause skin, eye, and respiratory tract irritation.

  • Personal Protective Equipment (PPE):

    • Wear safety glasses with side shields or chemical safety goggles.

    • Use chemical-resistant gloves (e.g., nitrile).

    • Wear a lab coat or other protective clothing to prevent skin exposure.

    • If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.

Quantitative Data and Physical Properties

The following table summarizes key quantitative data for this compound. This information is critical for safe handling and storage.

PropertyValue
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Melting Point 62-65 °C
Boiling Point 219.5 °C at 760 mmHg
Flash Point 101.7 °C
Density 1.0 g/cm³

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1]

1. Waste Identification and Segregation:

  • Treat all forms of this compound waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), as hazardous waste.[2]

  • Segregate this compound waste from other waste streams, such as non-hazardous materials, sharps, and biological waste, to prevent dangerous reactions.[3]

2. Containerization:

  • Collect waste in a designated, chemically compatible, and leak-proof container. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.[4]

  • Ensure the waste container is clearly labeled "Hazardous Waste" and includes the full chemical name: "this compound".

  • Keep the container closed except when adding waste.[2]

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

3. Interim Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and well-ventilated.

  • Store the waste away from incompatible materials, such as strong oxidizing agents.[4]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2] The primary disposal route will likely be incineration in a licensed facility or burial in a designated landfill.[1]

Accidental Spill Procedures

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4]

  • Collection: Place the contained material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water. Collect all cleaning materials as hazardous waste.[4]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethylbenzyl alcohol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.